molecular formula C7H8BrN B1281593 2-(Bromomethyl)-6-methylpyridine CAS No. 68470-59-7

2-(Bromomethyl)-6-methylpyridine

Numéro de catalogue: B1281593
Numéro CAS: 68470-59-7
Poids moléculaire: 186.05 g/mol
Clé InChI: WJFDCFHWFHCLIW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Bromomethyl)-6-methylpyridine is a useful research compound. Its molecular formula is C7H8BrN and its molecular weight is 186.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(bromomethyl)-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-6-3-2-4-7(5-8)9-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFDCFHWFHCLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501956
Record name 2-(Bromomethyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68470-59-7
Record name 2-(Bromomethyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)-6-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(Bromomethyl)-6-methylpyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-(Bromomethyl)-6-methylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic building block of significant interest in synthetic organic and medicinal chemistry. Its structure is characterized by a pyridine ring substituted with a highly reactive bromomethyl group at the 2-position and a methyl group at the 6-position. This unique arrangement of functional groups imparts a dual reactivity profile, enabling its use as a precursor for a wide array of complex molecular architectures. This guide provides a comprehensive overview of its core chemical properties, established synthetic routes, characteristic reactivity, and key applications, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols and safety considerations are included to facilitate its practical application in a research and development setting.

Core Compound Properties and Characterization

This compound is a solid at room temperature. Its bifunctional nature, stemming from the electrophilic benzylic-type bromide and the modifiable pyridine core, makes it a valuable intermediate.

Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 68470-59-7[1]
Molecular Formula C₇H₈BrN[1]
Molecular Weight 186.05 g/mol [1]
Appearance Solid
Melting Point 38-42 °C
Boiling Point 105-107 °C
InChI Key WJFDCFHWFHCLIW-UHFFFAOYSA-N[1]
SMILES String Cc1cccc(CBr)n1[1]
Spectral Data

While detailed spectral data should be acquired for each batch, typical ¹H NMR and ¹³C NMR spectral characteristics are foundational for structural verification. The proton NMR spectrum is characterized by distinct signals for the methyl protons, the methylene protons of the bromomethyl group, and the aromatic protons on the pyridine ring.

  • ¹H NMR: The spectrum will typically show a singlet for the methyl group (CH₃), a singlet for the bromomethyl group (CH₂Br), and multiplets or distinct doublets/triplets for the three protons on the pyridine ring.

  • ¹³C NMR: The carbon spectrum will show distinct peaks for the methyl carbon, the bromomethyl carbon, and the five carbons of the pyridine ring.

Synthesis and Manufacturing

The most common and efficient laboratory-scale synthesis of this compound involves the selective radical bromination of the methyl group of a suitable precursor, 2-bromo-6-methylpyridine. This precursor itself is typically synthesized from 2-amino-6-methylpyridine via a Sandmeyer-type reaction.[2]

Synthetic Workflow Overview

The transformation from the readily available 2-bromo-6-methylpyridine is a targeted benzylic halogenation. The choice of N-Bromosuccinimide (NBS) as the bromine source is strategic; it provides a low, constant concentration of bromine in the reaction mixture, which minimizes side reactions such as aromatic bromination. A radical initiator, like Azobisisobutyronitrile (AIBN), is required to start the free-radical chain reaction.

G cluster_0 Synthesis of Precursor cluster_1 Target Synthesis 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine 2-Bromo-6-methylpyridine 2-Bromo-6-methylpyridine 2-Amino-6-methylpyridine->2-Bromo-6-methylpyridine  HBr, Br₂, NaNO₂ (Sandmeyer Reaction) Target This compound 2-Bromo-6-methylpyridine->Target  NBS, AIBN (Radical Bromination) G cluster_0 Reactions at Bromomethyl Group (SN2) cluster_1 Reactions at Pyridine Ring Start This compound NucSub Nucleophilic Substitution Start->NucSub  Nu⁻ (e.g., RO⁻, R₂NH) CrossCoupling Cross-Coupling Start->CrossCoupling  Pd Catalyst, Base Product_Ether Ethers (R-O-) NucSub->Product_Ether Product_Amine Amines (R-NR'₂) NucSub->Product_Amine Product_Thioether Thioethers (R-S-) NucSub->Product_Thioether Product_Suzuki Biaryls (Suzuki) CrossCoupling->Product_Suzuki Product_Sonogashira Alkynes (Sonogashira) CrossCoupling->Product_Sonogashira

Sources

An In-depth Technical Guide to 2-(Bromomethyl)-6-methylpyridine (CAS 68470-59-7)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Bromomethyl)-6-methylpyridine, a versatile building block for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, synthesis, reactivity, and applications, with a focus on the causal reasoning behind experimental choices to empower your synthetic strategies.

Core Compound Properties

This compound, also known as 6-Methyl-2-(bromomethyl)pyridine, is a substituted pyridine derivative with the CAS number 68470-59-7.[1][2][3] Its structure features a pyridine ring with a methyl group at the 6-position and a reactive bromomethyl group at the 2-position. This bifunctionality makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.[4]

PropertyValueSource
CAS Number 68470-59-7[5][1][2][3]
Molecular Formula C₇H₈BrN[5][1]
Molecular Weight 186.05 g/mol [5][1]
Appearance Solid
Melting Point 38-42 °C
InChI Key WJFDCFHWFHCLIW-UHFFFAOYSA-N[1][3]
SMILES Cc1cccc(CBr)n1

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the radical bromination of its precursor, 2-bromo-6-methylpyridine.[6][7][8] This transformation is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent such as carbon tetrachloride (CCl₄).[6][7][8]

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis Start 2-Bromo-6-methylpyridine Reagents NBS, AIBN, CCl₄ Start->Reagents Dissolve in Reaction Reflux (3-4 hours) Reagents->Reaction Heat to Workup Filter to remove succinimide Reaction->Workup Cool and Purification Column Chromatography Workup->Purification Concentrate and purify via Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Radical Bromination

Materials:

  • 2-Bromo-6-methylpyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)[6][7]

  • Azobisisobutyronitrile (AIBN) (0.1 eq, catalytic)[6][7]

  • Carbon tetrachloride (CCl₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-6-methylpyridine in CCl₄.

  • Add NBS and a catalytic amount of AIBN to the solution.[6][7]

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and stir for 3-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.[7]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.[7]

Rationale for Experimental Choices:

  • NBS as Bromine Source: NBS is preferred over liquid bromine for benzylic brominations as it provides a low, constant concentration of Br₂, minimizing side reactions.

  • AIBN as Radical Initiator: AIBN is a common choice as it decomposes upon heating to generate radicals at a predictable rate, initiating the chain reaction.

  • CCl₄ as Solvent: Carbon tetrachloride is an inert solvent that is well-suited for radical reactions.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its two distinct reactive sites: the electrophilic carbon of the bromomethyl group and the carbon atom at the 2-position of the pyridine ring, which is susceptible to various cross-coupling reactions.

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. This allows for the introduction of diverse functional groups at this position. A key application is the N-alkylation of heterocycles, such as pyrazoles, to construct scaffolds of interest in drug discovery.[6]

General Reaction Scheme: N-Alkylation of a Pyrazole

G reactant1 This compound product N-Alkylated Pyridine-Pyrazole Derivative reactant1->product reactant2 Pyrazole reactant2->product

Caption: N-alkylation of a pyrazole with this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-substituent on the pyridine ring serves as a handle for various palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds.[9][10][11] The reactivity of the C-Br bond is generally higher than that of a C-Cl bond, often allowing for milder reaction conditions.[11]

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between aryl or vinyl halides and organoboron compounds.[9][12][13] This reaction is extensively used to synthesize biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[9][14]

Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Ar-Pd(II)-X Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Ar-Pd(II)-R Reductive\nElimination->Pd(0) Ar-R Boronic Acid Boronic Acid Boronic Acid->Transmetalation Base Base Base->Transmetalation

Sources

An In-depth Technical Guide to the Physical Properties of 2-(Bromomethyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Reagent in Modern Chemistry

2-(Bromomethyl)-6-methylpyridine is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyridine ring functionalized with both a reactive bromomethyl group and a methyl group, offers two distinct points for chemical modification. This bifunctionality allows for its strategic incorporation into complex molecular architectures, making it a valuable precursor in the development of novel therapeutic agents and functional materials.[2][3] An in-depth understanding of its physical properties is paramount for its effective handling, reaction optimization, and for predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by experimental methodologies and insights into their implications for research and development.

Core Physical and Chemical Properties

The physical state and thermal properties of a compound are critical parameters that dictate its storage, handling, and reaction conditions. This compound is a solid at room temperature, a characteristic that simplifies its weighing and dispensing in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₇H₈BrN[1]
Molecular Weight 186.05 g/mol [1]
Appearance Solid
Melting Point 38-42 °C
CAS Number 68470-59-7[1]

Experimental Determination of Physical Properties

The accurate determination of physical properties is a cornerstone of chemical characterization. The following protocols outline standardized procedures for measuring the key physical parameters of this compound.

Melting Point Determination: A Self-Validating System

The melting point is a fundamental indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Protocol 1: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality Behind Experimental Choices: The slow heating rate is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate measurement. A rapid heating rate can result in a wider and artificially elevated melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Finely powder the solid sample prep2 Pack into a capillary tube (2-3 mm height) prep1->prep2 meas1 Place capillary in calibrated melting point apparatus prep2->meas1 Introduce sample meas2 Heat at a controlled rate (1-2 °C/min) meas1->meas2 meas3 Observe for the first sign of melting meas2->meas3 meas4 Record the temperature range from first liquid to complete liquefaction meas3->meas4 analysis1 Compare with literature values meas4->analysis1 Obtained melting range analysis2 Assess purity based on the melting range (narrow vs. broad) analysis1->analysis2 ReactivityDiagram cluster_reactions Key Reaction Pathways cluster_products Resulting Molecular Scaffolds This compound This compound Nucleophilic_Substitution Nucleophilic Substitution (at Bromomethyl Group) This compound->Nucleophilic_Substitution Cross_Coupling Cross-Coupling Reactions (at Bromo-Pyridine Ring) This compound->Cross_Coupling Diverse_Derivatives Diverse Functionalized Pyridine Derivatives Nucleophilic_Substitution->Diverse_Derivatives Cross_Coupling->Diverse_Derivatives

Caption: Reactivity pathways of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to avoid exposure. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. [4]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

The physical properties of this compound are fundamental to its application as a versatile building block in organic synthesis and drug discovery. Its solid state and defined melting point facilitate its use in a research setting. A thorough understanding of these properties, coupled with an appreciation for its dual reactivity, empowers researchers to effectively harness the synthetic potential of this important heterocyclic compound. The experimental protocols and conceptual diagrams provided in this guide serve as a practical resource for scientists and professionals in the field.

References

  • ChemBK. (2024). 2-bromo-6-methylpyridine.
  • Pipzine Chemicals. (n.d.). 2-Bromo-6-(Hydroxymethyl)pyridine.
  • PubChem. (n.d.). 2-(Bromomethyl)pyridine.
  • IndiaMART. (n.d.). 2-Bromo-6-Methyl Pyridine.
  • PubChem. (n.d.). 2-Bromo-6-methylpyridine.
  • MDPI. (2022). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine.
  • Angene Chemical. (2024). Safety Data Sheet.
  • Chemsrc. (2025). 2-(bromomethyl)-6-(6-methylpyridin-2-yl)pyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). This compound.

Sources

2-(Bromomethyl)-6-methylpyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Bromomethyl)-6-methylpyridine for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this compound. This versatile heterocyclic building block is a key intermediate in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Core Compound Properties and Identification

This compound is a pyridine derivative functionalized with both a reactive bromomethyl group and a methyl group. This unique substitution pattern makes it a valuable precursor in a variety of organic transformations. Its fundamental properties are crucial for its proper handling, storage, and application in synthesis.

The molecular formula for this compound is C₇H₈BrN.[1][2] Its molecular weight is 186.05 g/mol .[1][2] The compound is typically a solid at room temperature with a melting point in the range of 38-42 °C.

Table 1: Physicochemical and Registry Information

PropertyValueSource(s)
Molecular Formula C₇H₈BrN[1][2]
Molecular Weight 186.05 g/mol [1][2]
CAS Number 68470-59-7[1][2]
Appearance Solid
Melting Point 38-42 °C
SMILES String Cc1cccc(CBr)n1
InChI Key WJFDCFHWFHCLIW-UHFFFAOYSA-N

digraph "Chemical_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="1.2,-0.7!"]; C2 [label="C", pos="1.2,-2.1!"]; C3 [label="C", pos="0,-2.8!"]; C4 [label="C", pos="-1.2,-2.1!"]; C5 [label="C", pos="-1.2,-0.7!"]; C_Me [label="CH₃", pos="-2.5,-0.35!", fontcolor="#202124"]; C_Br [label="CH₂Br", pos="2.6,-0.35!", fontcolor="#202124"];

// Aromatic ring bonds edge [style=solid]; N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;

// Substituent bonds C5 -- C_Me; C1 -- C_Br;

// Double bonds for aromaticity (visual representation) node [shape=none, label=""]; p1 [pos="0.6,-0.35!"]; p2 [pos="0.6,-2.45!"]; p3 [pos="-0.6,-1.4!"]; edge [style=solid, len=0.5]; N1 -- p1; C1 -- p1; C2 -- p2; C3 -- p2; C4 -- p3; C5 -- p3; }

Caption: 2D Structure of this compound.

Synthesis, Reactivity, and Mechanistic Insights

The strategic value of this compound lies in the differential reactivity of its functional groups. The bromomethyl group is highly susceptible to nucleophilic substitution, making it an excellent electrophilic partner for a wide range of nucleophiles. This reactivity is central to its utility as a building block.

A related and often utilized bifunctional reagent is 2-bromo-6-(bromomethyl)pyridine . Its synthesis is instructive as it employs a common strategy for benzylic bromination. It is typically synthesized from 2-bromo-6-methylpyridine via a free radical bromination reaction.[3][4][5]

Mechanism: Free Radical Bromination

This reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which decomposes upon heating to form radicals. These radicals then abstract a hydrogen atom from N-Bromosuccinimide (NBS) to generate a bromine radical. The bromine radical selectively abstracts a benzylic hydrogen from the methyl group of 2-bromo-6-methylpyridine, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the desired product, 2-bromo-6-(bromomethyl)pyridine, and a succinimidyl radical, which propagates the chain reaction. The use of a non-polar solvent like carbon tetrachloride (CCl₄) is standard for this type of reaction.[3][5]

G cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Radical 2 R• + N₂ AIBN->Radical Δ (Heat) Br_Radical Br• Radical->Br_Radical Abstracts Br from NBS Start 2-bromo-6-methylpyridine Benzyl_Radical Benzylic Radical Start->Benzyl_Radical H abstraction by Br• NBS NBS Product 2-bromo-6-(bromomethyl)pyridine Benzyl_Radical->Product + NBS Succ_Radical Succinimidyl Radical Product->Succ_Radical - Br• Succ_Radical->Br_Radical Propagates chain

Caption: Free radical bromination workflow for synthesizing bromomethylpyridines.

Experimental Protocol: Synthesis of 2-Bromo-6-(bromomethyl)pyridine

This protocol describes the synthesis of the related bifunctional reagent, which is a common application of the principles discussed.

Materials:

  • 2-Bromo-6-methylpyridine[3]

  • N-Bromosuccinimide (NBS)[3]

  • Azobisisobutyronitrile (AIBN)[3]

  • Carbon tetrachloride (CCl₄), anhydrous[3]

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylpyridine in anhydrous CCl₄.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN) to the solution.[3]

  • Reaction: Heat the mixture to reflux. The reaction is often monitored by the consumption of the starting material (e.g., by TLC or GC). The succinimide byproduct will float to the surface upon completion.

  • Workup: Cool the reaction mixture to room temperature and filter off the solid succinimide.

  • Extraction: Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography or recrystallization to afford pure 2-bromo-6-(bromomethyl)pyridine.

Applications in Drug Discovery and Organic Synthesis

The true utility of pyridine derivatives like this compound is realized in their application as versatile scaffolds in medicinal chemistry. Pyridine rings are prevalent in many FDA-approved drugs, where they often act as bioisosteres for phenyl rings, improving properties like solubility and metabolic stability.[6]

The reactive bromomethyl group allows for easy functionalization and the construction of more complex molecules. It is a key building block for cross-coupling reactions and the formation of novel heterocyclic compounds.[1] For example, 2-bromo-6-(bromomethyl)pyridine is used as a precursor for pyridine-pyrazole derivatives, a class of compounds investigated for their potent inhibitory activity against protein kinases like Pim-1, which is implicated in several cancers.[3]

G A 2-Bromo-6-(bromomethyl)pyridine (Bifunctional Reagent) C N-Alkylation (via Bromomethyl group) A->C B Pyrazole Derivative B->C D Intermediate Pyridine-Pyrazole C->D E Diversification via Cross-Coupling (e.g., Suzuki, Sonogashira) D->E Functionalize Bromo-substituent F Library of Bioactive Compound Analogs E->F G SAR Studies & Lead Optimization F->G

Caption: Workflow for synthesizing pyridine-pyrazole derivatives for SAR studies.

Safety, Handling, and Storage

This compound is an irritant and toxic compound that requires careful handling.[7] Adherence to strict safety protocols is mandatory to minimize risk.

Table 2: GHS Hazard Information
Hazard ClassCategoryHazard StatementSource
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Irritation 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure safety showers and eyewash stations are readily accessible.

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[9][10]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling.[9]

  • Skin and Body Protection: Wear a lab coat or a complete suit protecting against chemicals.[9]

  • Respiratory Protection: If ventilation is inadequate or for nuisance exposures, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[10][11]

First-Aid Measures:

  • Eye Contact: Immediately rinse cautiously with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash with plenty of soap and water. If irritation occurs, seek medical advice.[8][10]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8][10]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[8][10]

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up, away from flammable materials and strong oxidizing agents.[7][8]

Conclusion

This compound and its related analogs are powerful intermediates in organic synthesis. A thorough understanding of their molecular properties, synthetic routes, and reactivity is essential for leveraging their full potential in the development of novel pharmaceuticals, agrochemicals, and functional materials. The high reactivity of the bromomethyl group, coupled with the versatile pyridine core, ensures its continued importance as a foundational building block for the research community. Strict adherence to safety protocols is paramount when working with this compound to ensure a safe and productive research environment.

References

  • This compound - ChemBK. (2024). ChemBK. [Link]
  • This compound - MySkinRecipes. (n.d.). MySkinRecipes. [Link]
  • 2-Bromo-6-methylpyridine | C6H6BrN | CID 79205. (n.d.). PubChem. [Link]
  • 2-Bromo-6-(Hydroxymethyl)pyridine. (n.d.). Pipzine Chemicals. [Link]
  • The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2018). MDPI. [Link]
  • 2,6-Bis(bromomethyl)pyridine. (2014). PMC - NIH. [Link]

Sources

An In-depth Technical Guide to 2-(Bromomethyl)-6-methylpyridine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Bromomethyl)-6-methylpyridine is a highly versatile heterocyclic building block integral to the fields of medicinal chemistry and materials science. Its unique bifunctional nature, characterized by a reactive bromomethyl group and a modifiable pyridine core, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity profile, and key applications, particularly in the context of drug discovery and development. The content herein is intended for researchers, scientists, and professionals in the field, offering both foundational knowledge and practical, field-proven insights.

Introduction and Core Concepts

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Substituted pyridines, such as this compound, serve as critical starting materials for constructing more complex molecular architectures.[1] The subject of this guide, with CAS Number 68470-59-7, possesses two key points of reactivity: the electrophilic benzylic-type carbon of the bromomethyl group, and the pyridine ring itself, which can participate in various coupling reactions.[2][3] This dual reactivity allows for sequential, site-selective functionalization, making it a valuable tool for building molecular libraries for structure-activity relationship (SAR) studies.[3]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis. It is a solid at room temperature with a melting point in the range of 38-42 °C.

PropertyValueReference
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol [4]
CAS Number 68470-59-7[4]
Appearance Solid
Melting Point 38-42 °C
SMILES Cc1cccc(CBr)n1
InChI Key WJFDCFHWFHCLIW-UHFFFAOYSA-N[4]

Spectroscopic data is essential for reaction monitoring and product confirmation. While a dedicated spectrum is not provided here, typical ¹H NMR spectral data for related compounds like 2-bromo-6-methylpyridine show characteristic peaks for the aromatic protons and the methyl group protons.[5] For this compound, one would expect to see a characteristic singlet for the CH₂Br protons, typically downfield due to the deshielding effect of the bromine atom.

Synthesis and Experimental Protocols

The most common and direct route to this compound is through the radical bromination of its precursor, 2-methyl-6-bromopyridine. However, the synthesis often starts from the more readily available 2,6-lutidine (2,6-dimethylpyridine).

Synthetic Strategy Overview

The synthesis is typically a two-step process starting from 2,6-lutidine. The first step involves a regioselective monobromination of the pyridine ring, followed by a free-radical bromination of one of the methyl groups. A more direct, but often lower-yielding, approach is the direct side-chain bromination of 2,6-lutidine.

Synthesis_Workflow General Synthetic Workflow A 2,6-Lutidine B Step 1: Ring Bromination A->B e.g., Br₂, H₂SO₄/SO₃ C 2-Bromo-6-methylpyridine B->C D Step 2: Radical Side-Chain Bromination C->D NBS, AIBN, CCl₄ E This compound D->E

Caption: General workflow for synthesizing this compound.

Detailed Experimental Protocol: Radical Bromination

This protocol details the conversion of 2-bromo-6-methylpyridine to the target compound. This step is crucial as it introduces the highly reactive bromomethyl handle.

Protocol: Synthesis of this compound via Radical Bromination

  • Rationale: This reaction utilizes N-bromosuccinimide (NBS) as a source of bromine radicals.[2] Azobisisobutyronitrile (AIBN) serves as a radical initiator, which, upon heating, decomposes to generate radicals that propagate the chain reaction.[2] Carbon tetrachloride (CCl₄) is a classic solvent for radical reactions, although safer alternatives are now often preferred. The benzylic-like position of the methyl group is particularly susceptible to radical halogenation.[2]

  • Materials:

    • 2-Bromo-6-methylpyridine (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.0 - 1.1 eq)

    • Azobisisobutyronitrile (AIBN) (0.05 - 0.1 eq)

    • Carbon tetrachloride (CCl₄), anhydrous

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylpyridine in CCl₄ under a nitrogen atmosphere.

    • Add NBS and a catalytic amount of AIBN to the solution.[2]

    • Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and stir for 3-4 hours. The reaction should be monitored for the disappearance of the starting material by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.[2]

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[6]

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.[2]

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct reactive sites, which can be addressed selectively.

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group is a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This is the most common transformation for this reagent.

  • Causality: The carbon-bromine bond is polarized, and the benzylic-type position stabilizes the transition state of the Sₙ2 reaction. This allows for facile displacement of the bromide ion by nucleophiles such as amines, alcohols, thiols, and carbanions.

This reactivity is paramount in drug discovery, for example, in the N-alkylation of pyrazole rings to form pyridine-pyrazole derivatives, which have shown potent inhibitory activity against kinases like Pim-1.[6]

Reactivity_Diagram Key Reactivity Pathways cluster_0 Nucleophilic Substitution (Sₙ2) cluster_1 Cross-Coupling Reactions A This compound C Substituted Product (Nu-CH₂-Py-CH₃) A->C Br⁻ displaced B Nucleophile (Nu⁻) e.g., R₂NH, ROH, RSH B->A Sₙ2 Attack D 2-Bromo-6-R-pyridine (from substitution product) F Coupled Product D->F E Boronic Acid / Amine + Pd Catalyst E->D e.g., Suzuki, Buchwald-Hartwig

Caption: Diagram of the primary reaction types for this compound derivatives.

Applications in Medicinal Chemistry

This building block is instrumental in synthesizing compounds for various therapeutic areas.

  • Kinase Inhibitors: The pyridine core is a well-established motif that interacts with the hinge region of the ATP-binding site in many protein kinases. The bromomethyl and methyl groups (or a bromo group on the ring) provide vectors for introducing substituents to explore the SAR, optimizing potency and selectivity.[3]

  • PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), the bromomethyl group acts as a reactive handle to link the pyridine moiety to a warhead that binds the target protein. The other end of the molecule can then be functionalized to attach an E3 ligase ligand, completing the bifunctional molecule.[3]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[4][7] It may also cause respiratory irritation.[4]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8] Avoid formation of dust and aerosols.[7]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[7]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[7]

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]

    • In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS). [7]

Conclusion

This compound is a cornerstone reagent for the synthesis of functionalized pyridine derivatives. Its predictable and versatile reactivity, coupled with the importance of the pyridine scaffold in bioactive molecules, ensures its continued relevance in drug discovery and materials science. This guide has provided a technical overview of its properties, synthesis, and applications, grounded in established chemical principles and protocols, to empower researchers in their synthetic endeavors.

References

  • The Versatile Reactivity of the Methyl Group on 2-Bromo-6-methylpyridine: A Technical Guide. (n.d.). Benchchem.
  • A Deep Dive into the Reactivity of 2-Bromo-6-methylpyridine: A Computational and Experimental Guide. (n.d.). Benchchem.
  • Application of 2-Bromo-6-(bromomethyl)pyridine in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
  • SAFETY DATA SHEET - 2-Bromo-6-(bromomethyl)pyridine. (2023, November 3). Sigma-Aldrich.
  • Application Notes and Protocols: 2-Bromo-6-(bromomethyl)pyridine in the Synthesis of Pyridine-Pyrazole Derivatives for Drug Disc. (n.d.). Benchchem.
  • This compound 97. (n.d.). Sigma-Aldrich.
  • 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • This compound. (n.d.). PubChem.
  • This compound. (2024, April 10). ChemBK.

Sources

A Technical Guide to 2-(Bromomethyl)-6-methylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of 2-(Bromomethyl)-6-methylpyridine, a key heterocyclic building block in modern synthetic and medicinal chemistry. We will explore its fundamental properties, detail its synthesis via radical bromination, and elucidate its reactivity, which makes it a valuable precursor for a wide array of functionalized molecules. Particular emphasis is placed on its application in the development of novel therapeutics, supported by detailed experimental protocols and mechanistic insights.

Compound Identification and Physicochemical Properties

The formal IUPAC name for the compound is This compound .[1] It is a disubstituted pyridine derivative featuring a reactive bromomethyl group and a methyl group at positions 2 and 6, respectively. This arrangement provides a versatile scaffold for synthetic transformations.

PropertyValueReference
IUPAC Name This compound[1]
Synonym(s) 6-Methyl-2-(bromomethyl)pyridine[2]
CAS Number 68470-59-7[1][2][3]
Molecular Formula C₇H₈BrN[1][2]
Molecular Weight 186.05 g/mol [1][2]
Appearance Solid[3]
Melting Point 38-42 °C[3]
InChI Key WJFDCFHWFHCLIW-UHFFFAOYSA-N[1][3]
SMILES CC1=NC(=CC=C1)CBr[1]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the selective monobromination of one of the methyl groups of 2,6-lutidine (2,6-dimethylpyridine). This transformation is typically achieved through a free-radical halogenation reaction.

The Wohl-Ziegler Bromination: A Mechanistic Perspective

The Wohl-Ziegler reaction is the method of choice for this synthesis, employing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[4][5]

The key to the success of this reaction is the ability of NBS to provide a constant, low concentration of molecular bromine (Br₂) and bromine radicals (Br•).[6] This low concentration is crucial to favor allylic or benzylic bromination over competing electrophilic addition to aromatic systems.[6] The methyl groups on the pyridine ring are "benzylic-like" due to their proximity to the aromatic system, making them susceptible to this type of radical substitution.

The mechanism proceeds through a classic radical chain reaction:

  • Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating, which then abstracts a hydrogen from trace amounts of HBr to generate a bromine radical. The N-Br bond of NBS can also undergo homolysis.[7]

  • Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,6-lutidine, forming a stabilized pyridyl-methyl radical and HBr. This HBr then reacts with NBS to generate a molecule of Br₂.[7] The pyridyl-methyl radical subsequently reacts with Br₂ to form the desired product, this compound, and a new bromine radical, which continues the chain.

  • Termination: The reaction terminates when two radicals combine.

G cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN R_rad 2 R• AIBN->R_rad Heat Lutidine 2,6-Lutidine R_rad->Lutidine NBS NBS Br_rad Br• NBS->Br_rad Heat/Light Br_rad->Lutidine PyridylRad Pyridyl-methyl Radical Lutidine->PyridylRad Br• HBr HBr Br2 Br₂ HBr->Br2 NBS_prop NBS_prop NBS Succinimide Succinimide Product This compound Br2->Product PyridylRad Br_rad_prop Br•

Diagram: Radical chain mechanism for Wohl-Ziegler bromination.
Self-Validating Experimental Protocol

This protocol describes the synthesis of the precursor 2-bromo-6-(bromomethyl)pyridine from 2-bromo-6-methylpyridine, which follows the same principles as the synthesis from 2,6-lutidine.[5] The use of an inert atmosphere is critical to prevent quenching of radical intermediates by atmospheric oxygen.

Materials:

  • 2-Bromo-6-methylpyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Azobisisobutyronitrile (AIBN) (0.1 eq, catalytic)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 2-bromo-6-methylpyridine in anhydrous CCl₄.

  • Reagent Addition: Add NBS and a catalytic amount of AIBN to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction is typically monitored by TLC or GC-MS and is often complete within 3-4 hours. The disappearance of the starting material and the appearance of a new, typically lower Rf spot, indicates progress. The formation of succinimide as a white solid that floats on top of the CCl₄ is a visual indicator of reaction progression.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure 2-bromo-6-(bromomethyl)pyridine.

Reactivity and Applications in Drug Development

This compound is a bifunctional electrophile. The bromomethyl group is highly susceptible to nucleophilic substitution (an Sₙ2 reaction), making it an excellent alkylating agent. This reactivity is the cornerstone of its utility in medicinal chemistry.

Role as a Key Building Block

In drug discovery, the pyridine moiety is a privileged scaffold, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. This compound allows for the direct and efficient introduction of a methyl-substituted pyridine core onto a variety of nucleophilic substrates.

A prominent application is in the synthesis of kinase inhibitors.[5] For example, it is used to synthesize pyridine-pyrazole derivatives, which have shown potent inhibitory activity against enzymes like Pim-1 kinase, a target in oncology.[5] The synthesis involves the N-alkylation of a pyrazole ring with the bromomethyl group of the pyridine.[5] This strategically links the two heterocyclic systems, creating a larger scaffold that can be further diversified to optimize binding affinity and selectivity for the target protein.

G Reagent This compound Product Functionalized Pyridine Derivative Reagent->Product Nucleophile Nucleophile (e.g., Pyrazole, Amine, Thiol) Nucleophile->Product Base Base (e.g., K₂CO₃, NaH) Base->Product Byproduct HBr salt Product->Byproduct

Diagram: General workflow for nucleophilic substitution reactions.
Experimental Protocol: N-Alkylation of 4-Phenyl-1H-pyrazole

This protocol demonstrates a typical application of this compound in the synthesis of a potential bioactive compound.

Materials:

  • This compound (1.0 eq)

  • 4-Phenyl-1H-pyrazole (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Deionized water

  • Ethyl acetate

Procedure:

  • Setup: To a round-bottom flask, add 4-phenyl-1H-pyrazole, anhydrous acetonitrile, and potassium carbonate. Stir the suspension at room temperature.

  • Reagent Addition: Add a solution of this compound in anhydrous acetonitrile dropwise to the stirring suspension.

  • Reaction: Heat the mixture to 60°C and stir for 12-16 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product. The final structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

References

  • This compound | C7H8BrN | CID 12543733. PubChem. [Link]
  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
  • On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide.
  • 2-Bromo-6-methylpyridine | C6H6BrN | CID 79205. PubChem. [Link]
  • 2-(Bromomethyl)pyridine | C6H6BrN | CID 564209. PubChem. [Link]
  • NBS: Radical Bromin
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
  • Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]
  • 2,6-Bis(bromomethyl)pyridine.
  • Supporting Information. The Royal Society of Chemistry. [Link]
  • Spectroscopy Data for Undergradu

Sources

Technical Guide: Selective Monobromination of 2,6-Lutidine to Synthesize 2-(Bromomethyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of the Wohl-Ziegler Reaction for Pharmaceutical and Materials Science Intermediates

Executive Summary

2-(Bromomethyl)-6-methylpyridine is a critical heterocyclic building block in the development of novel pharmaceuticals and advanced materials. Its synthesis from the readily available starting material, 2,6-lutidine, presents a classic chemical challenge: achieving selective functionalization of one of two equivalent methyl groups. This guide provides a comprehensive technical overview of the predominant synthesis method—the Wohl-Ziegler free-radical bromination using N-Bromosuccinimide (NBS). We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss process optimization and troubleshooting, and outline essential safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this important transformation.

The Synthetic Imperative: Accessing Asymmetric Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry. Asymmetrically substituted pyridines, such as this compound, are particularly valuable as they allow for sequential, site-specific modifications to build molecular complexity. The "bromomethyl" handle is a versatile electrophilic site ripe for nucleophilic substitution, enabling the introduction of a wide array of functional groups, while the remaining "methyl" group can be targeted in subsequent synthetic steps. The challenge, however, lies in efficiently and selectively converting the inexpensive, symmetric precursor, 2,6-lutidine, into the desired mono-brominated product, avoiding the formation of the di-brominated byproduct, 2,6-bis(bromomethyl)pyridine.

Core Principles: The Wohl-Ziegler Free-Radical Bromination

The selective bromination of a methyl group adjacent to an aromatic ring (a benzylic position) is most effectively achieved through a free-radical chain reaction.[1] The use of N-Bromosuccinimide (NBS) as the brominating agent is central to this process, a method known as the Wohl-Ziegler reaction.[2] This approach is favored over using elemental bromine (Br₂) directly, as NBS provides a low, constant concentration of bromine radicals, which minimizes competitive and undesirable side reactions like electrophilic addition to the aromatic ring.[1][3]

Causality of Reagent Selection
  • Substrate (2,6-Lutidine): The starting material features two benzylic methyl groups. The pyridine nitrogen is an inductively deactivating group, which influences the reactivity of the adjacent methyl groups, but in this symmetric molecule, both are equally susceptible to radical abstraction.

  • Brominating Agent (N-Bromosuccinimide - NBS): NBS serves as a stable, crystalline source of bromine.[4] Its primary role is to maintain a very low concentration of molecular bromine (Br₂) in the reaction mixture through its reaction with trace HBr generated during the cycle.[1] This low Br₂ concentration is critical for favoring the radical substitution pathway over ionic pathways.[3]

  • Radical Initiator (AIBN or Benzoyl Peroxide): The reaction requires an initial spark to generate the first radicals. This is achieved using a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating to form radicals that initiate the chain reaction.[3][5]

  • Solvent (Non-Polar, Anhydrous): The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[5] Polar solvents can promote ionic mechanisms, leading to unwanted side products. Anhydrous (dry) conditions are essential to prevent hydrolysis of NBS.

Reaction Mechanism

The synthesis proceeds via a well-established free-radical chain mechanism consisting of three key stages: initiation, propagation, and termination.

  • Initiation: The radical initiator (e.g., AIBN) thermally decomposes to form two radicals and a molecule of nitrogen gas. This radical then abstracts a bromine atom from a Br₂ molecule (present in trace amounts) to generate the chain-carrying bromine radical (Br•).

  • Propagation: This is a two-step cycle.

    • Step 1: A bromine radical (Br•) abstracts a hydrogen atom from one of the methyl groups of 2,6-lutidine. This is the rate-determining step and forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

    • Step 2: The newly formed lutidinyl radical reacts with a molecule of Br₂ (which is generated from the reaction of NBS with HBr) to yield the desired product, this compound, and a new bromine radical (Br•), which continues the chain.

  • Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.

G cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN Initiator (AIBN) Initiator_Rad 2R• + N₂ AIBN->Initiator_Rad Δ (Heat) Br_Rad Br• Initiator_Rad->Br_Rad + Br₂ Lutidine 2,6-Lutidine Br_Rad->Lutidine Lutidinyl_Rad Lutidinyl Radical Lutidine->Lutidinyl_Rad + Br• Product This compound Lutidinyl_Rad->Product + Br₂ HBr HBr Br_Rad_Prop Br• Br_Rad_Prop->Lutidine Continues Cycle Br2 Br₂ Succinimide Succinimide HBr->Br2 + NBS NBS NBS

Figure 1: Simplified free-radical mechanism for the Wohl-Ziegler bromination of 2,6-lutidine.

Experimental Protocol: A Self-Validating System

This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment
Reagent/MaterialQuantity (10 mmol scale)Purpose
2,6-Lutidine1.07 g (10.0 mmol)Starting Material
N-Bromosuccinimide (NBS)1.78 g (10.0 mmol)Brominating Agent
Azobisisobutyronitrile (AIBN)16 mg (0.1 mmol, 1 mol%)Radical Initiator
Carbon Tetrachloride (CCl₄)50 mLAnhydrous Solvent
Saturated NaHCO₃ solution2 x 25 mLWorkup (Neutralization)
Brine25 mLWorkup (Washing)
Anhydrous MgSO₄ or Na₂SO₄~2 gDrying Agent
Silica GelAs neededColumn Chromatography
Eluent (e.g., Hexanes:EtOAc)As neededColumn Chromatography

Equipment: 3-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, dropping funnel (optional), filtration apparatus, separatory funnel, rotary evaporator.

Step-by-Step Synthesis Procedure
  • Setup: Assemble a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen or argon inlet. Ensure the system is under a positive pressure of inert gas.

  • Charging the Flask: To the flask, add 2,6-lutidine (1.07 g, 10.0 mmol), N-bromosuccinimide (1.78 g, 10.0 mmol), and the radical initiator AIBN (16 mg, 0.1 mmol).

    • Causality Note: Using a 1:1 molar ratio of lutidine to NBS is crucial for maximizing the yield of the mono-brominated product and minimizing di-bromination.[6]

  • Solvent Addition: Add anhydrous carbon tetrachloride (50 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction is often initiated with a heat lamp or by the heat from the hotplate. The reaction progress can be monitored by TLC or GC-MS. The reaction typically runs for 2-4 hours.

    • Observation: The dense, colorless NBS will slowly be consumed and replaced by the less dense, white succinimide byproduct, which will float on the solvent surface.

  • Cooling and Filtration: Once the reaction is complete (TLC indicates consumption of starting material), cool the mixture to room temperature, then further cool in an ice bath for 15-20 minutes.

  • Byproduct Removal: Filter the cold suspension through a Büchner funnel to remove the precipitated succinimide. Wash the solid with a small amount of cold CCl₄.

Work-up and Purification
  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

    • Causality Note: The bicarbonate wash neutralizes any residual HBr and helps remove any remaining succinimide.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. This will yield the crude product, often as a yellow or brown oil or low-melting solid.

  • Purification: Purify the crude material using flash column chromatography on silica gel. The specific eluent system will depend on the polarity of the product and any byproducts, but a gradient of ethyl acetate in hexanes is a common starting point.

  • Characterization: Confirm the identity and purity of the final product (a solid with a melting point of 38-42 °C) using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Process Optimization and Troubleshooting

ParameterImpact on ReactionOptimization Strategy
Lutidine:NBS Ratio Controls the degree of bromination. Excess NBS leads to the formation of 2,6-bis(bromomethyl)pyridine.Use a stoichiometric ratio of 1:1 or a slight excess of 2,6-lutidine to favor monobromination.
Initiator Choice AIBN is generally preferred over BPO for this reaction as it avoids the formation of benzoic acid byproducts.Use AIBN (1-2 mol%) for a cleaner reaction profile.
Solvent Choice While CCl₄ is traditional, its toxicity and environmental impact are severe.Safer alternatives like cyclohexane or benzene can be used, though reaction times and temperatures may need adjustment.
Reaction Time Insufficient time leads to incomplete conversion. Excessive time can increase byproduct formation.Monitor the reaction by TLC or GC-MS to determine the optimal endpoint.

Mandatory Safety Protocols

A thorough risk assessment must be conducted before beginning this synthesis.

  • N-Bromosuccinimide (NBS): An oxidizer, harmful if swallowed, and causes severe skin burns and eye damage.[7][8] Avoid contact with skin and eyes, and keep away from combustible materials.[7] Handle in a fume hood and wear appropriate gloves, lab coat, and eye protection.[8]

  • Radical Initiators (AIBN/BPO): Can be thermally unstable and potentially explosive. Store according to manufacturer's guidelines and avoid heating outside of the reaction solution.

  • Solvents (CCl₄, Benzene): Carbon tetrachloride is a known carcinogen and is hepatotoxic. Benzene is also a carcinogen. Use of these solvents should be minimized or replaced with safer alternatives (e.g., cyclohexane) whenever possible. All solvent handling must occur in a certified chemical fume hood.

  • General Handling: Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemically resistant gloves.[9] Ensure a safety shower and eyewash station are immediately accessible.[8]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis setup Assemble Dry Glassware (3-Neck Flask, Condenser) charge Charge Flask: - 2,6-Lutidine - NBS - AIBN setup->charge solvent Add Anhydrous Solvent (e.g., CCl₄) charge->solvent reflux Heat to Reflux (2-4 hours) solvent->reflux monitor Monitor by TLC/GC-MS reflux->monitor cool Cool to 0°C monitor->cool filter Filter to Remove Succinimide cool->filter wash Aqueous Wash (NaHCO₃, Brine) filter->wash dry Dry Organic Layer (MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize

Figure 2: Comprehensive experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2,6-lutidine via the Wohl-Ziegler reaction is a robust and reliable method for accessing this valuable chemical intermediate. Success hinges on a solid understanding of the free-radical mechanism, careful control of reagent stoichiometry to ensure mono-selectivity, and strict adherence to safety protocols. By following the principles and procedures outlined in this guide, researchers can confidently and efficiently produce this key building block for application in a multitude of advanced scientific endeavors.

References

  • Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. (2014). Elsevier Ltd.
  • Apollo Scientific. N-Bromosuccinimide Safety Data Sheet.
  • Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.
  • Santa Cruz Biotechnology. N-Bromosuccinimide Safety Data Sheet.
  • Understanding the Mechanisms: How NBS Achieves Selective Bromination. (n.d.). BenchChem.
  • SD Fine-Chem. N-BROMOSUCCINIMIDE GHS Safety Data Sheet.
  • Preparation method for 2,6-dibromo methyl pyridine. (2016). Google Patents (CN105399661A).
  • Sigma-Aldrich. (2025). N-bromosuccinimide SAFETY DATA SHEET.
  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025). Sontara.
  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • N-Bromosuccinimide. (n.d.). Wikipedia.

Sources

The Rising Profile of 2-(Bromomethyl)-6-methylpyridine Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in modern drug discovery, renowned for its presence in a multitude of clinically approved therapeutics.[1][2][] Within this vast chemical space, 2-(bromomethyl)-6-methylpyridine and its derivatives are emerging as a class of bifunctional reagents with significant potential for the synthesis of novel bioactive compounds.[4][5] The inherent reactivity of the bromomethyl group, coupled with the capacity for further functionalization of the pyridine ring, provides a versatile platform for generating diverse molecular architectures. This technical guide offers an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of this compound derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and present data-driven insights to empower the rational design of next-generation therapeutics.

The Synthetic Versatility of the this compound Scaffold

The strategic importance of this compound derivatives lies in their dual reactivity. The bromomethyl group at the 2-position is highly susceptible to nucleophilic substitution, while the pyridine ring, particularly when bearing a bromine atom, can readily participate in various cross-coupling reactions.[5] This differential reactivity allows for a stepwise and controlled elaboration of the molecular structure, making it an invaluable intermediate in synthetic chemistry.

A common precursor, 2-bromo-6-methylpyridine, can be synthesized from 2-amino-6-methylpyridine.[6] The subsequent introduction of the reactive bromomethyl group is typically achieved through radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4][5][7]

General Synthetic Workflow

The synthetic utility can be visualized as a branched pathway, enabling the creation of a library of compounds from a single intermediate.

Synthetic_Workflow start 2-Bromo-6-methylpyridine intermediate 2-Bromo-6-(bromomethyl)pyridine start->intermediate Radical Bromination (NBS, AIBN) path1_product 2-Bromo-6-(CH2-Nu)pyridine intermediate->path1_product Nucleophilic Substitution (Nu-H) path2_product 2-Aryl/Alkynyl-6-(bromomethyl)pyridine intermediate->path2_product Cross-Coupling (e.g., Suzuki, Sonogashira) final_product 2-Aryl/Alkynyl-6-(CH2-Nu)pyridine path1_product->final_product Cross-Coupling path2_product->final_product Nucleophilic Substitution

Caption: General workflow for the synthesis of diverse 2,6-disubstituted pyridine derivatives.

Protocol 1: Synthesis of 2-Bromo-6-(bromomethyl)pyridine

This protocol describes a standard procedure for the radical bromination of 2-bromo-6-methylpyridine.

Materials:

  • 2-Bromo-6-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Petroleum ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylpyridine (1.0 eq) in carbon tetrachloride.[5]

  • Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN.[5]

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.[7]

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain pure 2-bromo-6-(bromomethyl)pyridine.[4]

Biological Activities and Therapeutic Potential

The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities.[2][][8] The introduction of a bromomethyl group provides a reactive handle that can potentially engage in covalent interactions with biological targets, a strategy increasingly employed in drug design to enhance potency and overcome resistance.

Anticancer Activity

Pyridine derivatives are integral to the development of numerous anticancer agents, particularly kinase inhibitors.[1][2][9] The this compound scaffold is being explored for its potential in this arena.

Mechanism of Action: The anticancer activity of bromomethyl-containing pyridine derivatives is often attributed to their ability to act as alkylating agents. The electrophilic bromomethyl group can form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in proteins or with DNA bases.[7] This alkylation can lead to:

  • Enzyme Inhibition: Irreversible inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

  • DNA Damage: Alkylation of DNA can disrupt replication and transcription, inducing cellular stress.

  • Induction of Apoptosis: The accumulation of cellular damage and stress can trigger programmed cell death (apoptosis).[7]

  • Generation of Reactive Oxygen Species (ROS): Covalent modification of cellular components can lead to an imbalance in cellular redox homeostasis, resulting in increased ROS levels and subsequent oxidative stress-induced cell death.[7]

Anticancer_Mechanism compound This compound Derivative cellular_uptake Cellular Uptake compound->cellular_uptake alkylation Alkylation of Cellular Targets (Proteins, DNA) cellular_uptake->alkylation ros Increased ROS Production alkylation->ros stress Cellular Stress alkylation->stress ros->stress apoptosis Apoptosis stress->apoptosis

Caption: Proposed mechanism of anticancer activity for bromomethyl-pyridine derivatives.[7]

Supporting Evidence: While specific data for this compound derivatives is emerging, studies on structurally similar compounds provide a strong rationale for their investigation. For instance, various 2,4,6-trisubstituted pyridine derivatives have shown potent cytotoxic activities against a wide range of cancer cell lines.[10] Similarly, novel pyridine-thiazole hybrid molecules have demonstrated high antiproliferative activity, with mechanisms potentially related to inducing genetic instability in tumor cells.[11] Bipyridine derivatives containing halomethyl groups have also been reported to induce cancer cell death.[7]

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Pyridine derivatives have a long history in this field, and new variations continue to be explored.[][12]

Spectrum of Activity: Derivatives of 2,6-disubstituted pyridines have been investigated for their in vitro antimicrobial activity against a range of microorganisms, including:

  • Gram-positive bacteria: Staphylococcus aureus[5][13]

  • Gram-negative bacteria: Pseudomonas aeruginosa, Escherichia coli[5][13]

  • Fungi: Candida albicans, Aspergillus niger[5][13]

The mechanism of antimicrobial action can vary but may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or damage to the cell membrane. The reactive bromomethyl group could contribute to this activity through covalent modification of microbial proteins.

Enzyme Inhibition

The ability of the pyridine scaffold to form key interactions within enzyme active sites has made it a popular choice for the design of enzyme inhibitors.

Kinase Inhibition: Protein kinases are critical regulators of cellular signaling and are major targets in cancer therapy.[14] Pyridine-based compounds have shown significant promise as kinase inhibitors. For example, pyridine-pyrazole derivatives synthesized from 2-bromo-6-(bromomethyl)pyridine have shown potent inhibitory activity against kinases like Pim-1, which is implicated in several cancers.[4]

Other Enzymes: Derivatives of pyridine have also been investigated as inhibitors of other enzyme classes. For instance, some chromeno[3,2-c]pyridine derivatives containing bromine have shown inhibitory activity against monoamine oxidase A (MAO-A).[15]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a standardized set of in vitro assays is essential.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[7][14]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., acidified isopropanol or DMSO)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7][14]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.[7]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[7]

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds at various concentrations B->C D Incubate for 48-72h C->D E Add MTT solution and incubate for 4h D->E F Solubilize formazan crystals E->F G Read absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.[14]

Concluding Remarks and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, while the inherent reactivity of the bromomethyl group offers a handle for covalent modification of biological targets. The demonstrated anticancer, antimicrobial, and enzyme inhibitory potential of related pyridine derivatives provides a strong impetus for the continued exploration of this chemical class.

Future research should focus on synthesizing and screening libraries of this compound derivatives to establish clear structure-activity relationships (SAR). Mechanistic studies will be crucial to identify the specific cellular targets and pathways modulated by these compounds. Furthermore, optimizing their pharmacokinetic and pharmacodynamic properties will be essential for translating their in vitro activity into in vivo efficacy. The strategic application of this versatile building block holds significant promise for addressing unmet needs in oncology and infectious diseases.

References

  • Benchchem. (n.d.). 2-Bromo-6-(bromomethyl)pyridine in the Synthesis of Pyridine-Pyrazole Derivatives for Drug Disc.
  • Benchchem. (n.d.). Technical Guide: 2-Bromo-6-(bromomethyl)pyridine in Synthetic Chemistry and Drug Discovery.
  • Sigma-Aldrich. (n.d.). 2-Bromo-6-methylpyridine 98.
  • ChemicalBook. (n.d.). 2-Bromo-6-methylpyridine synthesis.
  • The Royal Society of Chemistry. (n.d.). Support information.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery.
  • Benchchem. (2025). Application Notes and Protocols: Employing 6-(bromomethyl)-2,3'-bipyridine in the Development of Anticancer Agents.
  • Anisetti, R. N. (2019). Synthesis, Characterisation of Substituted 4-(bromomethyl)-N-(4-ethyl-6-methyl pyridine-2-yl) benzamide derivatives and evaluation of their Anti-microbial activity. ResearchGate.
  • Cuzan, O., et al. (n.d.). 2,6-Bis(bromomethyl)pyridine. PMC - NIH.
  • Various Authors. (2024). Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. PMC - NIH.
  • Bajpai, A. K. (n.d.). Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study. Der Pharma Chemica.
  • Various Authors. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies.
  • Various Authors. (n.d.). Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors. PubMed.
  • Blinova, E., et al. (2022). Antitumor activity of the novel pyridine derivative. Research Results in Pharmacology.
  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs.
  • Various Authors. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.
  • Various Authors. (n.d.). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12.
  • Various Authors. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
  • Various Authors. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
  • Rao, et al. (2011). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine.
  • BOC Sciences. (n.d.). Biological Activities of Pyridine Derivatives.
  • Benchchem. (n.d.). Application of 2-Bromo-6-(bromomethyl)
  • Nikitina, et al. (n.d.).
  • Various Authors. (n.d.).
  • Cuzan, O., et al. (n.d.). 2,6-Bis(bromomethyl)pyridine.
  • Various Authors. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC - PubMed Central.
  • Narasimhamurthy, K. H., et al. (n.d.). Anticancer Functions of Pyridine Heterocycles. OUCI.
  • Various Authors. (n.d.).

Sources

A Technical Guide to the Safe Handling of 2-(Bromomethyl)-6-methylpyridine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Inherent Reactivity and Risks

2-(Bromomethyl)-6-methylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its utility in constructing complex molecular architectures. However, its synthetic versatility is a direct consequence of its inherent reactivity. The presence of a bromomethyl group, analogous to a benzyl bromide, classifies this compound as a potent alkylating agent.[1][2] Alkylating agents are compounds that react with electron-rich atoms in biological molecules, such as DNA and proteins, to form covalent bonds.[3][4] This reactivity is the root of its toxicological profile, as uncontrolled alkylation of cellular macromolecules can lead to cytotoxic, mutagenic, and potentially carcinogenic effects.[3][5]

This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound in a research and development setting. It moves beyond procedural checklists to explain the scientific rationale behind each safety recommendation, empowering researchers to build a self-validating system of safety and experimental integrity. The protocols described herein are grounded in established principles for managing potent, reactive, and hazardous substances.

Section 1: Hazard Profile and Toxicological Assessment

The primary hazard associated with this compound stems from its ability to act as an electrophile, readily participating in nucleophilic substitution reactions.[1] This reactivity underlies its classification across several hazard categories.

1.1. GHS Hazard Classification Summary

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedDanger
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

This table synthesizes data from multiple safety data sheets for this compound and its close analogs.[6]

1.2. The Causality of Hazard: An Alkylating Agent's Mechanism

The bromomethyl group on the pyridine ring is an excellent leaving group, making the benzylic carbon susceptible to attack by nucleophiles. Within a biological system, nucleophilic sites abound on DNA bases (e.g., the N7 position of guanine), amino acid residues in proteins, and other crucial biomolecules.[5][7]

Alkylation of DNA can disrupt its structure, leading to mispairing of bases during replication, DNA strand breaks, and inhibition of essential cellular processes like transcription.[3][8] While this property is harnessed in certain chemotherapeutic drugs to target rapidly dividing cancer cells, uncontrolled occupational exposure poses a significant health risk to laboratory personnel.[3][9] Long-term risks associated with exposure to alkylating agents can include an increased risk of secondary malignancies.[9]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment is essential, beginning with robust engineering controls and supplemented by meticulous use of appropriate PPE.

2.1. Primary Engineering Controls: The Chemical Fume Hood

All manipulations of this compound, including weighing, dissolution, and reaction setup, must be performed inside a certified chemical fume hood.[10] This is non-negotiable. The fume hood serves two primary purposes:

  • Containment: It prevents the escape of solid particulates (the compound is a low-melting solid) and potential vapors into the laboratory environment.

  • Exposure Prevention: It protects the user from inhaling airborne particles and from direct contact with splashes.

The work surface within the fume hood should be covered with a disposable, plastic-backed absorbent pad to contain any minor spills and simplify cleanup.[10]

2.2. Personal Protective Equipment (PPE): A Self-Validating Barrier

PPE is the last line of defense and must be selected based on the specific hazards of this compound.

Protection AreaRequired PPESpecifications & Best Practices
Hand Double Gloving with Chemically Resistant Gloves The outer glove must be made of nitrile or neoprene, which offer good resistance to brominated organic compounds and solvents.[11][12] The inner glove provides a secondary barrier. Always check manufacturer-specific glove selection charts for breakthrough times with relevant solvents.[13] Gloves must be changed immediately upon contamination or every 1-2 hours during extended procedures.[14]
Body Disposable, Fluid-Resistant Lab Coat with Knitted Cuffs A disposable, poly-coated gown provides a barrier against splashes and particulate contamination.[10] Knitted cuffs ensure a snug fit around the inner glove, preventing skin exposure at the wrist.[10]
Eye & Face Safety Goggles and Full-Face Shield Standard safety glasses are insufficient. Indirectly vented chemical splash goggles conforming to ANSI Z87.1 or EN166 standards are mandatory.[5] A full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during solution transfers or spill cleanup.[10]
Respiratory Fit-Tested N95 Respirator (Minimum) When handling the solid compound outside of a glovebox (e.g., during weighing in a fume hood), a fit-tested N95 respirator is required to prevent inhalation of fine particulates.
Logical Workflow for Donning and Doffing PPE

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. N95 Respirator (if required) Don1->Don2 Don3 3. Face Shield & Goggles Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (over cuffs) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if worn) Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated protocols is paramount for ensuring both experimental success and personnel safety.

3.1. Storage and Handling

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[11] The storage area should be secure and accessible only to authorized personnel.[11] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3]

  • Weighing: Weigh the solid compound in a disposable weigh boat or on creased weigh paper within a chemical fume hood or a ventilated balance enclosure.[15] Use anti-static tools if available. An N95 respirator should be worn during this process.

  • Dissolution and Transfer: Add solvents to the solid slowly to avoid splashing. Use a pipette or cannula for liquid transfers. All transfers should be conducted over a spill tray within the fume hood.

3.2. Spill Management Protocol

Immediate and correct response to a spill is critical. All labs handling this compound must have a dedicated spill kit readily accessible.[10]

Spill SizeContainment & Cleanup ProtocolRequired PPE
Minor Spill (< 1 g or < 5 mL of solution) 1. Alert others in the immediate area. 2. Contain the spill by covering with an absorbent pad or dry sand. For solids, gently wet the powder with an inert solvent (e.g., heptane) to prevent aerosolization before covering.[16] 3. Collect the absorbed material using a scoop or forceps and place it into a labeled hazardous waste container.[16] 4. Decontaminate the area by wiping with a detergent solution, followed by 70% ethanol or isopropanol.[16] 5. Dispose of all cleanup materials and contaminated PPE as hazardous waste.Standard PPE as outlined in Section 2.2.
Major Spill (> 1 g or > 5 mL of solution) 1. Evacuate the immediate area and alert the laboratory supervisor and institutional Environmental Health & Safety (EHS) office.[17] 2. Secure the area to prevent entry. 3. Ventilate the area only if it is safe to do so without spreading contamination. 4. Cleanup should only be performed by trained personnel equipped with a higher level of respiratory protection (e.g., a full-face respirator with appropriate cartridges or a PAPR).[10]Full-face respirator with organic vapor/particulate cartridges, chemically resistant suit or coveralls, double gloves, and boot covers.
Emergency Response Logic Flow

This diagram outlines the decision-making process in the event of an exposure or spill.

Emergency_Response cluster_event Initiating Event cluster_assessment Immediate Assessment cluster_actions_exposure Exposure Response cluster_actions_spill Spill Response Event Exposure or Spill Occurs IsPersonalExposure Personal Exposure? Event->IsPersonalExposure IsSpill Spill? Event->IsSpill Remove Remove Contaminated PPE Immediately IsPersonalExposure->Remove Yes Size Assess Spill Size IsSpill->Size Yes Flush Flush Affected Area (15 min minimum) Remove->Flush Medical Seek Immediate Medical Attention Flush->Medical SDS Provide SDS to Medical Personnel Medical->SDS Minor Minor Spill Protocol Size->Minor < 1 g / 5 mL Major Major Spill Protocol (Evacuate & Call EHS) Size->Major > 1 g / 5 mL

Caption: Decision workflow for emergency situations.

3.3. Disposal

All waste contaminated with this compound is considered hazardous waste.

  • Solid Waste: Contaminated gloves, gowns, weigh papers, absorbent pads, and any collected spill material must be placed in a clearly labeled, sealed hazardous waste container.[18]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a compatible, sealed hazardous waste container, properly labeled with the full chemical name and approximate concentrations.

  • Sharps: Contaminated needles or glassware must be disposed of in a designated puncture-proof sharps container for hazardous chemical waste.

Never dispose of this chemical or its waste down the drain or in regular trash.[18] All disposal must be coordinated through your institution's Environmental Health & Safety office.[18]

Section 4: Emergency First Aid Procedures

In the event of an exposure, time is of the essence. Immediate and appropriate first aid can significantly mitigate injury.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[9] A safety shower should be used for large area contact. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and able to swallow, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center and seek immediate medical attention.[5]

For all exposure events, bring the Safety Data Sheet (SDS) for this compound to the attending medical personnel.[5]

Conclusion

The safe and effective use of this compound in a research setting is predicated on a deep understanding of its chemical reactivity and associated hazards. By implementing robust engineering controls, consistently using the correct PPE, and adhering to strict handling and disposal protocols, researchers can mitigate the risks of exposure. The causality-driven approach outlined in this guide—understanding why each precaution is necessary—fosters a proactive safety culture that protects the scientist and ensures the integrity of the research.

References

  • Alkylating agent exposure and its relation with cancer risk. ResearchGate.
  • Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. Frontiers in Oncology.
  • Alkylating Agents. LiverTox - NCBI Bookshelf.
  • Adverse Effects of Alkylating Agents in Cancer Treatment: Understanding Risks and Management Strategies. DoveMed.
  • Alkylating Agents. Holland-Frei Cancer Medicine - NCBI Bookshelf.
  • Guidelines for the Selection of Chemical-Resistant Gloves. University of California, Santa Barbara - Environmental Health & Safety.
  • OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas.
  • GLOVE SELECTION CHART. WSU Spokane - Washington State University.
  • Selecting the appropriate chemical-resistant glove. Safety+Health Magazine.
  • Spill and Cleaning Protocol. Environmental Health & Safety - Michigan State University.
  • Procedures for cleaning up hazardous drug spills and leaks. Defense Centers for Public Health.
  • How to safely clean up a chemotherapy or hazardous drug spill. Pharma Choice.
  • Handling accidental spills of cytotoxic drugs. DVM360.
  • Decontamination, Cleaning and Disinfection of Hazardous Drug Compounding Environments. Asia Pacific Oncology Pharmacy Community.
  • Chemical Indicator for Alkylating Agents. ChemistryViews.
  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central.
  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific.
  • Handling Potent Products Inside a Sterile Environment Webinar. YouTube.
  • On the reactivity of bromine atoms in brominated pyridines. ResearchGate.
  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI.

Sources

2-(Bromomethyl)-6-methylpyridine storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Optimal Storage of 2-(Bromomethyl)-6-methylpyridine

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and synthetic organic chemistry, valued for its capacity to introduce the 6-methylpicolyl moiety into molecular frameworks. This utility is conferred by its highly reactive bromomethyl group. However, this same reactivity renders the compound susceptible to degradation if not stored under rigorously controlled conditions. This guide provides a comprehensive, scientifically-grounded framework for the storage and handling of this compound. It moves beyond simple procedural lists to explain the underlying chemical principles that dictate the recommended protocols, ensuring the long-term integrity and purity of this critical reagent for researchers, scientists, and drug development professionals.

Introduction: The Duality of Reactivity and Instability

This compound (CAS 68470-59-7) is a substituted pyridine derivative whose synthetic importance is directly linked to the lability of its carbon-bromine (C-Br) bond.[1] This bond is readily cleaved during nucleophilic substitution reactions, making the compound an effective alkylating agent for a wide array of nucleophiles.[2] This desirable reactivity, however, is also the compound's primary vulnerability. Atmospheric components, particularly moisture, can act as nucleophiles, leading to hydrolytic degradation and the formation of impurities that can compromise experimental outcomes. Therefore, maintaining the chemical's integrity from procurement to use is not a matter of simple housekeeping but a critical aspect of experimental design and reproducibility. This document outlines the requisite conditions, explains the causality behind them, and provides actionable protocols for implementation in a research and development setting.

Core Chemical Properties and Inherent Instability Pathways

Understanding the optimal storage conditions for this compound begins with an appreciation of its molecular structure and resultant chemical properties.

  • Molecular Structure: The compound features a pyridine ring substituted with a methyl group at the 6-position and a bromomethyl group at the 2-position.

  • The Labile Bromomethyl Group: The C-Br bond is analogous to a benzylic bromide. Its susceptibility to nucleophilic attack is enhanced by the electron-withdrawing nature of the adjacent pyridine ring. This makes the bromide an excellent leaving group and the attached carbon atom highly electrophilic, readily participating in Sₙ2 reactions.[1][2]

  • Primary Degradation Pathway - Hydrolysis: The most common degradation pathway is hydrolysis from atmospheric moisture. Water acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group to displace the bromide ion, forming 2-(hydroxymethyl)-6-methylpyridine. This impurity is often difficult to separate and can interfere with subsequent reactions.

  • Physical State and Melting Point: this compound is a low-melting solid with a reported melting point of 38-42 °C. This physical property is critical; storage at ambient or elevated temperatures can cause the solid to melt, which may increase the rate of degradation by improving molecular mobility and contact with headspace contaminants like moisture.

Authoritative Recommendations for Long-Term Storage

Based on the compound's inherent reactivity, the following storage conditions are mandated to ensure its stability and purity.

Temperature: Refrigeration is Non-Negotiable

The compound must be stored under refrigerated conditions, specifically between 2°C and 8°C .

  • Causality: Chemical reaction rates, including degradation pathways like hydrolysis, are temperature-dependent. Refrigeration significantly lowers the kinetic energy of the system, drastically reducing the rate of degradation. Furthermore, storing the compound well below its melting point (38-42 °C) ensures it remains in a solid state, which is generally more stable than the liquid phase.

Atmosphere: The Imperative of an Inert Environment

Storage under a dry, inert atmosphere, such as argon or nitrogen, is essential.[3]

  • Causality: The primary function of an inert atmosphere is the rigorous exclusion of atmospheric moisture, thereby preventing the hydrolysis of the labile bromomethyl group. While the compound is not exceptionally sensitive to oxygen, inerting is a best practice that also eliminates the possibility of long-term oxidative degradation, ensuring the highest possible purity.

Light: Protection from Photolytic Degradation

The compound should be stored in a light-protective container, such as an amber glass vial or a bottle wrapped in aluminum foil.

  • Causality: Although specific photostability data is not widely published, benzylic-type halides can be susceptible to photolytic cleavage. High-energy light can induce homolytic cleavage of the C-Br bond, generating radical species.[1] These radicals can initiate unwanted side reactions, leading to complex impurity profiles. Protecting the compound from light is a critical, field-proven precautionary measure.

Container and Sealing: An Impenetrable Barrier

Use a tightly sealed container made of inert material (e.g., borosilicate glass) with a secure, high-integrity cap, preferably lined with polytetrafluoroethylene (PTFE).

  • Causality: A robust seal is the physical barrier that maintains the inert atmosphere within the container and prevents the ingress of atmospheric moisture and air.[4][5] PTFE is an ideal liner material due to its extreme chemical inertness, preventing any potential leaching or reaction with the compound.

Experimental Protocol: Lifecycle Management and Handling

Adherence to a strict handling protocol is as crucial as the storage conditions themselves. The following step-by-step workflow ensures the compound's integrity throughout its lifecycle in the laboratory.

Receiving and Initial Storage
  • Inspect: Upon receipt, visually inspect the container for an intact seal and any signs of damage.

  • Verify: Confirm the product identity and check the supplier's Certificate of Analysis.

  • Log: Record the date of receipt and assign a lot number in your laboratory's chemical inventory system.

  • Store Immediately: Without delay, place the unopened container in a designated refrigerator (2-8 °C) that is properly labeled for chemical storage.

Dispensing the Compound
  • Equilibrate: Before opening, allow the container to warm to room temperature over 20-30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid when the container is opened.

  • Prepare Workspace: Conduct all dispensing activities in a low-humidity environment, such as a glove box or a fume hood with a gentle nitrogen or argon stream directed over the container opening.

  • Work Swiftly: Open the container, quickly weigh and dispense the required amount of the solid into a separate, tared vessel.

  • Inert and Reseal: Immediately flush the headspace of the original container with dry argon or nitrogen, securely reseal the cap, and wrap the threads with Parafilm® or a similar sealing film for extra protection.

  • Return to Storage: Promptly return the main container to the refrigerator (2-8 °C).

dot graph LifecycleProtocol { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="Diagram 1: Lifecycle Protocol for this compound", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Node Definitions with Color and Font Contrast Receiving [label="1. Receiving\nInspect container seal and integrity.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InitialStorage [label="2. Initial Storage\nStore immediately at 2-8°C.\nDo not open.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Equilibration [label="3. Equilibration\nAllow container to warm to RT\nbefore opening to prevent condensation.", fillcolor="#FBBC05", fontcolor="#202124"]; Dispensing [label="4. Dispensing\nWork quickly in dry environment\n(e.g., glovebox or N2 stream).", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resealing [label="5. Resealing & Purging\nFlush headspace with Ar or N2.\nReseal tightly, wrap with Parafilm®.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LongTermStorage [label="6. Long-Term Storage\nReturn promptly to 2-8°C refrigerator.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Edges Receiving -> InitialStorage [label="Unopened"]; InitialStorage -> Equilibration [label="Prepare for use"]; Equilibration -> Dispensing [label="Ready to open"]; Dispensing -> Resealing [label="After taking aliquot"]; Resealing -> LongTermStorage [label="Store again"]; }

Diagram 1: Lifecycle Protocol for this compound

Incompatible Materials and Known Hazards

To prevent hazardous reactions and maintain purity, this compound must be stored away from the following materials:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[5]

  • Strong Acids: Picoline derivatives are basic and will react with strong acids.[6][7]

  • Nucleophiles: While not a storage hazard in the same way, avoid cross-contamination with nucleophiles such as water, alcohols, and amines, as they will readily react with and consume the compound.

The compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[8] Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn during handling.

Summary of Storage Conditions

The critical parameters for the storage of this compound are summarized below for quick reference.

ParameterRecommendationRationale and Justification
Temperature 2°C to 8°CMinimizes degradation kinetics; keeps the compound in its more stable solid state, well below its 38-42°C melting point.
Atmosphere Dry Inert Gas (Argon or Nitrogen)Excludes atmospheric moisture to prevent hydrolysis of the labile C-Br bond.[3]
Light Protect from Light (Amber Vial)Prevents potential photolytic cleavage of the C-Br bond, which can initiate radical side reactions.[1]
Container Tightly Sealed Glass with PTFE LinerProvides a robust physical barrier against moisture ingress and ensures no reaction with the container cap.[4]

Conclusion

The chemical integrity of this compound is intrinsically linked to its storage and handling. The compound's utility as a reactive building block is also the source of its instability. By implementing a storage strategy based on refrigeration, inert atmosphere, and protection from light, researchers can effectively mitigate the primary degradation pathways. The disciplined, step-by-step handling protocol provided ensures that these optimal conditions are maintained throughout the chemical's lifecycle, safeguarding its purity and enabling reliable, reproducible results in synthesis and drug development endeavors.

References

  • New Jersey Department of Health. Hazard Summary - Picoline. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. Safe Handling and Storage of 2-Picoline: A Manufacturer's Perspective. [Link]
  • PubChem. Picolines. [Link]
  • Wikipedia. 2-Chloromethylpyridine. [Link]
  • PubChem. This compound. [Link]

Sources

Substituted Pyridines: A Chronicle of Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Heterocycle

The pyridine ring, a simple six-membered heterocycle structurally analogous to benzene with one nitrogen atom replacing a methine group, is a cornerstone of modern chemistry.[1][2] Its unique electronic properties, basicity, and ability to engage in a multitude of chemical transformations have rendered it a "privileged scaffold" in medicinal chemistry and materials science.[3][4] Substituted pyridines are integral to a vast array of natural products, pharmaceuticals, and agrochemicals, from the vitamin niacin to potent anticancer agents.[4][5][6][7] This guide provides a comprehensive exploration of the discovery and history of substituted pyridines, tracing their journey from incidental isolation in the 19th century to the sophisticated, modular synthetic strategies employed today. We will delve into the seminal discoveries, examine the mechanisms of foundational synthetic reactions, and provide the technical context essential for professionals in chemical and pharmaceutical development.

Chapter 1: The Dawn of Pyridine Chemistry

Isolation and Naming: An Unpleasant-Smelling Beginning

The story of pyridine begins not in a structured synthesis lab, but from the high-temperature distillation of animal bones. In 1849, the Scottish chemist Thomas Anderson, while investigating the oil obtained from this process, isolated an impure, colorless liquid with a distinctively foul, fish-like odor.[1][8][9] After two years of purification, he obtained the pure substance in 1851.[1] Recognizing its high flammability, Anderson aptly named it "pyridine," derived from the Greek πῦρ (pyr), meaning fire, and the suffix "-idine," which was standard for cyclic organic compounds containing a nitrogen atom.[1][3][9]

Structural Elucidation and the First Synthesis

For nearly two decades after its discovery, the chemical structure of pyridine remained a mystery. In the late 1860s, Wilhelm Körner (1869) and James Dewar (1871) independently proposed the correct structure, suggesting it was an analog of benzene with a nitrogen atom replacing a C-H unit.[1][3][8] This hypothesis was later confirmed experimentally when pyridine was reduced to piperidine using sodium in ethanol.[1]

The first-ever synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who created pyridine by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[1][3] While a landmark achievement, this method was inefficient and impractical for producing derivatives. The stage was set for the development of more versatile methods that would allow for the controlled synthesis of substituted pyridines.

Chapter 2: The Classical Era: Forging the Pyridine Ring

The late 19th and early 20th centuries witnessed the development of robust, multicomponent reactions that became the bedrock of pyridine synthesis. These "named reactions" provided the first reliable pathways to functionalized pyridine cores and are still relevant today for their efficiency and atom economy.

The Hantzsch Pyridine Synthesis (1881)

The first major breakthrough in the systematic synthesis of substituted pyridines was reported in 1881 by the German chemist Arthur Hantzsch.[1][8][10] The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, such as ammonia or ammonium acetate.[10][11][12]

The reaction's primary product is a 1,4-dihydropyridine (DHP), often called a "Hantzsch ester."[10][13] This intermediate is then oxidized to furnish the final, stable aromatic pyridine derivative. The aromatization step serves as the thermodynamic driving force for the reaction.[10][11] The Hantzsch synthesis proved exceptionally valuable for creating symmetrically substituted pyridines and, as Emil Knoevenagel later showed, could be adapted for asymmetric products.[1][14]

The elegance of the Hantzsch synthesis lies in its convergence of several fundamental organic reactions in a single pot. The mechanism involves a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[12] These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to form the 1,4-DHP ring.[12]

Hantzsch_Mechanism RCHO Aldehyde (R-CHO) Knoevenagel Knoevenagel Adduct RCHO->Knoevenagel Ketoester1 β-Ketoester (1) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (2) Enamine Enamine Intermediate Ketoester2->Enamine NH3 Ammonia (NH₃) NH3->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct + Enamine Enamine->Michael_Adduct Cyclized Cyclized Intermediate Michael_Adduct->Cyclized - H₂O DHP 1,4-Dihydropyridine (DHP) Cyclized->DHP Dehydration Pyridine Substituted Pyridine DHP->Pyridine Oxidation Oxidant [O]

Caption: The convergent mechanism of the Hantzsch Pyridine Synthesis.

This protocol is a representative example of a Hantzsch reaction.

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl acetoacetate (2.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (1.2 eq).[15]

  • Add ethanol (approx. 20 mL) as the solvent.[15]

  • Causality: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature. Ammonium acetate serves as both the nitrogen source (ammonia) and a mild acidic catalyst.

  • Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.[15]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[15]

  • Self-Validation: The formation of a precipitate (the DHP product) is often a visual indicator of reaction progression. TLC provides definitive confirmation by showing the consumption of starting materials and the appearance of a new product spot.

  • Upon completion, allow the mixture to cool to room temperature, which will typically cause the DHP product to crystallize.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Aromatization (Optional but necessary for the pyridine): The collected dihydropyridine can be dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent such as nitric acid, ferric chloride, or manganese dioxide to yield the final pyridine product.[1][10]

The Chichibabin Pyridine Synthesis (1924)

While the Hantzsch synthesis was powerful, the growing demand for pyridine, coupled with the low yields of existing methods, spurred the search for more efficient routes using inexpensive reagents.[1][14] In 1924, Russian chemist Aleksei Chichibabin developed a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[1][8][16] This method, particularly the reaction of acetaldehyde, formaldehyde, and ammonia over a catalyst, became a cornerstone of industrial pyridine production and remains in use today.[8][16][17]

The Chichibabin synthesis often suffers from moderate yields (around 30%), but this is offset by the very low cost of the precursors.[1] The reaction is typically performed in the gas phase at high temperatures (350–500 °C) over a solid catalyst like alumina or silica.[16]

In addition to his ring synthesis, Chichibabin is also renowned for discovering a method for the direct functionalization of the pyridine ring. The Chichibabin amination reaction involves the treatment of pyridine with sodium amide (NaNH₂) to directly substitute an amino group for a hydrogen atom, typically at the 2-position.[18][19]

This reaction was remarkable because the pyridine ring is electron-deficient and generally resistant to electrophilic substitution, yet susceptible to nucleophilic attack.

  • Nucleophilic Attack: The powerful nucleophile, the amide ion (NH₂⁻), attacks the electron-poor C2 position of the pyridine ring. The pyridine nitrogen acts as an electron-withdrawing group, activating this position for attack.[18][20]

  • Intermediate Formation: This addition forms a negatively charged σ-complex intermediate (a Meisenheimer-like adduct), where the aromaticity of the ring is temporarily lost.[19][20]

  • Elimination of Hydride: Aromatization is restored by the elimination of a hydride ion (H⁻). This is the rate-determining step and is unusual because hydride is typically a poor leaving group.[18][20]

  • Final Steps: The expelled hydride ion is a strong base and reacts with the newly installed amino group to form hydrogen gas (H₂) and the resonance-stabilized sodium salt of 2-aminopyridine. The final product is obtained after an aqueous workup.[18][19]

Chichibabin_Amination Pyridine Pyridine Sigma_Complex σ-Complex Intermediate Pyridine->Sigma_Complex NaNH2 Sodium Amide (NaNH₂) NaNH2->Sigma_Complex + Product_Salt Sodium 2-aminopyridide Sigma_Complex->Product_Salt - H⁻ H2_gas H₂ (gas) Sigma_Complex->H2_gas → H₂ evolution Final_Product 2-Aminopyridine Product_Salt->Final_Product H2O H₂O workup H2O->Final_Product

Caption: Mechanism of the Chichibabin Amination Reaction.

Chapter 3: The Biological Significance of Substituted Pyridines

The history of substituted pyridines is inextricably linked to biology and medicine. The discovery of naturally occurring pyridines and the elucidation of their physiological roles catalyzed research in both nutrition and drug discovery.

Niacin (Vitamin B3): The Pellagra-Preventing Factor

Pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia, was rampant in populations with corn-based diets.[21] In 1915, Dr. Joseph Goldberger demonstrated that pellagra was caused by a dietary deficiency.[21] He named the missing nutrient the "P-P (pellagra-preventative) factor."[21]

It was not until 1937 that the American biochemist Conrad Elvehjem isolated this factor from liver extracts and identified it as nicotinic acid, a simple pyridine derivative (pyridine-3-carboxylic acid).[21][22] Nicotinic acid had been synthesized back in 1867 by the oxidation of nicotine, but its biological importance was unknown.[21] This discovery linked a simple substituted pyridine directly to a vital metabolic function. Nicotinic acid and its amide form, nicotinamide, are precursors to the essential coenzymes NAD (nicotinamide adenine dinucleotide) and NADP, which are crucial for cellular metabolism and DNA repair.[22][23][24]

Timeline of Key Pyridine-Related Discoveries
Year Discovery Key Scientist(s)
1849-1851Isolation and naming of PyridineThomas Anderson[1][9]
1869-1871Structural elucidation of PyridineWilhelm Körner & James Dewar[1][8]
1876First synthesis of PyridineWilliam Ramsay[1][3]
1881Hantzsch Pyridine SynthesisArthur Hantzsch[1][8][10]
1924Chichibabin Pyridine SynthesisAleksei Chichibabin[1][8][16]
1937Identification of Nicotinic Acid as Vitamin B3Conrad Elvehjem[21][22]
Modern Impact on Drug Development

The pyridine scaffold is now a mainstay in pharmaceuticals. Its ability to act as a hydrogen bond acceptor and its capacity to be functionalized at various positions allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[3][4]

  • Improving Metabolic Stability: Replacing a metabolically vulnerable phenyl ring with a pyridine ring can block sites of oxidation, significantly improving a drug's half-life.[3]

  • Enhancing Solubility and Permeability: The nitrogen atom can be protonated, which can improve aqueous solubility and cellular permeability.[3][4]

  • Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a benzene ring, introducing polarity and altering protein-binding interactions without drastically changing the molecule's shape.[]

The Hantzsch synthesis itself found a new life in the 20th century with the discovery that 1,4-dihydropyridine derivatives, such as Nifedipine, are potent calcium channel blockers used to treat hypertension.[10][13] This highlights how historical synthetic methods can gain new relevance with modern biological understanding.

Chapter 4: The Modern Synthetic Arsenal

While classical methods remain important, modern organic chemistry has introduced a host of new strategies for synthesizing highly substituted pyridines with greater precision and functional group tolerance. These methods often rely on transition metal catalysis.

  • [2+2+2] Cycloadditions: Transition metal-catalyzed cycloaddition reactions, particularly using cobalt or ruthenium, can assemble highly substituted pyridines from simple alkynes and nitriles.[26][27][28] This method offers a powerful and convergent route to complex structures.

  • Cross-Coupling Reactions: Modern C-C and C-N bond-forming reactions, such as a copper-catalyzed cascade involving alkenylboronic acids and ketoximes, provide modular routes to complex pyridines under mild conditions.[26][29]

  • Other Named Reactions: A variety of other methods, including the Kröhnke, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses, provide alternative disconnections and pathways to specific substitution patterns.[1][30][31]

Conclusion

The journey of the substituted pyridine from a foul-smelling curiosity in bone oil to a pillar of modern pharmacology is a testament to over 170 years of chemical innovation. The foundational discoveries of Anderson, Hantzsch, and Chichibabin provided the essential tools to first build and then functionalize this critical heterocycle. Their work paved the way for the discovery of essential vitamins and the development of countless life-saving medicines. For today's researchers, a deep understanding of this history—the causal logic behind the classical syntheses and the biological imperatives that drove discovery—provides an invaluable context for designing the next generation of functional molecules built upon the versatile and enduring pyridine scaffold.

References

  • Wikipedia. Pyridine. [Link]
  • American Chemical Society. (2020, August 31). Pyridine. [Link]
  • Kumar, A., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
  • Wikipedia. Hantzsch pyridine synthesis. [Link]
  • University of California, Davis. Chichibabin reaction. [Link]
  • Wikiwand. Hantzsch pyridine synthesis. [Link]
  • SynArchive. Hantzsch Pyridine Synthesis. [Link]
  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society. [Link]
  • Wikipedia. Chichibabin pyridine synthesis. [Link]
  • Chemistry LibreTexts. (2023, January 22). Chichibabin Reaction. [Link]
  • YouTube. (2021, November 7). Synthesis of Pyridine. [Link]
  • Studley, J. (2018, November 26). The Chichibabin amination reaction.
  • Scribd. Hantzsch Pyridine Synthesis. [Link]
  • Phillips, J. P. (2000). Learning from the Hantzsch synthesis.
  • Kirkland, A. E., & Cioffi, C. L. (2018). Niacin Deficiency and Discovery of Vitamin B3 as a Precursor to Nicotinamide Coenzymes. Inquiries Journal. [Link]
  • Budhathoki, R. (2022, April 27). Chichibabin pyridine synthesis. Chemistry Notes. [Link]
  • Royal Society of Chemistry. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. [Link]
  • ResearchGate. De novo Synthesis of Substituted Pyridines. [Link]
  • News-Medical.Net. (2018, August 23). Niacin History. [Link]
  • Chiong, H., et al. (2008). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. [Link]
  • Organic Chemistry Portal. Pyridine synthesis. [Link]
  • Wikipedia. Nicotinamide. [Link]
  • ResearchGate. (2025, August 6). Synthesis and Biological Activity of Novel Substituted Pyridines and Purines Containing 2,4-Thiazolidinedione. [Link]
  • Wikipedia. Thomas Anderson (chemist). [Link]
  • Googleapis.com.
  • Royal Society of Chemistry Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. [Link]
  • Open Access Journals. A Brief View on Pyridine Compounds. [Link]
  • PubMed Central. Significance and Biological Importance of Pyrimidine in the Microbial World. [Link]
  • Wikipedia. Nicotinic acid. [Link]
  • Toste, F. D., & Toste, D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society. [Link]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
  • PubMed Central. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [Link]
  • Chemistry World. (2014, June 10). Pyridine. [Link]
  • ResearchGate. Pyridine: the scaffolds with significant clinical diversity. [Link]
  • PubMed Central. (2020, April 15). Nicotinamide, Nicotinamide Riboside and Nicotinic Acid—Emerging Roles in Replicative and Chronological Aging in Yeast. [Link]

Sources

The Strategic Role of 2-(Bromomethyl)-6-methylpyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological outcomes. Among the vast arsenal of heterocyclic reagents, 2-(Bromomethyl)-6-methylpyridine has emerged as a particularly valuable synthon. Its unique structural architecture—a pyridine core functionalized with a reactive bromomethyl group and a sterically and electronically influential methyl group—provides medicinal chemists with a versatile tool for molecular elaboration. This guide delineates the synthesis, reactivity, and critical applications of this compound, moving beyond a simple catalog of reactions to explain the causal-driven choices behind its deployment in drug design. We will explore its role in the construction of complex therapeutic agents, with a detailed case study on its application in the development of potent Phosphodiesterase 10A (PDE10A) inhibitors. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into the utility of this key intermediate.

Core Properties and Strategic Value

The utility of this compound in medicinal chemistry is rooted in its distinct physicochemical properties and predictable reactivity. The pyridine ring is a "privileged" scaffold, a recurring motif in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding via the nitrogen lone pair and its overall metabolic stability.

The two substituents on this core dictate the reagent's primary function:

  • The 2-(Bromomethyl) Group : This is the principal reactive handle of the molecule. The bromine atom is an excellent leaving group, and its position on a carbon adjacent to the pyridine ring (a benzylic-like position) makes it highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile and targeted introduction of the (6-methylpyridin-2-yl)methyl moiety onto a variety of nucleophiles, including amines, phenols, thiols, and carbanions.

  • The 6-Methyl Group : This substituent is not merely a passive spectator. It exerts significant influence through several mechanisms.[1] It can provide steric hindrance that directs interactions at the nearby pyridine nitrogen or at the reactive bromomethyl site. Electronically, it acts as a weak electron-donating group, subtly modulating the pKa of the pyridine nitrogen. Critically, in the context of a final drug molecule, this methyl group can form crucial van der Waals or hydrophobic interactions within a target's binding pocket, often leading to a significant enhancement in potency and selectivity—an effect sometimes referred to as the "magic methyl" phenomenon.

A summary of the core properties of this reagent is presented below.

PropertyValueReference
IUPAC Name This compound
CAS Number 68470-59-7[2]
Molecular Formula C₇H₈BrN[3]
Molecular Weight 186.05 g/mol
Appearance Off-white to light yellow powder[3]
Primary Reactive Site Benzylic-like Bromide (for SN2)[4]

Synthesis of the Reagent: A Foundational Protocol

The accessibility of a building block is as crucial as its reactivity. This compound is most commonly synthesized from the inexpensive and readily available starting material, 2,6-lutidine (2,6-dimethylpyridine), via a free radical bromination reaction. This transformation selectively targets one of the two equivalent methyl groups.

The mechanism proceeds through a classic three-step radical chain process: initiation, propagation, and termination.[5] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate bromine radicals from a brominating agent like N-Bromosuccinimide (NBS). The bromine radical then abstracts a hydrogen from one of the methyl groups to form a stabilized benzylic-like radical, which propagates the chain.

G cluster_0 Synthesis of this compound start 2,6-Lutidine (Starting Material) reaction Radical Bromination (Reflux, UV light) start->reaction reagents NBS (Bromine Source) AIBN (Initiator) CCl4 (Solvent) reagents->reaction workup Reaction Workup (Filtration, Washing) reaction->workup Cooling purification Purification (Column Chromatography) workup->purification product This compound (Final Product) purification->product G cluster_1 General N-Alkylation Workflow nucleophile Nucleophile (e.g., Imidazopyridazine Core) reaction SN2 Reaction nucleophile->reaction reagent This compound reagent->reaction conditions Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, ACN) conditions->reaction product N-Alkylated Product (PDE10A Inhibitor Precursor) reaction->product

Sources

The Pyridine Scaffold: A Cornerstone of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Pyridine Ring in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a privileged scaffold in the realm of medicinal chemistry.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its inherent polarity, contribute to favorable interactions with biological targets and improved pharmacokinetic profiles of drug candidates.[3][4][5] The versatility of the pyridine nucleus is underscored by its presence in a vast number of natural products, vitamins, and FDA-approved drugs, spanning a wide array of therapeutic areas.[1][5][6] This guide provides a comprehensive technical overview of the therapeutic applications of pyridine derivatives, with a focus on their synthesis, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

I. Anticancer Applications: Targeting the Hallmarks of Malignancy

Pyridine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a multitude of cancer cell lines and tumors.[7][8][9] Their mechanisms of action are diverse, often targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[7][10]

A. Inhibition of Receptor Tyrosine Kinases: The Case of VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[7] Several pyridine-containing small molecules have been developed as potent VEGFR-2 inhibitors.

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving key pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival. Pyridine-based inhibitors typically bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation and subsequent downstream signaling.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Ras Ras VEGFR2->Ras Autophosphorylation PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg VEGFA VEGF-A VEGFA->VEGFR2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Migration, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Pyridine_Inhibitor Pyridine Derivative (VEGFR-2 Inhibitor) Pyridine_Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition by pyridine derivatives.

This protocol outlines a common method to assess the inhibitory activity of pyridine derivatives against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test pyridine derivatives

  • Kinase assay buffer (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test pyridine derivatives in DMSO and then dilute in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the various concentrations of the test compounds. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (vehicle, e.g., DMSO).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial luminescent or fluorescent assay kit according to the manufacturer's instructions. The signal is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

B. Disruption of Microtubule Dynamics

Microtubules are essential for cell division, and their disruption is a well-established anticancer strategy.[4] Certain pyridine derivatives act as tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis.[10]

Tubulin dimers (α- and β-tubulin) polymerize to form microtubules. This dynamic process is crucial for the formation of the mitotic spindle during cell division. Tubulin polymerization inhibitors bind to the colchicine binding site on β-tubulin, which induces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.[4]

Tubulin_Pathway cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Apoptosis Apoptosis Tubulin->Apoptosis Disrupted Dynamics Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Cell_Division->Apoptosis Arrest at G2/M Pyridine_Inhibitor Pyridine Derivative (Tubulin Inhibitor) Pyridine_Inhibitor->Tubulin Binding to Colchicine Site

Caption: Mechanism of tubulin polymerization inhibition by pyridine derivatives.

This assay measures the effect of a compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Test pyridine derivatives

  • Positive control (e.g., Nocodazole)

  • Negative control (e.g., Paclitaxel)

  • Vehicle (e.g., DMSO)

  • 96-well, UV-transparent microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Preparation: Prepare stock solutions of the test compound and controls in DMSO. On ice, add the test compound, control, or vehicle to the appropriate wells of a 96-well plate.

  • Reaction Initiation: Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer with GTP (1 mM). Add the tubulin solution to each well.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by measuring the extent of polymerization at the end of the incubation period across a range of compound concentrations.

Quantitative Data: Anticancer Activity of Pyridine Derivatives
Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Pyridine-UreasCompound 8eMCF-7 (Breast)0.22 (48h)[11]
Pyridine-UreasCompound 8nMCF-7 (Breast)1.88 (48h)[11]
Pyrido[2,3-d]pyrimidinesCompound 3bHuh-7 (Liver)6.54[4]
Pyrido[2,3-d]pyrimidinesCompound 3bA549 (Lung)15.54[4]
2-Amino-3-cyanopyridinesCompound 4fA549 (Lung)23.78[4]

II. Antimicrobial Applications: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridine derivatives have demonstrated significant potential as antibacterial and antifungal agents.[[“]][13][14]

Mechanism of Action

The antimicrobial mechanisms of pyridine derivatives are varied and can include:

  • Disruption of Cell Membrane Integrity: Lipophilic pyridine derivatives can insert into the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[4]

  • Enzyme Inhibition: Pyridine derivatives can inhibit essential bacterial enzymes involved in processes like DNA replication, protein synthesis, or cell wall biosynthesis.

  • Interference with Nucleic Acids: Some pyridine compounds can intercalate with bacterial DNA or inhibit topoisomerases, thereby disrupting DNA replication and transcription.[14]

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Pyridine Pyridine Derivative Membrane Cell Membrane Pyridine->Membrane Disruption Enzymes Essential Enzymes Pyridine->Enzymes Inhibition DNA DNA/Nucleic Acids Pyridine->DNA Interference Cell_Death Bacterial Cell Death Membrane->Cell_Death Enzymes->Cell_Death DNA->Cell_Death

Caption: General mechanisms of antimicrobial action of pyridine derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test pyridine derivatives

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microplates

  • Spectrophotometer or visual inspection

Procedure:

  • Preparation: Prepare a two-fold serial dilution of the test compounds in the growth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Reading: Determine the MIC by identifying the lowest concentration of the compound that shows no visible turbidity (growth). This can be done by visual inspection or by measuring the optical density at 600 nm.

III. Neurodegenerative Diseases: A Beacon of Hope for Alzheimer's and Parkinson's

Pyridine derivatives are being actively investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[15][16][17] Their therapeutic strategies often involve targeting multiple pathological factors.

A. Alzheimer's Disease

Key therapeutic targets for pyridine derivatives in Alzheimer's disease include acetylcholinesterase (AChE), amyloid-beta (Aβ) aggregation, and tau protein hyperphosphorylation.[15][18][19]

  • AChE Inhibition: Pyridine-based compounds can inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine. This increases acetylcholine levels in the brain, which can improve cognitive function.[19]

  • Aβ Aggregation Inhibition: Some pyridine derivatives can bind to Aβ peptides and prevent their aggregation into toxic plaques, a hallmark of Alzheimer's disease.[20]

  • Tau Hyperphosphorylation Inhibition: By inhibiting kinases such as GSK-3β, certain pyridine derivatives can reduce the hyperphosphorylation of tau protein, preventing the formation of neurofibrillary tangles.

Alzheimers_Targets cluster_pathology Alzheimer's Pathology Pyridine Pyridine Derivative AChE Acetylcholinesterase (AChE) Pyridine->AChE Inhibition Abeta Amyloid-β (Aβ) Aggregation Pyridine->Abeta Inhibition Tau Tau Hyperphosphorylation Pyridine->Tau Inhibition Therapeutic_Effect Therapeutic Effect (Improved Cognition, Reduced Neurodegeneration) AChE->Therapeutic_Effect Abeta->Therapeutic_Effect Tau->Therapeutic_Effect NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Inflammation Transcription of Pro-inflammatory Genes NFkB_nuc->Inflammation Pyridine_Inhibitor Pyridine Derivative Pyridine_Inhibitor->IKK Inhibition

Caption: NF-κB signaling pathway and its inhibition by pyridine derivatives.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used animal model to screen for acute anti-inflammatory activity.

Materials:

  • Rats or mice

  • Carrageenan solution (1% w/v in saline)

  • Test pyridine derivatives

  • Positive control (e.g., Indomethacin)

  • Plebismometer or calipers

Procedure:

  • Animal Dosing: Administer the test compounds and the positive control to the animals (e.g., orally or intraperitoneally).

  • Inflammation Induction: After a set time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group that received only the vehicle.

V. Synthesis of Therapeutic Pyridine Derivatives

The synthesis of pyridine derivatives is a well-established field of organic chemistry, with several named reactions providing versatile routes to a wide range of substituted pyridines.

A. Hantzsch Pyridine Synthesis

A classic and widely used method for the synthesis of dihydropyridines, which can be subsequently oxidized to pyridines. It involves a one-pot condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. [21]

Hantzsch_Synthesis Reactants Aldehyde + β-Ketoester + Ammonia Dihydropyridine Dihydropyridine Reactants->Dihydropyridine Condensation Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Simplified workflow of the Hantzsch pyridine synthesis.

B. Kröhnke Pyridine Synthesis

This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a base to yield 2,4,6-trisubstituted pyridines. [21]

C. Synthesis of Fused Pyridine Systems

Fused pyridine heterocycles, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, often exhibit enhanced biological activity. Their synthesis typically involves the construction of the second heterocyclic ring onto a pre-existing pyridine scaffold. [22][23]

This is a representative protocol for the synthesis of a fused pyridine system.

Materials:

  • 2-Amino-3-cyanopyridine derivative

  • Formamide

  • Reaction vessel with a reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 2-amino-3-cyanopyridine derivative with an excess of formamide.

  • Heating: Heat the reaction mixture to reflux for several hours.

  • Work-up: After cooling, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a suitable solvent (e.g., ethanol), and purified by recrystallization.

Conclusion and Future Perspectives

The pyridine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its synthetic tractability and favorable physicochemical properties make it an attractive starting point for the design of novel drugs targeting a wide range of diseases. Future research in this area will likely focus on the development of more selective and potent pyridine derivatives with improved safety profiles. The exploration of novel pyridine-based scaffolds, including complex fused systems and macrocycles, holds the promise of discovering next-generation therapeutics with novel mechanisms of action.

References

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). RSC Advances.
  • Mechanism of action of tubulin inhibitors payloads: polymerization promoters (microtubule stabilizers) and tubulin polymerization inhibitors (microtubule destabilizers). (n.d.).
  • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. (2023). ACS Omega.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Semantic Scholar.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC.
  • Commentary on Pyridine Compounds & its Antimicrobial Activities. (n.d.). Open Access Journals.
  • New pyridine derivatives as potential antimicrobial agents. (1999). PubMed.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology.
  • The Expanding Role of Pyridine Scaffolds in Modern Drug Discovery: Applic
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH.
  • Pyridine Moiety: Recent Advances in Cancer Tre
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI.
  • Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023).
  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.).
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC - PubMed Central.
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). [Source not found].
  • Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences.
  • Synthesis of a New Series of Pyridine and Fused Pyridine Deriv
  • Pyridine derivatives as anti-Alzheimer agents. (2022). SciSpace.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
  • Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential in MPP+-induced neurodegener
  • Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential in MPP+-induced neurodegeneration | Request PDF. (n.d.).
  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). NIH.
  • Pyridine derivatives as anti-Alzheimer agents. (2022). SciSpace.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline.
  • Pyridine derivatives as anti-Alzheimer agents | Request PDF. (n.d.).
  • Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. (2022). PMC - NIH.
  • Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements. (n.d.). [Source not found].
  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (n.d.). [Source not found].
  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggreg
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages | Request PDF. (2025).
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI.
  • Sample preparation protocol for the Aβ peptide interaction experiments with Ru1–3. (n.d.).
  • NF-κB signaling in inflamm
  • Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads. (n.d.). OUCI.
  • NF-κB signaling in inflamm
  • Assays for the Screening and Characterization of Tau Aggregation Inhibitors. (n.d.). [Source not found].
  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggreg
  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (n.d.). PMC - PubMed Central.
  • Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. (n.d.). PubMed Central.
  • Application Notes and Protocols for Studying Tau Pathology in Alzheimer's Disease Using Thiadiazolidinones. (n.d.). Benchchem.
  • In Vitro Aggregation Assays Using Hyperphosphoryl
  • tau Phosphorylation Assay. (n.d.). Innoprot Alzheimer's Disease in vitro Models.
  • NF-kappaB Signaling Pathways in Neurological Inflamm
  • The Nuclear Factor NF-kB Pathway in Inflamm
  • Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. (2023). MDPI.
  • Inhibition of β-Amyloid Aggregation in Alzheimer's Disease: The Key Role of (Pro)electrophilic Warheads. (2022). ACS Medicinal Chemistry Letters.

Sources

Methodological & Application

synthesis of 2-(Bromomethyl)-6-methylpyridine protocol

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Protocol Research

I'm currently focused on gathering established protocols for synthesizing 2-(Bromomethyl)-6-methylpyridine, specifically starting from 2,6-lutidine. I'm prioritizing comprehensive Google searches to identify multiple methods and variations.

Refining Synthetic Strategies

I'm now diving deeper into the nuances of the reaction mechanism, particularly free radical bromination of the methyl group. I'm focusing on the impact of initiators like AIBN and benzoyl peroxide, and the crucial role of temperature and light. I'm also actively searching for comprehensive safety data and handling precautions for all involved chemicals, from starting materials to the final product, to ensure a safe experimental design. My next goal is to refine the experimental protocols from the literature I am gathering.

Strategizing Application Note Creation

I'm now prioritizing the synthesis of a comprehensive application note. My initial focus is to consolidate gathered information, choosing the most reliable protocol. I'm carefully considering reaction rationales and experimental setup details, including workup and purification steps. I'm planning a structure including an introduction, detailed protocol, mechanism discussion, safety measures, and characterization details, incorporating tables and diagrams for clarity. I will use in-text citations and URLs for a comprehensive reference list.

Application Notes and Protocols: Selective Radical Bromination of 2-Bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Key Heterocyclic Building Block

In the fields of medicinal chemistry, agrochemicals, and materials science, the pyridine scaffold remains a cornerstone of molecular design. The targeted functionalization of substituted pyridines is therefore a critical endeavor for generating novel compounds with tailored properties. 2-Bromo-6-methylpyridine is a versatile starting material, offering distinct points for chemical modification. The methyl group, activated by its "benzylic-like" position adjacent to the aromatic ring, is particularly amenable to functionalization.[1]

This technical guide provides an in-depth exploration of the selective free-radical bromination of 2-bromo-6-methylpyridine to synthesize 2-bromo-6-(bromomethyl)pyridine.[2][3] This transformation is a pivotal first step, converting a relatively inert methyl group into a highly reactive bromomethyl group, an excellent electrophilic handle for subsequent nucleophilic substitution or cross-coupling reactions.[1][4] The protocol detailed herein utilizes N-Bromosuccinimide (NBS) as a selective bromine source and Azobisisobutyronitrile (AIBN) as a thermal radical initiator, a combination widely recognized for its efficacy in benzylic and allylic brominations, often referred to as the Wohl-Ziegler reaction.[2][5][6]

Part 1: The Underlying Science—Mechanism of Radical Bromination

The selective bromination of the methyl group on 2-bromo-6-methylpyridine proceeds via a classic free-radical chain mechanism.[2] This process is divided into three distinct stages: initiation, propagation, and termination.[7] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

The Three Stages of Reaction
  • Initiation: The reaction begins with the thermal decomposition of the radical initiator, AIBN. Upon heating (typically to the reflux temperature of the solvent), AIBN undergoes homolytic cleavage to generate two cyanoisopropyl radicals and nitrogen gas. This is the rate-determining step of the initiation phase.

  • Propagation: This is a self-sustaining cycle where the desired product is formed, and the radical chain carrier is regenerated.

    • Step 2a (Hydrogen Abstraction): A bromine radical, generated in situ, abstracts a hydrogen atom from the methyl group of 2-bromo-6-methylpyridine. This forms a resonance-stabilized pyridyl-methyl radical. The stability of this radical intermediate is a key reason for the high selectivity of the reaction for the methyl position over other positions on the molecule.

    • Step 2b (Bromine Transfer): The newly formed pyridyl-methyl radical reacts with a molecule of elemental bromine (Br₂), which is present at a very low and steady concentration, to yield the final product, 2-bromo-6-(bromomethyl)pyridine, and a new bromine radical. This new bromine radical can then participate in another hydrogen abstraction step (2a), thus propagating the chain.[6][7]

  • Termination: The reaction concludes when two radical species combine to form a stable, non-radical molecule. This can occur in several ways, such as the combination of two bromine radicals, two pyridyl-methyl radicals, or a bromine radical with a pyridyl-methyl radical.[7]

The Critical Role of N-Bromosuccinimide (NBS)

Directly using elemental bromine (Br₂) for this reaction is often problematic, as it can lead to competing electrophilic aromatic substitution on the pyridine ring.[6] NBS is the preferred reagent because it serves as a source for a consistent, low concentration of Br₂.[6] The hydrogen bromide (HBr) generated during the initial hydrogen abstraction step (2a) reacts with NBS to produce succinimide and a molecule of Br₂. This ensures that the concentration of Br₂ is always just high enough to propagate the chain reaction but low enough to suppress unwanted side reactions.[6]

Mechanistic Pathway Diagram

Radical Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination AIBN AIBN AIBN_rad 2 R• + N₂ AIBN->AIBN_rad Heat (Δ) Start_Mat 2-Bromo-6-methylpyridine Pyridyl_Rad Pyridyl-methyl Radical Start_Mat->Pyridyl_Rad H abstraction Product 2-Bromo-6-(bromomethyl)pyridine Pyridyl_Rad->Product Br transfer Br_rad Br• Br_rad->Start_Mat Br2 Br₂ Br2->Pyridyl_Rad NBS NBS + HBr NBS->Br2 In-situ generation T1 Br• + Br• → Br₂ T2 R-CH₂• + Br• → R-CH₂Br T3 2 R-CH₂• → R-CH₂-CH₂-R

Caption: Free-radical chain mechanism for the bromination of 2-bromo-6-methylpyridine.

Part 2: Experimental Application & Protocols

This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 2-bromo-6-(bromomethyl)pyridine. Adherence to these steps, coupled with good laboratory practice, is essential for a successful outcome.

Reagent and Equipment Summary
Reagent/MaterialMolecular FormulaMW ( g/mol )Molar Eq.Role
2-Bromo-6-methylpyridineC₆H₆BrN172.021.0Starting Material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.0Bromine Source
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.210.05 - 0.1Radical Initiator
Carbon Tetrachloride (CCl₄)CCl₄153.82-Solvent
Saturated NaHCO₃ (aq)NaHCO₃84.01-Quenching/Wash
Saturated NaCl (aq) / BrineNaCl58.44-Aqueous Wash
Anhydrous MgSO₄ or Na₂SO₄MgSO₄ / Na₂SO₄120.37 / 142.04-Drying Agent
Equipment
Round-bottom flaskReaction Vessel
Reflux condenserPrevent Solvent Loss
Magnetic stirrer and stir barAgitation
Heating mantleHeat Source
Nitrogen/Argon inletInert Atmosphere
Buchner funnel and filter paperFiltration
Rotary evaporatorSolvent Removal
Chromatography columnPurification
Detailed Synthesis Protocol

[Protocol adapted from established methodologies for benzylic bromination] [1][2][4][8]

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet, dissolve 2-bromo-6-methylpyridine (1.0 eq) in carbon tetrachloride (approx. 5-10 mL per gram of starting material).

    • To this solution, add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN (0.1 eq). Note: It is often beneficial to add the AIBN in portions throughout the reaction.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (approx. 77 °C for CCl₄) under an inert atmosphere. The use of a light source (e.g., a 250W lamp) can sometimes facilitate initiation.[9]

    • Stir the reaction at reflux for 3-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting material. A key visual indicator of reaction progress is the succinimide byproduct, which is denser than CCl₄ and will sink, while NBS is less dense and will float. The reaction is typically complete when all the solid is observed at the bottom of the flask.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a Buchner funnel to remove the insoluble succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any residual HBr) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which may appear as a brownish-yellow solid or oil.[8]

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[1] A suitable eluent system is a gradient of ethyl acetate in hexanes or petroleum ether.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield pure 2-bromo-6-(bromomethyl)pyridine.

Experimental Workflow Diagram

Experimental_Workflow A 1. Setup Combine 2-bromo-6-methylpyridine, NBS, and AIBN in CCl₄ in a flask under N₂. B 2. Reaction Heat to reflux (77°C) for 3-4 hours. Monitor by TLC. A->B C 3. Cooldown & Filter Cool to room temperature. Filter to remove succinimide. B->C D 4. Aqueous Work-up Wash filtrate with sat. NaHCO₃ and brine. C->D E 5. Dry & Concentrate Dry organic layer (e.g., MgSO₄). Concentrate via rotary evaporator. D->E F 6. Purification Purify crude product by silica gel column chromatography. E->F G 7. Final Product 2-Bromo-6-(bromomethyl)pyridine F->G

Caption: Step-by-step workflow for the synthesis and purification of 2-bromo-6-(bromomethyl)pyridine.

Part 3: Product Characterization and Data

The final product, 2-bromo-6-(bromomethyl)pyridine, is a solid at room temperature.[3] Proper characterization is essential to confirm its identity and purity.

PropertyValueSource
Molecular Formula C₆H₅Br₂N
Molecular Weight 250.92 g/mol [3]
Appearance White to yellow or light brown solid[3]
¹H NMR (CDCl₃, δ) ~8.37 (d, 1H), ~7.60 (dd, 1H), ~7.48 (d, 1H), ~4.42 (s, 2H)[8]
  • ¹H NMR Spectroscopy: The most telling signal in the proton NMR spectrum is the singlet for the methylene protons (-CH₂Br) appearing around 4.4-4.6 ppm.[8][10] The aromatic protons will appear in their characteristic region for a 2,6-disubstituted pyridine.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms.

Part 4: Safety, Troubleshooting, and Best Practices

Mandatory Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[11] Avoid contact with skin and eyes and prevent dust inhalation.[11][12][13] It is also an oxidizer and should be kept away from combustible materials.[12]

  • Azobisisobutyronitrile (AIBN): A thermal initiator that can decompose, releasing nitrogen gas. Store in a cool place away from heat sources.

  • Carbon Tetrachloride (CCl₄): A toxic and environmentally hazardous solvent. It is a suspected carcinogen and ozone-depleting substance. If possible, consider alternative solvents such as cyclohexane or acetonitrile, although reaction conditions may need re-optimization.

  • Brominated Pyridines: These compounds are generally irritants and should be handled with care.

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
No reaction or slow conversion - Inactive radical initiator (AIBN can degrade over time).- Insufficient temperature to initiate AIBN decomposition.- Presence of radical inhibitors (e.g., oxygen).- Use freshly recrystallized AIBN.- Ensure the reaction mixture is at a vigorous reflux.- Thoroughly degas the solvent and maintain a positive pressure of inert gas.
Low Yield - Incomplete reaction.- Product decomposition due to prolonged heating.- Loss of product during work-up or purification.- Monitor the reaction closely by TLC and stop when starting material is consumed.- Avoid unnecessarily long reaction times.- Be careful during extractions and chromatography to minimize physical losses.
Formation of 2-bromo-6-(dibromomethyl)pyridine - Use of excess NBS.- Reaction run for too long.- Use a strict 1.0:1.0 stoichiometry of starting material to NBS.- Stop the reaction as soon as the starting material is consumed.[1]
Ring Bromination - Presence of excess Br₂ and ionic conditions.- Ensure NBS is used as the bromine source to maintain a low Br₂ concentration.- Use a non-polar solvent like CCl₄ to disfavor ionic reaction pathways.

References

  • Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters.
  • N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie.
  • Safety Data Sheet: N-Bromosuccinimide. ChemScience.
  • Bromination of pyridine derivatives. Google Patents.
  • Support information - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate.
  • 2-bromopyridine - Organic Syntheses Procedure. Organic Syntheses.
  • Free-Radical Bromination of Selected Organic Compounds in Water. ACS Publications.
  • Model molecular structure of 2,6-Bis(Bromomethyl)Pyridine. ResearchGate.
  • Mechanism of Free Radical Bromination. BYJU'S.
  • Synthesis of 2-bromo-5-bromomethylpyridine. PrepChem.com.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI.
  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • (6-Bromopyridin-2-yl)methanol. PubChem.
  • Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. ResearchGate.
  • Relative Rates of Radical Bromination Reactions. Westfield State University.
  • 10.1 Free Radical Halogenation. YouTube.

Sources

Application Note: Synthesis of 2-(Bromomethyl)-6-methylpyridine via Benzylic Bromination with N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

2-(Bromomethyl)-6-methylpyridine is a pivotal building block in the synthesis of a diverse array of pharmaceutical and agrochemical compounds.[1][2] Its bifunctional nature, possessing a reactive bromomethyl group and a modifiable pyridine ring, allows for extensive molecular elaboration. This application note provides a comprehensive guide to the synthesis of this compound from 2,6-lutidine (2,6-dimethylpyridine) utilizing N-bromosuccinimide (NBS) as a selective benzylic brominating agent. The protocol detailed herein is optimized for high yield and purity, addressing common challenges encountered in this transformation.

The selective monobromination of one methyl group in 2,6-lutidine is achieved through a free-radical chain reaction, often referred to as the Wohl-Ziegler reaction.[3][4] This process is prized for its selectivity for the benzylic position over other C-H bonds.[5] N-Bromosuccinimide is the reagent of choice as it provides a low, steady concentration of molecular bromine, which minimizes undesired side reactions such as electrophilic aromatic substitution or dibromination.[4][6]

Reaction Mechanism and Scientific Rationale

The benzylic bromination of 2,6-lutidine with NBS proceeds via a free-radical chain mechanism, which can be dissected into three key stages: initiation, propagation, and termination.[5]

  • Initiation: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation.[7][8] AIBN, upon thermal decomposition, releases a molecule of nitrogen gas and generates two 2-cyano-2-propyl radicals.[8][9] These radicals are relatively stable and serve to initiate the chain process.[10]

  • Propagation: This stage consists of a self-sustaining cycle. A bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,6-lutidine, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[11] This benzylic radical is more stable than other potential carbon radicals, which accounts for the high selectivity of the reaction.[12] The HBr produced then reacts with NBS to generate a molecule of bromine (Br₂).[12] The benzylic radical subsequently reacts with Br₂ to yield the desired this compound and a new bromine radical, which continues the chain reaction.[13]

  • Termination: The reaction concludes when two radicals combine to form a non-radical species.

The choice of a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, is crucial.[7][14] These solvents are poor at solvating ionic intermediates, thus disfavoring competing ionic reaction pathways.[14]

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
2,6-Lutidine108-48-5107.1510.7 g0.1
N-Bromosuccinimide (NBS)128-08-5177.9817.8 g0.1
Azobisisobutyronitrile (AIBN)78-67-1164.210.164 g0.001
Carbon Tetrachloride (CCl₄)56-23-5153.82200 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution--100 mL-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution--50 mL-
Brine (Saturated NaCl solution)--50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-necked flask with a reflux condenser, a thermometer, and a dropping funnel. Ensure the apparatus is dry and under an inert atmosphere.

  • Reagent Addition: To the flask, add 2,6-lutidine (10.7 g, 0.1 mol), N-bromosuccinimide (17.8 g, 0.1 mol), and azobisisobutyronitrile (0.164 g, 0.001 mol).[1] Add 200 mL of carbon tetrachloride.

  • Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring.[15] The reaction can be monitored by observing the consumption of the starting material via TLC or GC-MS. The reaction is typically complete within 2-4 hours. The solid succinimide byproduct will float to the surface upon completion.[14]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a Büchner funnel to remove the precipitated succinimide.[16][17] Wash the solid with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining HBr, followed by saturated sodium thiosulfate solution (1 x 50 mL) to quench any unreacted bromine, and finally with brine (1 x 50 mL).[16][18]

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[1]

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (t, 1H), 7.25 (d, 1H), 7.10 (d, 1H), 4.50 (s, 2H), 2.55 (s, 3H).[19][20]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 158.5, 156.0, 137.5, 122.0, 120.0, 34.0, 24.5.

  • Mass Spectrometry (EI): m/z 185/187 ([M]⁺, isotopic pattern for Br).

Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is a corrosive and oxidizing solid.[21][22] Avoid contact with skin and eyes. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[22][23]

  • Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose violently if heated strongly.[24] It should be stored in a cool, dry place away from heat sources.

  • Carbon Tetrachloride (CCl₄): CCl₄ is a toxic and environmentally harmful solvent.[14] All manipulations should be performed in a fume hood. Consider replacing with a less hazardous solvent like cyclohexane or acetonitrile if compatible with the reaction.[14]

  • 2,6-Lutidine: This is a flammable liquid and is harmful if swallowed or inhaled.

  • This compound: The product is a lachrymator and should be handled with care in a well-ventilated area.[18]

Process Visualization

Reaction Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 2,6-Lutidine, NBS, and AIBN in CCl4 B Heat to Reflux (approx. 77°C) A->B C Monitor Reaction (TLC/GC-MS) B->C D Cool to RT and Filter (remove succinimide) C->D E Aqueous Washes (NaHCO3, Na2S2O3, Brine) D->E F Dry Organic Layer (MgSO4) E->F G Concentrate in vacuo F->G H Vacuum Distillation or Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: Workflow for the synthesis of this compound.

Mechanistic Overview

G cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN 2 R• + N2 2 R• + N2 AIBN->2 R• + N2 Heat R• + HBr R• + HBr RH + Br• RH + Br• R• + HBr->RH + Br• Start 2,6-Lutidine BenzylicRadical Benzylic Radical Start->BenzylicRadical + Br• Product This compound BenzylicRadical->Product + Br2 Br_radical Br• Br_radical->Start HBr HBr Br2 Br2 HBr_NBS HBr + NBS -> Succinimide + Br2

Caption: Simplified free-radical mechanism for benzylic bromination.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure the reaction is heated to the correct reflux temperature and monitor for completion. Use freshly recrystallized NBS as impurities can inhibit the reaction.[3]
Over-bromination (formation of 2,6-bis(bromomethyl)pyridine).Use a 1:1 molar ratio of 2,6-lutidine to NBS. Avoid a large excess of NBS.
Presence of starting material after work-up Insufficient reaction time or initiator.Increase reaction time. Ensure AIBN is fresh and added in the correct catalytic amount.
Difficult purification Co-elution of product with succinimide.Perform a thorough aqueous workup before chromatography. A basic wash (e.g., dilute NaOH) can be used if the product is stable, as it deprotonates succinimide, making it more water-soluble.[25]
Ring Bromination Presence of ionic conditions.Ensure the solvent is non-polar and dry. The presence of water or polar solvents can promote electrophilic aromatic substitution.

References

  • Benzylic Bromination. (n.d.). Chemistry Steps.
  • AIBN Overview, Structure & Initiators. (n.d.). Study.com.
  • Azobisisobutyronitrile. (n.d.). Wikipedia.
  • 10.3 Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep®.
  • 10.3 Allylic Bromination and Benzylic Bromination with NBS. (2020, December 16). Organic Chemistry.
  • The Mechanism of Benzylic Bromination with N-Bromosuccinimide. (1953). Journal of the American Chemical Society.
  • Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow.
  • What is the role of AIBN(Azobisisobutyronitrile) in a reaction? Can we replace it with any other reagent? (2018, June 27). ResearchGate.
  • How to do workup after doing bromination with NBS? (2017, February 25). ResearchGate.
  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2018). MDPI.
  • What Is AIBN In Organic Chemistry? (2025, February 9). YouTube.
  • N-Bromosuccinimide. (n.d.). Wikipedia.
  • Safety Data Sheet: N-Bromosuccinimide. (n.d.). Carl ROTH.
  • Support information. (n.d.). The Royal Society of Chemistry.
  • Selective Benzylic Bromination Using N-Bromosuccinimide. (2025, November 11). SURU Chemical.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry.
  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
  • Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal.
  • CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof. (n.d.). Google Patents.
  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (2001). ResearchGate.
  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2023, December 27). PubMed Central.
  • WO2019145177A1 - Bromination of pyridine derivatives. (n.d.). Google Patents.
  • 2-Bromo-3-hydroxy-6-methylpyridine. (2009). ResearchGate.
  • NBS: Radical Bromination. (2021, May 24). YouTube.
  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Chemistry LibreTexts.

Sources

2-(Bromomethyl)-6-methylpyridine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-(Bromomethyl)-6-methylpyridine: A Versatile Building Block in Modern Organic Synthesis

Authored by a Senior Application Scientist

Abstract

This compound has emerged as a highly valuable and versatile heterocyclic building block for organic synthesis. Its strategic placement of a reactive bromomethyl group at the 2-position, ortho to the ring nitrogen, provides a powerful electrophilic handle for constructing complex molecular architectures. This guide offers an in-depth exploration of its properties, reactivity, and principal applications, particularly in the fields of medicinal chemistry and materials science. We provide detailed, field-proven protocols for its use in key synthetic transformations, explain the causality behind experimental choices, and present data to empower researchers, scientists, and drug development professionals in leveraging this reagent to its full potential.

Core Properties and Chemical Reactivity

This compound is a solid at room temperature with a structure primed for reactivity. The primary locus of reaction is the bromomethyl group. Its position, analogous to a benzylic halide, renders the C-Br bond exceptionally labile and susceptible to nucleophilic attack. This enhanced reactivity is due to the stabilization of the SN2 transition state by the adjacent pyridine ring.

The pyridine nitrogen itself can act as a Lewis base or a nucleophile, and the 6-methyl group can potentially be functionalized under specific, often harsh, conditions. However, the vast majority of its synthetic utility stems from the selective and efficient displacement of the bromide ion.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol
Appearance Solid
Melting Point 38-42 °C
CAS Number 68470-59-7
SMILES String Cc1cccc(CBr)n1
InChI Key WJFDCFHWFHCLIW-UHFFFAOYSA-N

Foundational Applications: Nucleophilic Substitution Reactions

The cornerstone of this compound's utility is its role as a potent electrophile in nucleophilic substitution reactions. This allows for the straightforward introduction of the (6-methylpyridin-2-yl)methyl moiety onto a wide range of heteroatomic and carbon-based nucleophiles.

N-Alkylation: Synthesis of Pyridyl-Functionalized Amines

The alkylation of primary and secondary amines is one of the most common and powerful applications of this building block. This reaction is fundamental to the synthesis of ligands for coordination chemistry and key intermediates for pharmaceuticals.

Causality of Experimental Design: The reaction proceeds via a classical SN2 mechanism.[1] The choice of base is critical: it must be strong enough to neutralize the HBr byproduct generated during the reaction but should not compete as a nucleophile. Inorganic bases like potassium or cesium carbonate are often ideal as they are effective, inexpensive, and easily removed during workup.[2] The use of polar aprotic solvents like DMF or acetonitrile accelerates the SN2 reaction by solvating the cation of the base while leaving the nucleophile relatively free to attack the electrophilic carbon center.[2]

Detailed Protocol 1: General Procedure for N-Alkylation of a Primary Amine

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (to achieve 0.2-0.5 M concentration)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine nucleophile (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add the anhydrous solvent to the flask. Stir the resulting suspension for 10-15 minutes at room temperature.

  • Electrophile Addition: Dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromopyridine is consumed.

  • Workup: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Amine (1.1 eq) + K₂CO₃ (2.0 eq) in DMF B Add this compound (1.0 eq) A->B C Stir at RT - 60°C Monitor by TLC B->C D Quench with Water Extract with EtOAc C->D E Wash with H₂O/Brine Dry over Na₂SO₄ D->E F Concentrate in vacuo E->F G Column Chromatography F->G H Pure N-Alkylated Product G->H

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Bromomethyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Pyridine Building Block

2-(Bromomethyl)-6-methylpyridine is a valuable and versatile bifunctional reagent in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a pyridine core with a highly reactive bromomethyl group, makes it an ideal substrate for nucleophilic substitution reactions. The benzylic-like nature of the bromomethyl group, adjacent to the electron-withdrawing pyridine ring, renders the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile introduction of diverse functional groups, enabling the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Reactivity Principles: The SN2 Pathway

The nucleophilic substitution reactions of this compound predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.

Key Mechanistic Features:

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the carbon-bromine bond.[1][2] This trajectory minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-Br bond's lowest unoccupied molecular orbital (LUMO).

  • Transition State: The reaction proceeds through a high-energy transition state in which the nucleophile and the leaving group are both partially bonded to the carbon atom.[1][3]

  • Stereochemistry: If the reaction were to occur at a chiral center, it would proceed with an inversion of configuration.[1][2]

  • Rate Law: The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.[3] Rate = k[Substrate][Nucleophile].

The enhanced reactivity of this compound in SN2 reactions can be attributed to the electronic stabilization of the transition state by the adjacent pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring helps to polarize the C-Br bond, making the carbon atom more electrophilic.

Diagram of the SN2 Reaction Mechanism:

Caption: General SN2 mechanism for nucleophilic substitution on this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with various classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired scale.

Protocol 1: Synthesis of the Starting Material: this compound

The most common method for the synthesis of this compound is through the radical bromination of 2,6-lutidine (2,6-dimethylpyridine) using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN).

Table 1: Reagents and Materials for Synthesis of this compound

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
2,6-Lutidine107.1510.7 g100
N-Bromosuccinimide (NBS)177.9817.8 g100
Azobisisobutyronitrile (AIBN)164.211.64 g10
Carbon Tetrachloride (CCl₄)153.82200 mL-
Saturated NaHCO₃ solution-100 mL-
Brine-100 mL-
Anhydrous MgSO₄-As needed-

Procedure:

  • To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-lutidine (10.7 g, 100 mmol), N-bromosuccinimide (17.8 g, 100 mmol), and azobisisobutyronitrile (1.64 g, 10 mmol) in carbon tetrachloride (200 mL).

  • Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the mixture through a Büchner funnel to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

  • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Protocol 2: N-Alkylation of Amines

This protocol describes a general procedure for the reaction of this compound with primary and secondary amines to form the corresponding 2-((alkylamino)methyl)-6-methylpyridines.

Table 2: Reagents and Materials for N-Alkylation

Reagent/MaterialRoleAmount (Equivalents)
This compoundElectrophile1.0
Amine (Primary or Secondary)Nucleophile1.1 - 2.0
Potassium Carbonate (K₂CO₃)Base2.0
Acetonitrile (CH₃CN) or DMFSolvent-

Procedure:

  • To a round-bottom flask, add the amine (1.1-2.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile or dimethylformamide (DMF) (0.1-0.5 M).

  • To this stirred suspension, add a solution of this compound (1.0 eq.) in the same solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours. For less reactive amines, the reaction may be heated to 50-80 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Amine: Using a slight to moderate excess of the amine can help to drive the reaction to completion and also act as a base to neutralize the HBr formed.

  • Base: An inorganic base like potassium carbonate is used to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation of the amine nucleophile which would render it unreactive.

  • Solvent: Aprotic polar solvents like acetonitrile or DMF are excellent choices for SN2 reactions as they can solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its nucleophilicity.

Protocol 3: S-Alkylation of Thiols

This protocol provides a general method for the synthesis of 2-((alkylthio)methyl)-6-methylpyridines and 2-((arylthio)methyl)-6-methylpyridines.

Table 3: Reagents and Materials for S-Alkylation

Reagent/MaterialRoleAmount (Equivalents)
This compoundElectrophile1.0
Thiol (Aliphatic or Aromatic)Nucleophile1.05
Sodium Ethoxide (NaOEt) or K₂CO₃Base1.1
Ethanol (EtOH) or DMFSolvent-

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.05 eq.) in ethanol or DMF.

  • Add the base (1.1 eq. of sodium ethoxide or potassium carbonate) and stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.

  • Stir at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.

  • If using ethanol, the product may precipitate upon addition of water. If using DMF, the reaction mixture should be poured into water and extracted with an organic solvent.

  • Collect the solid product by filtration and wash with water, or for extractions, wash the organic layer with water and brine.

  • Dry the product or the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by recrystallization or column chromatography.[4][5]

Causality Behind Experimental Choices:

  • Base: A base is required to deprotonate the thiol to form the more nucleophilic thiolate anion. Sodium ethoxide in ethanol is a common and effective choice.

  • Solvent: Ethanol is a good solvent for many thiols and the corresponding thiolates. DMF can be used for less soluble thiols.

Protocol 4: O-Alkylation of Alcohols and Phenols (Williamson Ether Synthesis)

This protocol outlines the synthesis of 2-(alkoxymethyl)-6-methylpyridines and 2-(aryloxymethyl)-6-methylpyridines via a Williamson ether synthesis.

Table 4: Reagents and Materials for O-Alkylation

Reagent/MaterialRoleAmount (Equivalents)
This compoundElectrophile1.0
Alcohol or PhenolNucleophile1.2
Sodium Hydride (NaH, 60% dispersion in mineral oil)Base1.2
Anhydrous Tetrahydrofuran (THF) or DMFSolvent-

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol or phenol (1.2 eq.) in anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide or phenoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Strong Base: Sodium hydride is a strong, non-nucleophilic base that is ideal for deprotonating alcohols and phenols to form the corresponding alkoxides and phenoxides, which are much stronger nucleophiles.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as sodium hydride reacts violently with water. The presence of water would also quench the alkoxide/phenoxide nucleophile.

  • Inert Atmosphere: An inert atmosphere is necessary to prevent the reaction of sodium hydride with atmospheric moisture and oxygen.

Experimental Workflow Diagram:

Experimental_Workflow start Start: Select Nucleophile (Amine, Thiol, or Alcohol) reagents Prepare Reagents: - this compound - Nucleophile - Base - Anhydrous Solvent start->reagents reaction_setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (for O-Alkylation) - Add nucleophile, base, and solvent reagents->reaction_setup addition Add this compound solution reaction_setup->addition reaction Stir at appropriate temperature Monitor by TLC addition->reaction workup Work-up: - Quench reaction (if necessary) - Extraction with organic solvent - Wash with water and brine reaction->workup drying Dry organic layer (e.g., Na₂SO₄) workup->drying concentration Concentrate under reduced pressure drying->concentration purification Purification: - Column Chromatography or - Recrystallization concentration->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End: Pure Product characterization->end

Caption: A generalized experimental workflow for the nucleophilic substitution of this compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation - Inactive nucleophile (e.g., protonated amine) - Insufficiently strong base (for thiols and alcohols) - Low reaction temperature or short reaction time - Impure starting materials- Ensure the use of an appropriate base to deprotonate the nucleophile or neutralize HBr. - For O-alkylation, ensure anhydrous conditions and a sufficiently strong base like NaH. - Increase the reaction temperature and/or extend the reaction time. - Purify starting materials before use.
Formation of multiple products - Over-alkylation of primary amines to form tertiary amines or quaternary ammonium salts. - Side reactions due to high temperatures.- Use a larger excess of the primary amine to favor mono-alkylation. - Add the this compound slowly to the amine solution. - Run the reaction at a lower temperature.
Difficulty in purification - Similar polarities of starting material and product. - Presence of hard-to-remove byproducts.- Optimize the eluent system for column chromatography. - Consider derivatization of the product to alter its polarity for easier separation. - For basic amine products, an acidic wash during workup can help remove non-basic impurities.

Conclusion

This compound is a highly effective electrophile for SN2 reactions, enabling the straightforward synthesis of a wide array of substituted pyridine derivatives. The protocols and insights provided in this guide are designed to empower researchers to confidently and efficiently utilize this versatile building block in their synthetic endeavors. By understanding the underlying mechanistic principles and carefully controlling reaction conditions, a diverse range of functionalities can be incorporated, paving the way for the discovery of novel molecules with significant potential in various scientific disciplines.

References

  • PrepChem. Synthesis of 2-methyl-6-((phenylthio)methyl)pyridine. [Link]
  • Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. [Link]
  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]
  • The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube. [Link]
  • PrepChem. Synthesis of 2-((phenylthio)-methyl)pyridine, hydrochloride. [Link]

Sources

cross-coupling reactions involving 2-(Bromomethyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Cross-Coupling Reactions of 2-(Bromomethyl)-6-methylpyridine: Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic building block, primarily recognized for the high reactivity of its picolylic C(sp³)-Br bond towards nucleophilic substitution. While this pathway remains its most common application, this guide focuses on its more advanced utility in transition-metal-catalyzed cross-coupling reactions for direct carbon-carbon bond formation. Engaging a C(sp³)-hybridized electrophile like this compound in catalytic cycles typically reserved for C(sp²)-halides presents unique challenges, including competing SN2 pathways and the potential for β-hydride elimination. This document provides an in-depth exploration of specialized protocols, key mechanistic considerations, and practical guidance for successfully employing this reagent in Suzuki-Miyaura, Kumada-Corriu-Tamao, and Negishi cross-coupling reactions, thereby unlocking novel synthetic routes for drug discovery and materials science.

Introduction: Understanding the Dual Reactivity of this compound

The synthetic utility of this compound is rooted in the reactivity of its bromomethyl group. This picolylic halide is analogous to a benzylic halide, making the C-Br bond highly susceptible to cleavage. The primary and most intuitive reaction pathway is nucleophilic substitution, where a wide range of nucleophiles (O, N, S, C-based) can displace the bromide to forge new bonds. This has established the molecule as a premier alkylating agent for introducing the 6-methylpicolyl moiety into larger structures[1].

However, the frontier of modern synthetic chemistry has pushed to incorporate such C(sp³)-electrophiles into the powerful realm of transition-metal-catalyzed cross-coupling. These methods offer a more convergent approach to building molecular complexity. Successfully coupling a C(sp³)-Br bond requires carefully selected catalytic systems capable of navigating a more challenging oxidative addition step and suppressing unwanted side reactions[2]. This guide provides the specific conditions and protocols necessary to harness this advanced reactivity.

cluster_main Reactivity Pathways of this compound Start This compound NucSub Nucleophilic Substitution Start->NucSub  Common Pathway (Nu:⁻) CrossCouple Cross-Coupling Reactions Start->CrossCouple  Advanced Pathway ([M] cat., R-M') Product_SN Picolyl-Nu (Alkylation Product) NucSub->Product_SN Product_CC Picolyl-R (C-C Coupled Product) CrossCouple->Product_CC

Figure 1. Dominant reaction pathways for this compound.

Suzuki-Miyaura Coupling: Forging Picolyl-Aryl Bonds

The Suzuki-Miyaura reaction is a pillar of C(sp²)-C(sp²) bond formation. Its adaptation to C(sp³)-electrophiles like picolylic bromides is a more recent development that requires specific conditions to be effective. The primary challenge is promoting the oxidative addition of the C(sp³)-Br bond to the Pd(0) center over simple nucleophilic attack by the basic reaction medium. Furthermore, the resulting alkyl-palladium intermediate must proceed to reductive elimination before β-hydride elimination can occur, although this is not a risk for the target substrate which lacks β-hydrogens.

Recent studies have shown that microwave-assisted protocols using bulky, electron-rich phosphine ligands are highly effective for this transformation[3]. Ligands like JohnPhos stabilize the palladium center and promote the desired catalytic cycle.

Mechanism: The Suzuki-Miyaura Catalytic Cycle for a C(sp³)-Br Substrate

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex R-Pd(II)L₂(Br) pd0->oa_complex R-Br transmetal_complex R-Pd(II)L₂(Ar) oa_complex->transmetal_complex Ar-B(OR)₂⁻ oa_label Oxidative Addition product R-Ar transmetal_complex->product tm_label Transmetalation re_label Reductive Elimination caption Figure 2. Catalytic cycle for Suzuki-Miyaura C(sp³)-Br coupling.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the coupling of benzylic bromides[3].

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (3 mol%)

  • JohnPhos (6 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, finely ground)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Microwave reaction vial with stir bar

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid, Pd(OAc)₂, JohnPhos, and K₂CO₃.

  • Add a magnetic stir bar and seal the vial with a septum cap.

  • Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add anhydrous DMF via syringe to achieve a substrate concentration of ~0.2 M.

  • Place the vial in the microwave reactor. Heat the mixture to 120 °C for 30-60 minutes with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(arylmethyl)-6-methylpyridine product.

ParameterConditionRationale / E-E-A-T Insight
Catalyst Pd(OAc)₂ / JohnPhosThe bulky, electron-rich JohnPhos ligand is crucial for facilitating the difficult oxidative addition of the C(sp³)-Br bond and preventing catalyst decomposition.
Base K₂CO₃A moderately strong base is required to activate the boronic acid for transmetalation without promoting excessive side reactions.
Solvent DMFA polar aprotic solvent is effective for this transformation, ensuring solubility of the reagents and facilitating the microwave heating.
Temperature 120 °C (Microwave)Elevated temperatures are necessary to overcome the activation barrier for oxidative addition. Microwave heating provides rapid and uniform heating, often reducing reaction times.

Kumada-Corriu-Tamao Coupling: Engaging Grignard Reagents

The Kumada coupling is one of the pioneering cross-coupling reactions and is particularly well-suited for coupling alkyl halides with Grignard reagents[4][5]. Nickel catalysts are often preferred for C(sp³)-electrophiles due to their different reactivity profiles compared to palladium. The primary advantage of the Kumada coupling is the high reactivity of the Grignard reagent; however, this is also its main drawback, as it imparts poor tolerance for many functional groups (e.g., esters, nitriles, amides)[6][7].

Mechanism: The Kumada-Corriu-Tamao Catalytic Cycle

Kumada_Cycle ni0 Ni(0)L₂ oa_complex R-Ni(II)L₂(Br) ni0->oa_complex R-Br transmetal_complex R-Ni(II)L₂(R') oa_complex->transmetal_complex R'-MgX oa_label Oxidative Addition product R-R' transmetal_complex->product tm_label Transmetalation re_label Reductive Elimination caption Figure 3. Catalytic cycle for Ni-catalyzed Kumada coupling.

Protocol 2: Nickel-Catalyzed Kumada Coupling

Materials:

  • This compound (1.0 equiv)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.2 equiv in THF)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride [Ni(dppp)Cl₂] (5 mol%)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

Procedure:

  • To a flame-dried, three-necked flask equipped with a stir bar, reflux condenser, and septum, add Ni(dppp)Cl₂.

  • Seal the flask and purge with an inert gas (Argon or Nitrogen).

  • Add anhydrous THF or Et₂O via syringe.

  • Add a solution of this compound in the same anhydrous solvent to the catalyst suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Grignard reagent dropwise via syringe over 15-20 minutes. A color change is typically observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterConditionRationale / E-E-A-T Insight
Catalyst Ni(dppp)Cl₂Nickel catalysts are highly effective for coupling C(sp³)-halides. The dppp ligand provides a stable complex that facilitates the catalytic cycle.
Nucleophile Grignard ReagentHighly reactive organomagnesium reagents readily undergo transmetalation but are incompatible with acidic protons and many carbonyl-containing functional groups.
Solvent THF or Et₂OEthereal solvents are required for the stability and formation of Grignard reagents. Anhydrous conditions are critical.
Temperature 0 °C to RTThe reaction is often initiated at a lower temperature to control the exothermic nature of the quenching and transmetalation steps, then allowed to warm.

Negishi Coupling: A Functional Group Tolerant Alternative

The Negishi coupling utilizes organozinc reagents, which are generally more tolerant of functional groups than their Grignard counterparts. The preparation of the organozinc reagent is a key step, often formed in situ or prepared beforehand from the corresponding organolithium or Grignard reagent. For this substrate, a picolylzinc reagent would be formed first, followed by coupling to an aryl halide.

Protocol 3: Two-Step Negishi Coupling

Step A: Formation of the Picolylzinc Reagent

  • To a flame-dried Schlenk flask under argon, add activated zinc dust (1.5 equiv).

  • Add anhydrous THF.

  • Add a solution of this compound (1.0 equiv) in THF dropwise to the zinc suspension.

  • Stir the mixture at room temperature for 2-4 hours to form the (6-methylpyridin-2-yl)methylzinc bromide solution. The formation can be monitored by quenching aliquots and analyzing by GC-MS.

Step B: Palladium-Catalyzed Cross-Coupling

  • In a separate flame-dried Schlenk flask under argon, add the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), Pd(PPh₃)₄ (5 mol%).

  • Add anhydrous THF.

  • Transfer the freshly prepared picolylzinc bromide solution from Step A to the second flask via cannula at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Perform an aqueous workup and purification as described in the previous protocols.

ParameterConditionRationale / E-E-A-T Insight
Catalyst Pd(PPh₃)₄A standard, reliable Pd(0) catalyst effective for a broad range of Negishi couplings.
Nucleophile Organozinc ReagentFormed from the starting bromide, organozincs offer a good balance of reactivity and functional group tolerance, making them superior to Grignards for complex molecule synthesis.
Solvent THFAnhydrous THF is the solvent of choice for both the formation and coupling of organozinc reagents.
Temperature RT to 70 °CThe formation of the zinc reagent is typically done at room temperature, while the coupling step often requires gentle heating to proceed at a reasonable rate.

Troubleshooting & Key Considerations

  • Homocoupling (Wurtz Reaction): A common side reaction, especially in Kumada and Negishi couplings, is the homocoupling of the organometallic reagent (R-M + R-Br -> R-R). This can be minimized by slow addition of reagents and maintaining appropriate reaction temperatures.

  • Low Yield: If coupling yields are low, the primary suspect is often inefficient oxidative addition. Consider screening alternative ligands (for Suzuki) or switching to a more active catalyst system (e.g., nickel-based catalysts). Ensure all reagents and solvents are strictly anhydrous, especially for Kumada and Negishi protocols.

  • Competing Nucleophilic Substitution: The inherent electrophilicity of the C-Br bond means that basic or nucleophilic species in the reaction mixture can lead to SN2 side products. Using bulky ligands and non-nucleophilic bases can help favor the cross-coupling pathway.

Conclusion

While this compound is predominantly used as a picolylating agent via nucleophilic substitution, its application in C-C bond-forming cross-coupling reactions represents a powerful, albeit more challenging, synthetic strategy. Success in this area hinges on moving beyond standard C(sp²)-coupling protocols and adopting specialized conditions. For Suzuki-Miyaura couplings, bulky monophosphine ligands and microwave heating are advantageous. For Kumada and Negishi couplings, the use of highly reactive organometallic partners with nickel or palladium catalysts provides an effective, direct route. By understanding the distinct mechanistic hurdles and employing the targeted protocols detailed in this guide, researchers can effectively utilize this compound as a C(sp³) electrophile, significantly expanding its synthetic utility in the construction of complex molecular architectures.

References

  • BenchChem (2025). Application Notes and Protocols for Suzuki Coupling of 2-Bromo-6-methylpyridine.
  • BenchChem (2025). Reactivity Face-Off: 2-Bromo-6-methylpyridine vs. 2,6-Dibromopyridine in Cross-Coupling and Metallation Reactions.
  • BenchChem (2025). Reactivity Face-Off: 2-Bromo-6-methylpyridine vs. 2-Chloro-6-methylpyridine in Cross-Coupling Reactions.
  • BenchChem (2025). Application Notes and Protocols for Palladium Catalyst Selection in 2-Bromo-6-methylpyridine Cross-Coupling.
  • Cu‐catalyzed C(sp³)-C(sp²) cross‐coupling of benzylic bromides and aryl boronic acids. ResearchGate.
  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. ACS Publications.
  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health.
  • Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. ResearchGate.
  • BenchChem (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 3-Bromo-2-(bromomethyl)benzonitrile.
  • Kumada Coupling. Organic Chemistry Portal.
  • Kumada coupling. Wikipedia.
  • Bipyridine. Organic Syntheses.
  • BenchChem (2025). The Versatile Reactivity of the Methyl Group on 2-Bromo-6-methylpyridine: A Technical Guide.
  • BenchChem (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937-4947.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. ACS Publications.
  • Functional Group Tolerant Kumada-Corriu-Tamao Coupling of Nonactivated Alkyl Halides With Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents. PubMed.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv.
  • Gate Chemistry (2018). Kumada Coupling Reaction, Mechanism and Applications. YouTube.
  • Palladium catalyzed couplings. Chemistry LibreTexts.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
  • Metal-free C–C bond formation via coupling of nitrile imines and boronic acids. Royal Society of Chemistry.
  • Transition-Metal-Catalyzed C-C Bond Formation from C-C Activation. PubMed.
  • Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. Royal Society of Chemistry.
  • Organometallic Reagents. Chemistry LibreTexts.
  • Studies in Selective C-C Bond Formation via Borylation and Dehydrogenation. DSpace@MIT.
  • Basic Organometallic Reactions. University of Rochester.

Sources

Application Notes & Protocols for the Preparation of Pyridyl-Containing Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquity and Strategic Importance of the Pyridine Scaffold

The pyridine ring is one of the most prevalent azaheterocycles in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and thousands of clinical candidates.[1][2] Its prevalence is not coincidental but rather a deliberate choice by medicinal chemists. The nitrogen atom within the aromatic ring imparts a unique set of physicochemical properties that are highly advantageous for drug design.[1] It acts as a hydrogen bond acceptor, enhances aqueous solubility, and can modulate a molecule's metabolic stability and binding affinity.[1][3] Structurally, pyridine is an isostere of benzene, allowing chemists to replace a phenyl ring to fine-tune potency, selectivity, and pharmacokinetic profiles.[2] This strategic replacement can lead to dramatic improvements in biological activity; in one notable example, replacing a phenyl with a pyridine ring in a Cdc7 inhibitor series resulted in a more than 500-fold increase in potency.[1]

From blockbuster drugs like the proton pump inhibitor esomeprazole and the kinase inhibitor imatinib to essential natural products like niacin (Vitamin B3), the pyridine motif is a cornerstone of modern therapeutics.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key synthetic strategies for constructing and functionalizing this privileged scaffold, blending foundational methods with modern, cutting-edge techniques.

Chapter 1: Foundational Strategies: De Novo Synthesis of the Pyridine Core

Building the pyridine ring from acyclic precursors is a fundamental approach, particularly for creating highly substituted or novel pyridine cores that are not commercially available. These methods, while classic, remain powerful tools in the synthetic chemist's arsenal.

G cluster_0 Overview of Pyridine Synthesis Strategies Start Need for Pyridyl Compound Decision Is the core scaffold readily available? Start->Decision DeNovo De Novo Synthesis (Ring Formation) Decision->DeNovo No Functionalization Pyridine Functionalization (Modification) Decision->Functionalization Yes Hantzsch Hantzsch Synthesis DeNovo->Hantzsch Guareschi Guareschi-Thorpe Synthesis DeNovo->Guareschi Krohnke Kröhnke Synthesis DeNovo->Krohnke CrossCoupling Cross-Coupling (Suzuki, Negishi, etc.) Functionalization->CrossCoupling CH_Activation C-H Functionalization Functionalization->CH_Activation

Caption: Decision workflow for selecting a synthetic approach.

The Hantzsch Dihydropyridine (Pyridine) Synthesis

The Hantzsch synthesis is a classic multi-component reaction that condenses an aldehyde, ammonia, and two equivalents of a β-ketoester to form a 1,4-dihydropyridine.[4] A subsequent oxidation step yields the aromatic pyridine ring. This one-pot method is highly effective for producing symmetrically substituted pyridines.

Causality: The reaction is driven by a series of condensation and cyclization steps. The initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester forms an α,β-unsaturated carbonyl compound. Separately, the second β-ketoester reacts with ammonia to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine. The choice of oxidant (e.g., nitric acid, ceric ammonium nitrate) is critical for efficient aromatization without degrading the product.

Protocol 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Principle: A multi-component condensation followed by cyclization to form the dihydropyridine core.

  • Materials:

    • Benzaldehyde (1.0 eq)

    • Ethyl acetoacetate (2.0 eq)

    • Ammonium hydroxide (25% solution, 1.5 eq)

    • Ethanol

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and ethyl acetoacetate (2.0 eq) in ethanol.

    • Add ammonium hydroxide (1.5 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

    • Heat the mixture to reflux for 3-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The dihydropyridine can be subsequently oxidized to the corresponding pyridine using an oxidant like ceric ammonium nitrate (CAN) or nitric acid.

  • Safety: Perform the reaction in a well-ventilated fume hood. Handle ammonium hydroxide and ethanol with appropriate personal protective equipment (PPE).

The Guareschi-Thorpe Synthesis

This method provides an efficient route to 2,6-dihydroxypyridines (which exist as their 2,6-pyridone tautomers) by condensing a β-ketoester with cyanoacetamide.[5][6] The use of a base like piperidine or an advanced aqueous system with ammonium carbonate is crucial for promoting the condensation and cyclization steps.[5]

Causality: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the β-ketoester and cyanoacetamide. The resulting intermediate undergoes a Thorpe-Ziegler cyclization to form a six-membered ring, which then tautomerizes to the more stable pyridone product.[7] This method is particularly valuable for accessing pyridone scaffolds, which are important in their own right in drug discovery.[8]

Protocol 2: Guareschi-Thorpe Synthesis of 4-Methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

  • Principle: A base-catalyzed condensation and cyclization of a β-ketoester and cyanoacetamide to yield a substituted pyridone.[6][7]

  • Materials:

    • Ethyl acetoacetate (1.0 eq)

    • Cyanoacetamide (1.0 eq)

    • Piperidine (catalytic amount)

    • Ethanol

  • Step-by-Step Procedure:

    • Combine ethyl acetoacetate (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

    • Heat the reaction to reflux for 2-3 hours, monitoring by TLC. A precipitate should form as the reaction progresses.

    • Cool the mixture to room temperature and collect the solid product by vacuum filtration.

    • Wash the product with cold ethanol and dry under vacuum.

  • Validation: Characterize the product by NMR and IR spectroscopy, confirming the presence of the nitrile and pyridone functionalities. The product's low solubility in many organic solvents is a characteristic feature.

  • Safety: Piperidine is toxic and corrosive. Handle with extreme care in a fume hood.

Method Precursors Key Reagents/Conditions Advantages Limitations
Hantzsch Synthesis Aldehyde, 2x β-ketoester, AmmoniaReflux in alcohol, followed by oxidationOne-pot, high atom economy, good for symmetrical pyridinesLimited to specific substitution patterns, requires separate oxidation step
Guareschi-Thorpe β-ketoester, CyanoacetamideBase catalyst (e.g., piperidine), refluxDirect access to pyridones, good yieldsPrimarily yields 2,6-dihydroxypyridines
Kröhnke Synthesis α-pyridinium methyl ketone salt, α,β-unsaturated carbonylAmmonium acetate, acetic acidHigh modularity, allows for unsymmetrical pyridinesRequires pre-functionalized starting materials

Chapter 2: Modern Methodologies: Functionalization via Cross-Coupling

For drug discovery programs, modifying a pre-existing pyridine ring is often more efficient than de novo synthesis. Palladium-catalyzed cross-coupling reactions are the undisputed workhorses for this task, enabling the precise formation of C-C, C-N, and C-O bonds with remarkable functional group tolerance.

The "2-Pyridyl Problem": A key challenge in cross-coupling reactions is the tendency of the pyridine nitrogen, especially at the 2-position, to coordinate with the palladium catalyst. This can inhibit the catalytic cycle and lead to low yields.[9][10] The development of specialized bulky, electron-rich phosphine ligands (e.g., X-Phos, S-Phos) has been instrumental in overcoming this issue by promoting the desired reductive elimination step over catalyst inhibition.[11]

G cluster_0 Generalized Catalytic Cycle for Pd Cross-Coupling Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII L₂Pd(II)(Ar)(X) OA->PdII TM Transmetalation PdII->TM PdII_Nu L₂Pd(II)(Ar)(Nu) TM->PdII_Nu RE Reductive Elimination PdII_Nu->RE RE->Pd0 Product Pyridyl-Nu RE->Product ArX Pyridyl-X ArX->OA NuM Nu-M (e.g., R-B(OR)₂, R-ZnX) NuM->TM

Caption: The fundamental steps in a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an organohalide. Its advantages include the commercial availability of a vast array of boronic acids and the generally low toxicity and high stability of the boron reagents.

Protocol 3: Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid

  • Principle: A palladium-catalyzed reaction to form a C(sp²)-C(sp²) bond between a halopyridine and a boronic acid.

  • Materials:

    • 2-Bromopyridine (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.03 eq)

    • Sodium carbonate (Na₂CO₃, 2.0 eq)

    • Solvent mixture: Toluene/Ethanol/Water (e.g., 4:1:1)

  • Step-by-Step Procedure:

    • To a reaction vessel, add 2-bromopyridine, phenylboronic acid, and Na₂CO₃.

    • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Add the degassed solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the reaction to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction, dilute with ethyl acetate, and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Validation: Confirm the formation of 2-phenylpyridine via NMR and mass spectrometry.

  • Safety: Work under an inert atmosphere. Palladium catalysts and some boronic acids can be toxic.

Negishi Coupling (C-C Bond Formation)

The Negishi coupling utilizes organozinc reagents, which are more reactive than their boronic acid counterparts.[12] This heightened reactivity allows for couplings to occur under milder conditions and can be effective for less reactive halides (e.g., chlorides).[13] The development of solid, air-stable 2-pyridylzinc reagents has significantly improved the practicality of this method.[14][15]

Protocol 4: Negishi Coupling using a prepared 2-Pyridylzinc Reagent

  • Principle: Palladium-catalyzed coupling of a pre-formed organozinc reagent with an aryl halide, offering high reactivity.[16]

  • Materials:

    • 2-Bromopyridine (1.0 eq)

    • Activated Zinc dust (1.5 eq)

    • Aryl Halide (e.g., 4-iodotoluene, 1.1 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • X-Phos (0.05 eq)

    • Anhydrous THF

  • Step-by-Step Procedure:

    • Preparation of Organozinc: In a flame-dried flask under Argon, stir activated zinc dust in anhydrous THF. Add 2-bromopyridine dropwise and heat gently (e.g., 50 °C) to initiate the formation of 2-pyridylzinc bromide. Monitor the consumption of the starting material.

    • Coupling: In a separate flame-dried flask, combine the aryl halide, Pd₂(dba)₃, and X-Phos under Argon. Add anhydrous THF.

    • Transfer the prepared organozinc solution from step 1 into the second flask via cannula.

    • Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until completion.

    • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate.

    • Purify by column chromatography.

  • Validation: Characterize the biaryl product by NMR and mass spectrometry.

  • Safety: Organozinc reagents are moisture-sensitive. All operations must be performed under strictly anhydrous and inert conditions.

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction is the premier method for installing an alkyne group onto a pyridine ring, coupling a terminal alkyne with a halopyridine.[17] It uniquely uses a dual catalytic system of palladium and a copper(I) co-catalyst.[18] The resulting alkynylpyridines are versatile intermediates for further transformations.

Protocol 5: Sonogashira Coupling of 3-Bromopyridine with Phenylacetylene

  • Principle: A palladium/copper co-catalyzed reaction to form a C(sp²)-C(sp) bond.[19]

  • Materials:

    • 3-Bromopyridine (1.0 eq)

    • Phenylacetylene (1.1 eq)

    • Pd(PPh₃)₄ (0.03 eq)

    • Copper(I) iodide (CuI, 0.05 eq)

    • Base (e.g., Triethylamine or Diisopropylethylamine)

    • Anhydrous THF

  • Step-by-Step Procedure:

    • To a flask under an inert atmosphere, add 3-bromopyridine, Pd(PPh₃)₄, and CuI.

    • Add anhydrous THF and the amine base. The mixture should be thoroughly degassed.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C). Monitor by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues.

    • Concentrate the filtrate and purify the crude product by column chromatography.

  • Validation: Confirm product formation by NMR. The characteristic alkyne stretch can be observed in the IR spectrum.

  • Safety: Alkynes can be volatile. Amines should be handled in a fume hood. The reaction should be kept under an inert atmosphere to prevent the undesired Glaser homocoupling of the alkyne.[17]

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is indispensable for synthesizing aminopyridines, a common motif in pharmaceuticals. It couples a halopyridine with a primary or secondary amine. The choice of base and ligand is critical and depends heavily on the specific substrates being coupled.[11][20]

Protocol 6: Buchwald-Hartwig Amination of 4-Chloropyridine with Morpholine

  • Principle: Palladium-catalyzed formation of a C-N bond between a halopyridine and an amine.[21][22]

  • Materials:

    • 4-Chloropyridine hydrochloride (1.0 eq)

    • Morpholine (1.2 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • BINAP (0.04 eq)

    • Sodium tert-butoxide (NaOtBu, 2.5 eq)

    • Anhydrous Toluene

  • Step-by-Step Procedure:

    • In a glovebox or under a robust inert atmosphere, add NaOtBu, Pd₂(dba)₃, and BINAP to a flame-dried reaction vessel.

    • Add anhydrous toluene, followed by 4-chloropyridine hydrochloride and morpholine.

    • Seal the vessel and heat to 100 °C with vigorous stirring for 12-24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully by adding water.

    • Separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

  • Validation: Confirm the structure of 4-morpholinopyridine by NMR and mass spectrometry.

  • Safety: Sodium tert-butoxide is a strong, moisture-sensitive base. All reagents should be handled under inert conditions.

Reaction Bond Formed Nucleophile Key Considerations
Suzuki C(sp²)-C(sp²)Organoboron (R-B(OR)₂)Stable reagents, wide availability, moderate reactivity.
Negishi C(sp²)-C(sp²)Organozinc (R-ZnX)High reactivity, mild conditions, moisture sensitive.
Stille C(sp²)-C(sp²)Organotin (R-SnR'₃)Tolerates many functional groups, but tin reagents are highly toxic.[23]
Sonogashira C(sp²)-C(sp)Terminal AlkyneRequires Cu(I) co-catalyst, risk of alkyne homocoupling.
Buchwald-Hartwig C(sp²)-NAmine (R₂NH)Requires strong base, sensitive to catalyst poisoning by pyridine N.

Chapter 3: The Cutting Edge: Direct C-H Functionalization

The direct functionalization of pyridine C-H bonds represents a paradigm shift towards more sustainable and atom-economical synthesis.[24] This approach avoids the need for pre-functionalization (e.g., halogenation), allowing for the direct installation of new groups onto the pyridine core. However, it presents significant challenges in controlling regioselectivity.[25][26]

The Regioselectivity Challenge: The electronic nature of the pyridine ring dictates its reactivity. The ring is electron-deficient, making it generally resistant to electrophilic substitution (which favors the C3 position under harsh conditions) but susceptible to nucleophilic and radical attack at the C2 and C4 positions.[3][25] Achieving selective C3 functionalization has long been a major hurdle.[26] Modern strategies often rely on transition-metal catalysis with directing groups or activation of the pyridine nitrogen (e.g., forming an N-oxide) to steer reactivity to a specific C-H bond.[27][28]

Caption: Inherent electronic preferences for attack on the pyridine ring.

Due to the highly substrate-specific and rapidly evolving nature of C-H activation, a single general protocol is impractical. Instead, the guiding principle is to leverage the inherent electronics of the ring or to temporarily install a directing group that brings a metal catalyst into proximity with the desired C-H bond, enabling its selective cleavage and functionalization.[29] Researchers entering this field should consult recent literature reviews for state-of-the-art methods tailored to their specific synthetic target.[25][28]

References

  • Organic Chemistry Portal. Pyridine synthesis.
  • Shaikh, et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
  • Kaur, N. et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • De, S. et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
  • Ask This Paper. (2023). C-H-functionalization-of-pyridines.
  • Pharmaguideline. (Date not available). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • Ye, R. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis.
  • Ahmad, S. et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances.
  • Manoso, A. S. & DeShong, P. (2003). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.
  • Colombe, J. R. et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. Organic Letters.
  • ResearchGate. (2024). Challenges in the functionalization of pyridines.
  • Altaf, A. A. et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry.
  • Organic & Biomolecular Chemistry. (Date not available). C–H functionalization of pyridines.
  • ResearchGate. (Date not available). Most common synthetic strategies for the synthesis of pyridines.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (Date not available). Pyridine Ring Synthesis.
  • Liu, T. & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy. Organic Syntheses.
  • Cho, C.-G. & Park, J. (2001). Regioselectivity in the Stille Coupling Reactions of 3,5-Dibromo-2-pyrone. Journal of the American Chemical Society.
  • Wikipedia. (Date not available). Sonogashira coupling.
  • Daugulis, O. et al. (2005). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society.
  • Ahmad, S. et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances.
  • ResearchGate. (Date not available). Pyridones in drug discovery: Recent advances.
  • ResearchGate. (Date not available). The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines.
  • International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases.
  • Beilstein Journals. (Date not available). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis.
  • Elsevier. (Date not available). Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition.
  • Wang, C. et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters.
  • Organic Chemistry Portal. (Date not available). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions.
  • Organic Chemistry Portal. (Date not available). Buchwald-Hartwig Cross Coupling Reaction.
  • Larionov, O. V. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Synthesis.
  • ResearchGate. (Date not available). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
  • Snieckus, V. et al. (2011). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Organic Process Research & Development. (2012). Practical and Scalable Synthesis of S1P1 Receptor Agonist ACT-209905.
  • ResearchGate. (2025). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?.
  • ResearchGate. (2025). The Mechanisms of the Stille Reaction.
  • Open Access Journals. (2024). A Brief View on Pyridine Compounds.
  • The University of Groningen research portal. (Date not available). The Buchwald–Hartwig Amination After 25 Years.
  • ePrints Soton. (Date not available). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • PubMed. (Date not available). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
  • Wikipedia. (Date not available). Stille reaction.

Sources

The Lynchpin Synthon: A Technical Guide to 2-(Bromomethyl)-6-methylpyridine in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of synthetic chemistry, the pyridine scaffold has emerged as a privileged structure, forming the core of numerous market-leading fungicides, insecticides, and herbicides.[1][2] This technical guide focuses on a particularly valuable, yet underexplored, building block: 2-(Bromomethyl)-6-methylpyridine. We will provide an in-depth analysis of its reactivity, with a focus on its application as a key intermediate in the synthesis of advanced agrochemical candidates. This document is intended for researchers, scientists, and drug development professionals in the agrochemical sector, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Strategic Importance of the Pyridine Moiety

The pyridine ring is a bioisostere of the benzene ring, but its embedded nitrogen atom imparts unique physicochemical properties, including increased polarity, hydrogen bonding capability, and metabolic stability. These attributes have made pyridine derivatives a focal point in the design of bioactive molecules.[3] In the realm of agrochemicals, the strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's spectrum of activity, systemic properties, and environmental fate.

This compound is a bifunctional reagent of significant interest. The presence of a highly reactive bromomethyl group at the 2-position, ortho to the ring nitrogen, makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of pharmacophores, enabling the rapid generation of diverse chemical libraries for high-throughput screening. The methyl group at the 6-position can also be further functionalized, offering a secondary point for molecular elaboration.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its safe and effective use in the laboratory.

PropertyValueReference(s)
Molecular Formula C₇H₈BrN[4]
Molecular Weight 186.05 g/mol [4]
Appearance Solid[3]
Melting Point 38-42 °C[3]
Boiling Point Not available
CAS Number 68470-59-7[4]
SMILES Cc1cccc(CBr)n1[3]
InChI Key WJFDCFHWFHCLIW-UHFFFAOYSA-N[3]
Signal Word Danger[3]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[3]
Precautionary Statements P280, P301+P312+P330, P302+P352, P305+P351+P338+P310[3]

Note: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times.

Core Reactivity and Synthetic Utility: The Nucleophilic Substitution Pathway

The primary synthetic utility of this compound in agrochemical synthesis lies in the reactivity of the bromomethyl group. This benzylic-like bromide is highly susceptible to S(_N)2 reactions with a wide range of nucleophiles. This allows for the construction of key C-O, C-S, and C-N bonds, which are prevalent in many classes of pesticides.

The general mechanism for this transformation is a bimolecular nucleophilic substitution (S(_N)2) reaction. The nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to a transition state where the nucleophile-carbon bond is forming and the carbon-bromine bond is breaking. The reaction proceeds with an inversion of stereochemistry if the carbon were chiral, and results in the displacement of the bromide leaving group.

Diagram 1: Generalized S(_N)2 Reaction of this compound.

Application Protocol: Synthesis of a Strobilurin Fungicide Analogue

Strobilurin fungicides are a vital class of agrochemicals that act by inhibiting mitochondrial respiration in fungi. A key structural feature of many strobilurins is a toxophore derived from β-methoxyacrylic acid, often linked to an aromatic or heterocyclic core via an ether or thioether linkage. The following protocol details a representative synthesis of a hypothetical strobilurin analogue, demonstrating the utility of this compound as a key intermediate. This protocol is based on established synthetic routes for similar compounds.[5][6]

Overall Synthetic Workflow

workflow cluster_0 Synthesis of Pyridinylmethyl Thioacetate Intermediate cluster_1 Hydrolysis to Thiol cluster_2 Coupling with Strobilurin Side-Chain Precursor A This compound C S-( (6-methylpyridin-2-yl)methyl ) ethanethioate A->C B Potassium Thioacetate B->C D (6-methylpyridin-2-yl)methanethiol C->D Hydrolysis F Final Strobilurin Analogue D->F E Methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate E->F Nucleophilic Substitution

Diagram 2: Workflow for the Synthesis of a Strobilurin Fungicide Analogue.

Step-by-Step Experimental Protocol

Step 1: Synthesis of S-((6-methylpyridin-2-yl)methyl) ethanethioate

  • Rationale: This step introduces the sulfur nucleophile in a protected form, preventing its unwanted oxidation and facilitating a clean substitution reaction. Potassium thioacetate is a readily available and easy-to-handle source of the thioacetate anion.

  • Materials:

    • This compound (1.0 eq)

    • Potassium thioacetate (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound and dissolve it in anhydrous DMF.

    • Add potassium thioacetate to the solution in one portion.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude S-((6-methylpyridin-2-yl)methyl) ethanethioate, which can often be used in the next step without further purification.

Step 2: Hydrolysis to (6-methylpyridin-2-yl)methanethiol

  • Rationale: The thioacetate is deprotected under basic conditions to yield the free thiol, which is the active nucleophile for the subsequent coupling reaction.

  • Materials:

    • Crude S-((6-methylpyridin-2-yl)methyl) ethanethioate (from Step 1)

    • Methanol

    • Aqueous sodium hydroxide solution (e.g., 2 M)

    • Hydrochloric acid (e.g., 1 M)

    • Dichloromethane

  • Procedure:

    • Dissolve the crude thioacetate in methanol.

    • Cool the solution in an ice bath and add the aqueous sodium hydroxide solution dropwise.

    • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Carefully neutralize the reaction mixture with hydrochloric acid until it is slightly acidic (pH ~6).

    • Extract the product with dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid thiol oxidation. The crude thiol is used immediately in the next step.

Step 3: Coupling with Methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate

  • Rationale: This is the key bond-forming reaction where the pyridinylmethylthiol displaces the bromide on the strobilurin side-chain precursor to form the final product. The use of a mild base is crucial to deprotonate the thiol without causing unwanted side reactions.

  • Materials:

    • Crude (6-methylpyridin-2-yl)methanethiol (from Step 2)

    • Methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate (1.0 eq)

    • Potassium carbonate (1.5 eq)

    • Anhydrous acetonitrile

  • Procedure:

    • To a solution of the crude thiol in anhydrous acetonitrile, add potassium carbonate.

    • Add a solution of methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate in anhydrous acetonitrile dropwise.

    • Stir the reaction mixture at room temperature overnight. Monitor by TLC for the disappearance of the starting materials.

    • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure strobilurin fungicide analogue.

Conclusion

This compound is a highly versatile and reactive building block with significant potential in the discovery and development of new agrochemicals. Its ability to readily undergo nucleophilic substitution reactions allows for the efficient incorporation of the 6-methylpyridin-2-ylmethyl moiety into a wide range of molecular scaffolds. The representative protocol for the synthesis of a strobilurin fungicide analogue provided herein serves as a practical example of its application. As the demand for novel and effective crop protection solutions continues to grow, the strategic use of such versatile intermediates will be crucial in accelerating the pace of innovation in the agrochemical industry.

References

  • Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.
  • Google Patents.
  • SciSpace. Picoxystrobin preparation method (2014)
  • Yang, X., et al. Synthesis of New Strobilurin Derivatives with Modified 1,3,5-Triazine Moiety. [Link]
  • Science Alert.
  • Liu, C., et al.
  • YouTube. Nucleophilic Substitution Experiment S21. [Link]
  • MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
  • Semantic Scholar.
  • PubMed Central.
  • MDPI. Molecular Mechanism of Action of Neonicotinoid Insecticides. [Link]
  • Google Patents. US4291165A - Process for making 2-bromopyridine.
  • Google Patents.
  • Google Patents.

Sources

Application Notes & Protocols: A Guide to N-Alkylation with 2-(Bromomethyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylation stands as a cornerstone transformation in modern organic and medicinal chemistry, enabling the synthesis of complex molecular architectures from simpler amine precursors. The introduction of specific N-substituents is a critical strategy in drug development for modulating the pharmacological profile of bioactive molecules. This guide provides a comprehensive technical overview and detailed experimental protocols for the N-alkylation of various nitrogen nucleophiles using 2-(Bromomethyl)-6-methylpyridine. This versatile reagent serves as an efficient electrophile for incorporating the (6-methylpyridin-2-yl)methyl moiety, a structural motif found in numerous biologically active compounds. We will delve into the mechanistic underpinnings, reaction optimization, safety considerations, and practical execution of this important synthetic method.

Introduction: The Strategic Importance of the Picolyl Moiety

The pyridine ring is a privileged scaffold in pharmaceutical sciences, and its derivatives are integral to a wide range of therapeutics. The targeted installation of a picolyl group—a pyridinylmethyl substituent—onto a nitrogen atom can significantly influence a molecule's physicochemical properties, such as its solubility, basicity, and ability to engage in hydrogen bonding. These modifications are pivotal for optimizing ligand-receptor interactions and improving pharmacokinetic profiles. This compound is a particularly useful building block because its benzylic-like bromide is highly reactive towards nucleophilic displacement, facilitating the construction of new carbon-nitrogen bonds under relatively mild conditions.[1][2]

Reagent Profile and Synthesis Overview

Core Compound Properties

This compound is a solid at room temperature, valued for its dual functionality which allows for sequential, site-selective reactions.[2][3]

PropertyValueReference
CAS Number 68470-59-7[3]
Molecular Formula C₇H₈BrN[3]
Molecular Weight 186.05 g/mol [3]
Appearance Solid[3]
Melting Point 38-42 °C[3]
SMILES Cc1cccc(CBr)n1[3]
Synthetic Origin

The reagent is not typically synthesized in a standard laboratory setting due to the hazardous nature of the required reagents. It is most commonly prepared via the radical bromination of its precursor, 2-bromo-6-methylpyridine.[1][4] This reaction utilizes a bromine source like N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride.[2][4]

Mechanism of N-Alkylation: An S\textsubscript{N}2 Pathway

The N-alkylation reaction with this compound proceeds via a classical bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism.

  • Deprotonation: The reaction is initiated by a base, which abstracts a proton from the nitrogen nucleophile (e.g., a primary/secondary amine or an N-H containing heterocycle). This deprotonation enhances the nucleophilicity of the nitrogen atom.

  • Nucleophilic Attack: The resulting anion or neutral amine attacks the electrophilic methylene carbon of this compound.

  • Displacement: In a concerted step, the nitrogen atom forms a new C-N bond while the bromide ion is displaced as a leaving group.

The choice of base and solvent is critical for reaction efficiency.[5][6] Weak, non-nucleophilic bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often sufficient.[5][7] Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are preferred as they can solvate the cation of the base without strongly interacting with the nucleophile, thus accelerating the S\textsubscript{N}2 reaction.[5][7]

Safety and Reagent Handling

Critical Safety Notice: All operations involving this compound and its precursors must be conducted within a certified chemical fume hood by trained personnel.

  • Hazard Profile: this compound is classified as an acute oral toxin, a skin irritant, and can cause serious eye damage.[3] Its precursor, 2-bromo-6-methylpyridine, is also a skin, eye, and respiratory irritant.[8][9]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (inspect before use), and safety goggles or a face shield at all times.

  • Handling: Avoid creating dust. Use appropriate ventilation to keep airborne concentrations low. Wash hands thoroughly after handling.[10]

  • In Case of Exposure:

    • Skin: Immediately wash with plenty of soap and water.[8]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][11]

    • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.

  • Disposal: Dispose of chemical waste through a licensed disposal company in accordance with local regulations.[8]

Generalized Experimental Protocol for N-Alkylation

This protocol provides a robust starting point for the N-alkylation of a generic nitrogen nucleophile. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials and Equipment
  • Nitrogen nucleophile (e.g., amine, aniline, heterocycle) (1.0 eq)

  • This compound (1.0–1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5–2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • TLC plates, chamber, and UV lamp

  • Separatory funnel and rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the nitrogen nucleophile (1.0 eq) and anhydrous potassium carbonate (1.5–2.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a substrate concentration of 0.1–0.5 M.

  • Stirring: Stir the resulting suspension at room temperature for 15–30 minutes to ensure a uniform mixture.

  • Reagent Addition: In a separate vial, dissolve this compound (1.0–1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 40–60 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water (approximately 10 times the volume of DMF) and transfer to a separatory funnel.[5]

    • Extract the aqueous phase with ethyl acetate (3 x volume of DMF).[5]

    • Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Data Summary: Representative Reaction Conditions

The optimal conditions for N-alkylation can vary depending on the nucleophilicity and steric hindrance of the substrate. The following table provides general guidelines.

Substrate ClassBase (eq)SolventTemp (°C)Typical Time (h)Notes
Primary Aliphatic Amines K₂CO₃ (1.5)DMF25–404–12Over-alkylation is a risk. Slow addition of the alkylating agent is recommended.[12][13]
Secondary Aliphatic Amines K₂CO₃ (1.5)MeCN25–606–18Generally straightforward, less risk of over-alkylation.
Anilines K₂CO₃ (2.0) or Cs₂CO₃ (1.5)DMF60–8012–24Anilines are less nucleophilic and may require a stronger base or higher temperatures.[13]
N-H Heterocycles (e.g., Imidazole, Pyrazole) K₂CO₃ (1.5) or NaH (1.1)DMF25–502–8Regioselectivity can be an issue with unsymmetrical heterocycles.[6][14]

Visualization of Scheme and Workflow

General Reaction Scheme

N_Alkylation_Scheme cluster_reagents Conditions Nucleophile R-NH-R' Product N-Picolyl Product Alkylating_Agent This compound Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF) Byproduct H-Base⁺ Br⁻ Product->Byproduct  + cluster_reactants cluster_reactants cluster_reactants->Product  +

Caption: General scheme for the N-alkylation reaction.

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup (Nucleophile, Base, DMF under N₂) Addition 2. Add Alkylating Agent (this compound) Setup->Addition Reaction 3. Stir & Heat (Monitor by TLC) Addition->Reaction Workup 4. Aqueous Work-up (Water Quench, EtOAc Extraction) Reaction->Workup Purify 5. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) Workup->Purify Final 6. Column Chromatography (Pure Product) Purify->Final

Caption: Step-by-step experimental workflow for N-alkylation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Inactive base (hygroscopic).2. Insufficient temperature.3. Poor quality alkylating agent.4. Low nucleophilicity of the substrate.1. Use freshly dried, finely powdered K₂CO₃.2. Gradually increase the reaction temperature.3. Verify the purity of this compound by NMR or LC-MS.4. Consider a stronger base (e.g., NaH, Cs₂CO₃) or a more polar solvent (e.g., DMSO).
Low Yield 1. Incomplete reaction.2. Product loss during work-up (e.g., product is water-soluble).3. Decomposition of starting material or product.1. Increase reaction time or temperature.2. Perform additional extractions. If the product is basic, adjust the pH of the aqueous layer before extraction.3. Run the reaction at a lower temperature for a longer duration.
Formation of Byproducts 1. Dialkylation (for primary amines): The secondary amine product is more nucleophilic than the starting primary amine.[12]2. Quaternization: Formation of a quaternary ammonium salt.3. Elimination: If a stronger, bulkier base is used.1. Use a larger excess of the primary amine (2-3 eq) or add the alkylating agent slowly at a lower temperature.2. Use stoichiometric amounts of the alkylating agent (≤1.0 eq).3. Use a weaker, non-nucleophilic base like K₂CO₃ or Et₃N.

References

  • BenchChem. (2025). The Versatile Reactivity of the Methyl Group on 2-Bromo-6-methylpyridine: A Technical Guide. BenchChem.
  • Sigma-Aldrich. (n.d.). This compound 97. Sigma-Aldrich.
  • ChemicalBook. (n.d.). 2-Bromo-6-methylpyridine synthesis. ChemicalBook.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-6-(bromomethyl)
  • BenchChem. (2025). Technical Guide: 2-Bromo-6-(bromomethyl)pyridine in Synthetic Chemistry and Drug Discovery. BenchChem.
  • Sigma-Aldrich. (2023). Safety Data Sheet for 2-Bromo-6-(bromomethyl)pyridine. Sigma-Aldrich.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 6-Bromo-2-picoline. Fisher Scientific.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-(Bromomethyl)pyridine hydrobromide. Fisher Scientific.
  • MedchemExpress.com. (2025).
  • BenchChem. (2025). Protocol for the Selective N-Alkylation of 2-Hydroxy-6-methylpyridine. BenchChem.
  • Sigma-Aldrich. (n.d.). 2-Bromo-6-methylpyridine 98. Sigma-Aldrich.
  • PubChem. (n.d.). 2-Bromo-6-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocol for N-alkylation of 6H-Imidazo[4,5-B]pyridine. BenchChem.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025).
  • Bhattacharyya, S., et al. (2014).
  • GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. GalChimia.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. BenchChem.

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2-(Bromomethyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Challenge of Characterizing a Key Synthetic Building Block

2-(Bromomethyl)-6-methylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive bromomethyl group and a nucleophilic pyridine ring, makes it a versatile precursor for the synthesis of more complex molecular architectures. In drug development, precise structural confirmation and purity assessment are not merely procedural; they are foundational to ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for the analytical characterization of this compound (CAS No. 68470-59-7). We will move beyond a simple listing of techniques to provide field-proven protocols and the scientific rationale behind the selection of specific methods and parameters. This integrated approach, combining chromatography and spectroscopy, ensures an unambiguous identification and a reliable purity profile, forming a self-validating system for quality control.

Compound Profile
PropertyValueSource(s)
Chemical Name This compound[1]
Synonym(s) 6-Methyl-2-(bromomethyl)pyridine
CAS Number 68470-59-7
Molecular Formula C₇H₈BrN[2]
Molecular Weight 186.05 g/mol [2]
Form Solid
Melting Point 38-42 °C[2]
InChI Key WJFDCFHWFHCLIW-UHFFFAOYSA-N

Critical Safety & Handling Precautions

Before commencing any analytical work, a thorough review of the Safety Data Sheet (SDS) is mandatory. This compound is classified as a hazardous substance.

  • Hazards: Harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation, may cause respiratory irritation, and can cause serious eye damage.

  • Handling: Work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic methods are the cornerstone for determining the purity of a substance by separating it from any starting materials, by-products, or degradants.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Reverse-phase HPLC is the method of choice for analyzing the polarity range of compounds like this compound and its potential non-volatile impurities. The use of a C18 stationary phase provides excellent retention for the moderately polar pyridine ring, while a mobile phase of acetonitrile and water allows for the effective elution and separation of components.

Protocol: HPLC-UV Purity Assessment

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Reagents & Materials:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier is crucial for achieving sharp, symmetrical peak shapes for basic compounds like pyridines by suppressing the interaction of the analyte with free silanol groups on the stationary phase.[4][5]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

    • Sample Diluent: 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent to a concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates that could damage the column.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.[3]

    • Detection Wavelength: 265 nm (based on the typical absorbance of pyridine rings). A preliminary UV scan of the analyte is recommended to determine the optimal wavelength.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      15.0 10 90
      18.0 10 90
      18.1 90 10

      | 22.0 | 90 | 10 |

  • Data Analysis: Purity is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. It provides both retention time data for separation and mass spectral data for definitive identification.

Protocol: GC-MS Analysis

  • Instrumentation: A GC system with a split/splitless injector coupled to a mass spectrometer (e.g., Quadrupole).

  • Reagents & Materials:

    • Column: Non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). This type of column separates compounds primarily based on their boiling points.[3]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.[3]

  • Instrumental Conditions:

    • Injector Temperature: 250 °C.[3]

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Oven Program: Initial temperature of 80 °C for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program ensures the elution of both volatile and semi-volatile components.

    • MS Transfer Line Temp: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Scan Range: m/z 40-400.[3]

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Purity can be estimated by the area percent method.

Spectroscopic Analysis for Unambiguous Structural Elucidation

While chromatography assesses purity, spectroscopy confirms the molecular structure. An integrated spectroscopic approach is essential for definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework.

Predicted ¹H and ¹³C NMR Data

While publicly available spectra for this specific isomer are scarce, the expected chemical shifts and multiplicities can be reliably predicted based on fundamental principles and data from analogous structures.[6]

Table: Predicted ¹H NMR Spectral Data for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃~2.55Singlet (s)3H
-CH₂Br~4.50Singlet (s)2H
H-5~7.15Doublet (d)1H
H-3~7.30Doublet (d)1H
H-4~7.65Triplet (t)1H

Table: Predicted ¹³C NMR Spectral Data for this compound Solvent: CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃~24.5
-CH₂Br~34.0
C-3~121.0
C-5~125.0
C-4~137.0
C-2~156.0
C-6~159.0

Protocol: NMR Data Acquisition

  • Sample Preparation:

    • Dissolve 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[6]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters (300 MHz or higher spectrometer): [6]

    • ¹H NMR:

      • Pulse Program: Standard single-pulse.

      • Number of Scans: 8-16.

      • Relaxation Delay: 2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled.

      • Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).

      • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. For this compound, the most critical diagnostic feature is the isotopic pattern of bromine.

Key Spectral Features:

  • Molecular Ion (M⁺): The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 natural abundance) will result in two molecular ion peaks of nearly equal intensity at m/z 185 and 187. This M:M+2 pattern is a definitive indicator of a monobrominated compound.[3]

  • Key Fragment: A prominent fragment is expected from the loss of the bromine atom (•Br), resulting in an ion at m/z 106 (C₇H₈N⁺). This fragment corresponds to the stable 6-methyl-2-picolyl cation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Protocol: FTIR-ATR Analysis

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is ideal as it requires minimal sample preparation.[6]

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal using the pressure arm.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]

    • Perform 16-32 scans to achieve a good signal-to-noise ratio.[6]

Table: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000Aromatic C-H StretchMedium
2980-2850Aliphatic C-H Stretch (-CH₃, -CH₂)Medium
1600-1550Aromatic Ring C=C & C=N StretchStrong
1470-1430Aromatic Ring C=C & C=N StretchMedium
~780C-H Out-of-Plane BendStrong
650-550C-Br StretchMedium-Strong

Integrated Analytical Workflow & Data Interpretation

No single technique provides a complete picture. The power of this approach lies in the integration of orthogonal techniques. The workflow below illustrates a logical progression from initial purity assessment to full structural confirmation.

G HPLC HPLC-UV Analysis (Purity, Non-Volatiles) Report Comprehensive Certificate of Analysis HPLC->Report GCMS_Purity GC-MS Analysis (Purity, Volatiles) MS Mass Spectrometry (Molecular Weight, Formula) GCMS_Purity->MS Spectral Data GCMS_Purity->Report NMR NMR Spectroscopy (¹H & ¹³C) Definitive Structure NMR->Report MS->Report FTIR FTIR Spectroscopy (Functional Groups) FTIR->Report Sample Sample of This compound Sample->HPLC Sample->GCMS_Purity Sample->NMR Sample->FTIR

Sources

Application Note: Definitive Identification and Structural Elucidation of 2-(Bromomethyl)-6-methylpyridine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

2-(Bromomethyl)-6-methylpyridine is a substituted pyridine derivative of significant interest in synthetic chemistry. Its bifunctional nature, featuring a reactive bromomethyl group and a pyridine scaffold, makes it a versatile precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The purity and structural integrity of such intermediates are paramount, as impurities can have profound impacts on reaction yields, downstream product profiles, and, in the pharmaceutical context, safety and efficacy.

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical cornerstone for volatile and semi-volatile compounds, offering high-resolution separation coupled with definitive mass-based detection.[3][4][5] Its application to this compound analysis is particularly powerful. The gas chromatograph separates the target analyte from solvents and potential impurities, while the mass spectrometer provides a unique "fingerprint" in the form of a mass spectrum, enabling confident identification and structural elucidation.[6][7]

Principle of the GC-MS Method

The analysis workflow hinges on two core principles:

  • Gas Chromatography (GC): The sample, prepared in a volatile organic solvent, is vaporized in a heated injector and swept onto a capillary column by an inert carrier gas (Helium).[8] Separation occurs based on the analyte's boiling point and its differential partitioning between the mobile phase (carrier gas) and the stationary phase (a high-boiling point liquid coated on the column's inner surface). Compounds with weaker interactions elute faster, resulting in characteristic retention times (RT).

  • Mass Spectrometry (MS): As the separated analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, high-energy electrons (typically at 70 eV in Electron Ionization mode) bombard the molecule, causing it to ionize and fragment in a reproducible manner.[6][7] These charged fragments are then sorted by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected. The resulting plot of ion abundance versus m/z is the mass spectrum, which reveals the molecular weight and provides clues to the molecule's structure.

The logical flow of this analytical process is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Dissolve sample (1 mg/mL) in Dichloromethane Filter Filter if particulate (0.45 µm syringe filter) Prep->Filter Vial Transfer to 2 mL GC autosampler vial Filter->Vial Inject Inject 1 µL into GC Vial->Inject Separate GC Separation (DB-5ms column) Inject->Separate Ionize MS Ionization (EI, 70 eV) & Fragmentation Separate->Ionize Detect Mass Analysis (Quadrupole, m/z 40-350) Ionize->Detect Chromatogram Analyze Chromatogram (Retention Time) Detect->Chromatogram Spectrum Interpret Mass Spectrum (M+, Isotope Pattern, Fragments) Chromatogram->Spectrum Identify Confirm Structure & Assess Purity Spectrum->Identify

Caption: The comprehensive workflow for GC-MS analysis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps ensures reproducibility and trustworthy data.

Sample Preparation

The goal of sample preparation is to create a clean, dilute solution suitable for injection without contaminating the instrument.[8][9]

  • Solvent Selection: Use a high-purity, volatile solvent. Dichloromethane is an excellent choice due to its volatility and ability to dissolve the analyte.[6][7][10] Ethyl acetate is also a suitable alternative. Avoid non-volatile solvents or water.[8][9]

  • Concentration: Prepare a stock solution of approximately 1 mg/mL by accurately weighing the this compound standard and dissolving it in the chosen solvent.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL.[9] This concentration is ideal for achieving a good signal-to-noise ratio without overloading the column.

  • Final Step: Transfer the working solution into a 2 mL glass autosampler vial.[9] If any particulates are visible, filter the solution through a 0.45 µm syringe filter to prevent blockage of the injector syringe.[7]

GC-MS Instrumentation and Parameters

The following parameters have been optimized for the analysis of this compound on a standard quadrupole GC-MS system.

Parameter Setting Justification (The "Why")
GC System
Injector PortSplit/Splitless, 250 °CEnsures rapid and complete vaporization of the analyte. The temperature is high enough for volatilization but low enough to prevent thermal degradation.[6][7]
Injection ModeSplitless (or low split ratio e.g., 10:1)For a ~10 µg/mL solution, a splitless injection maximizes the transfer of analyte to the column, enhancing sensitivity.[9]
Injection Volume1 µLStandard volume for capillary GC, balances sensitivity with the risk of column overload.
Carrier GasHelium, Constant Flow @ 1.0 mL/minInert gas that does not react with the analyte or stationary phase. A constant flow ensures reproducible retention times.[6][7]
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA non-polar (5% phenyl)-methylpolysiloxane column provides excellent resolution for aromatic and halogenated compounds based on boiling points.[6][7]
Oven ProgramInitial 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 minThe initial temperature allows for solvent focusing. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures that any less volatile components are eluted from the column.[6]
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces extensive, reproducible fragmentation for library matching and structural elucidation.
Electron Energy70 eVThe industry standard energy for EI, which provides consistent and comparable fragmentation patterns across different instruments.[6][7]
Ion Source Temp.230 °CHot enough to keep the analyte in the gas phase and prevent contamination, but not so hot as to cause excessive thermal fragmentation.[6][7]
Transfer Line Temp.280 °CMust be hot enough to prevent condensation of the analyte as it transfers from the GC to the MS. Set at or slightly above the final oven temperature.[6]
Mass AnalyzerQuadrupole
Scan Rangem/z 40-350This range covers the molecular weight of the analyte (186.05 g/mol ) and its expected fragments, while excluding low-mass noise from the carrier gas.[6][7]

Data Analysis and Interpretation

A successful analysis yields a chromatogram and a series of mass spectra. The key is to interpret them correctly to confirm the analyte's identity.

Chromatographic Peak

The total ion chromatogram (TIC) will show a distinct peak at a specific retention time, which should be consistent for all runs of the same standard under identical conditions. For this compound, using the protocol above, a retention time in the mid-to-late portion of the run is expected.

Mass Spectrum Interpretation

The mass spectrum is the definitive evidence of the compound's identity. For this compound (C₇H₈BrN), several features are critical.

  • Molecular Ion (M+•): The molecular ion peak is paramount. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3% abundance), the molecular ion will appear as a doublet of nearly equal intensity.[6]

    • m/z 185: Corresponds to the molecule with the ⁷⁹Br isotope [C₇H₈⁷⁹BrN]+•

    • m/z 187: Corresponds to the molecule with the ⁸¹Br isotope [C₇H₈⁸¹BrN]+• This M:M+2 pattern is a hallmark of a compound containing a single bromine atom and serves as an immediate validation of the elemental composition.[6]

  • Key Fragmentation Pathways: Under 70 eV EI conditions, the molecular ion will fragment in predictable ways. The most logical pathways involve the cleavage of the weakest bonds and the formation of stable ions.[6]

m/z (Ion) Proposed Identity Fragment Lost Significance
185 / 187[C₇H₈BrN]+•(None)Molecular Ion (M+•) . Confirms molecular weight and presence of one bromine atom.
106[C₇H₈N]+•BrLoss of Bromine Radical . A very common and often abundant fragment for bromo-compounds. The resulting ion is the methylpicolyl cation.
92[C₆H₆N]+•CH₂BrLoss of Bromomethyl Radical . Cleavage of the C-C bond between the ring and the methyl group. Results in the pyridinium cation.
77[C₅H₃N]+•CH₃ from m/z 92Loss of a methyl group from the pyridinium cation.

The expected fragmentation is visualized in the diagram below.

Fragmentation_Pathway cluster_main Proposed EI Fragmentation of this compound cluster_frags M_ion [C₇H₈BrN]+• m/z 185/187 (Molecular Ion) F106 [C₇H₈N]+ m/z 106 M_ion->F106 - •Br F92 [C₆H₆N]+ m/z 92 M_ion->F92 - •CH₂Br F77 [C₅H₃N]+ m/z 77 F92->F77 - •CH₃

Caption: Key fragmentation pathways for structural confirmation.

Conclusion

This application note provides a robust and reliable GC-MS protocol for the analysis of this compound. By understanding the rationale behind the sample preparation, instrument parameters, and data interpretation, researchers can achieve confident identification and structural verification of this important chemical intermediate. The characteristic M:M+2 isotopic pattern of the molecular ion, combined with predictable fragmentation, creates a self-validating system for analysis, ensuring high data integrity for research, development, and quality control applications.

References

  • BenchChem. (2025). Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-Bromo-6-methylpyridine Derivatives.
  • BenchChem. (2025). A Researcher's Guide to the Analytical Characterization of Halogenated Pyridines.
  • Agilent Technologies, Inc. (2011). Pyridines Separation of pyridine and other amines.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • OSHA. (1991). Pyridine.
  • PubChem. (n.d.). 2-(Bromomethyl)pyridine.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Environmental Monitoring and Forewarning. (2019). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption.
  • Taylor & Francis Online. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • BenchChem. (2025). A Deep Dive into the Reactivity of 2-Bromo-6-methylpyridine: A Computational and Experimental Guide.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • BenchChem. (2025). The Versatile Reactivity of the Methyl Group on 2-Bromo-6-methylpyridine: A Technical Guide.
  • Sigma-Aldrich. (n.d.). 2-Bromo-6-methylpyridine 98%.
  • eScholarship.org. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.

Sources

Application Note: Structural Elucidation of 2-(Bromomethyl)-6-methylpyridine and its Precursor via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-(Bromomethyl)-6-methylpyridine, a pivotal building block in medicinal chemistry and materials science. We delve into the detailed analysis of its precursor, 2,6-lutidine, and meticulously map the spectral transformations that occur upon selective bromination. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven protocols, in-depth spectral interpretation, and the causal reasoning behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Synthetic Value of a Versatile Pyridine Intermediate

Substituted pyridines are a cornerstone of modern synthetic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Among them, this compound is a highly valuable intermediate. Its bifunctional nature—a nucleophilic pyridine ring and an electrophilic bromomethyl group—allows for sequential, regioselective modifications, making it an ideal scaffold for building molecular complexity.

The successful synthesis and utilization of this compound depend critically on unambiguous structural verification and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, providing precise information about the molecular framework through the chemical environment of ¹H and ¹³C nuclei.[1] This guide will walk through the NMR analysis from the starting material to the final product, providing a clear roadmap for synthesis monitoring and quality control.

Spectroscopic Baseline: The Precursor, 2,6-Lutidine

Understanding the NMR spectrum of the starting material is fundamental to recognizing the changes that signify a successful chemical transformation. The precursor, 2,6-lutidine (2,6-dimethylpyridine), possesses a high degree of symmetry (C₂ᵥ), which simplifies its NMR spectra considerably.

¹H NMR Spectrum of 2,6-Lutidine

The symmetry of 2,6-lutidine dictates that the two methyl groups are chemically equivalent, as are the protons at the 3- and 5-positions. This results in a simple, three-signal ¹H NMR spectrum:

  • Methyl Protons (C2-CH₃, C6-CH₃): A single, sharp singlet integrating to 6 protons, typically found around δ 2.50 ppm .

  • Meta Protons (H3, H5): A doublet integrating to 2 protons, appearing around δ 7.05 ppm . The splitting is due to coupling with the H4 proton.

  • Para Proton (H4): A triplet integrating to 1 proton, located further downfield around δ 7.50 ppm . This signal appears as a triplet because its coupling constants to H3 and H5 are nearly identical (J₃,₄ ≈ J₅,₄).[2]

¹³C NMR Spectrum of 2,6-Lutidine

Similarly, the ¹³C NMR spectrum is simplified by the molecule's symmetry, showing only four distinct signals:

  • Methyl Carbons (C2- CH₃, C6-CH₃): A single signal in the aliphatic region, typically around δ 24.5 ppm .[3]

  • Meta Carbons (C3, C5): One signal in the aromatic region, appearing around δ 121.0 ppm .

  • Para Carbon (C4): A distinct signal around δ 137.0 ppm .

  • Alpha Carbons (C2, C6): The most deshielded carbon signal, due to proximity to the electronegative nitrogen, found at approximately δ 157.5 ppm .[3][4]

Synthesis Protocol: Selective Monobromination of 2,6-Lutidine

The conversion of 2,6-lutidine to this compound is most effectively achieved via a free-radical bromination reaction. This method selectively targets the benzylic protons of one of the methyl groups over aromatic substitution.

Causality of Reagent Selection
  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice. Unlike molecular bromine (Br₂), which can lead to electrophilic aromatic substitution, NBS provides a low, steady concentration of bromine radicals, favoring the desired side-chain halogenation.[5][6]

  • Initiator: The reaction requires a radical initiator to begin the chain reaction. Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used, decomposing under heat or light to generate the initial radicals.[7]

  • Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile is typically used to facilitate the radical mechanism and dissolve the reactants.[7][8]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 2,6-Lutidine - N-Bromosuccinimide (NBS) - AIBN (initiator) - CCl4 (solvent) reflux Heat to reflux (e.g., 77°C) with light source for 2-4 hours reagents->reflux monitor Monitor reaction completion (e.g., via TLC or GC-MS) reflux->monitor cool Cool to room temperature monitor->cool filter Filter to remove succinimide cool->filter wash Wash organic layer with: 1. aq. NaHCO3 2. Brine filter->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography (Silica gel, Hexane/EtOAc gradient) concentrate->purify product Characterize Pure Product (NMR, MS) purify->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-lutidine (1.0 eq.), N-Bromosuccinimide (1.05 eq.), and a catalytic amount of AIBN (0.05 eq.) in carbon tetrachloride.

  • Reaction: Heat the mixture to reflux (approx. 77°C) and irradiate with a light source (e.g., a 250W lamp) for 2-4 hours.[8]

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the white succinimide byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure product.[7]

Structural Verification: NMR Analysis of this compound

The successful synthesis results in a loss of molecular symmetry, which dramatically changes the NMR spectra. Each proton and carbon atom in the product is now chemically distinct, leading to more complex but highly informative spectra.

Caption: Structure and proton assignments for this compound.

¹H NMR Interpretation of the Product

The ¹H NMR spectrum of this compound is characterized by the appearance of a new downfield singlet and the splitting of the aromatic signals into a more complex pattern.

  • Bromomethyl Protons (-CH₂Br): The most telling signal of a successful reaction. It appears as a sharp singlet integrating to 2 protons, significantly shifted downfield to δ ~4.55 ppm . This strong deshielding effect is caused by the electronegativity of the adjacent bromine atom.

  • Methyl Protons (-CH₃): The remaining methyl group gives rise to a singlet integrating to 3 protons at δ ~2.55 ppm , close to its original position in 2,6-lutidine.

  • Aromatic Protons (H3, H4, H5): The loss of symmetry makes the three ring protons non-equivalent.

    • H3 and H5: These now appear as two distinct doublets. H5 (adjacent to the methyl group) is typically found around δ ~7.15 ppm , while H3 (adjacent to the bromomethyl group) is slightly more deshielded at δ ~7.35 ppm .

    • H4: This proton appears as a triplet (a doublet of doublets) around δ ~7.60 ppm , as it is coupled to both H3 and H5.

¹³C NMR Interpretation of the Product

The ¹³C NMR spectrum confirms the structural change by showing seven unique carbon signals.

  • **Bromomethyl Carbon (-CH₂Br): A new signal appears in the aliphatic region around δ 33.5 ppm .

  • **Methyl Carbon (-CH₃): This signal remains in a similar position to the precursor, around δ 24.3 ppm .

  • Aromatic Carbons: Five distinct signals are now resolved in the aromatic region:

    • C3 & C5: Two separate signals, e.g., δ ~121.8 ppm and δ ~124.5 ppm .

    • C4: A signal around δ ~137.5 ppm .

    • C2 & C6: The two carbons bearing the substituents are now non-equivalent quaternary carbons, appearing far downfield, for instance, at δ ~157.0 ppm and δ ~159.5 ppm . Unambiguous assignment of these often requires 2D NMR techniques.[9]

Data Summary: A Comparative Spectroscopic Overview

The table below provides a clear comparison of the key NMR shifts, illustrating the chemical transformation from precursor to product.

Compound Group ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
2,6-Lutidine -CH₃2.50 (s, 6H)24.5
H3 / H57.05 (d, 2H)121.0
H47.50 (t, 1H)137.0
C2 / C6-157.5
This compound -CH₃2.55 (s, 3H)24.3
-CH₂Br4.55 (s, 2H)33.5
H3 / H5~7.15-7.35 (2 x d, 2H)~121.8-124.5
H47.60 (t, 1H)137.5
C2 / C6-~157.0-159.5

Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency.

Advanced Methods for Unambiguous Assignment

For highly substituted or complex pyridine derivatives where 1D spectra may show overlapping signals, 2D NMR experiments are invaluable.[9]

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, allowing for the definitive assignment of adjacent protons on the pyridine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly powerful for assigning quaternary carbons (like C2 and C6) by observing their correlation to known protons (e.g., the -CH₃ and -CH₂Br protons).[9]

Conclusion

NMR spectroscopy is an indispensable tool for chemists engaged in the synthesis of complex molecules like this compound. By first establishing a clear spectroscopic baseline with the 2,6-lutidine precursor, one can easily identify the key spectral changes that confirm the successful selective bromination. The appearance of the downfield -CH₂Br signal in both ¹H and ¹³C spectra, coupled with the loss of symmetry in the aromatic region, provides conclusive evidence of the desired product's formation. This guide provides the necessary protocols and interpretive framework to confidently perform and analyze this critical synthetic transformation.

References

  • BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Pyridines. BenchChem Technical Support Center.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). ¹H NMR spectrum of 2,6-lutidine.
  • ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water.
  • BenchChem. (2025). Preparation of 2-Bromo-6-(bromomethyl)
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
  • BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like?. BTC Blog.
  • SpectraBase. (n.d.). 2,6-Lutidine. SpectraBase. [Link]

Sources

Application Note and Protocol for the Large-Scale Synthesis of 2-(Bromomethyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(Bromomethyl)-6-methylpyridine

This compound is a pivotal intermediate in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive bromomethyl group and a nucleophilic pyridine ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the pyridine core is a common motif in pharmacologically active compounds and functional materials. This guide provides a comprehensive overview of the large-scale synthesis of this compound, focusing on a robust and scalable free-radical bromination pathway.

Synthetic Strategy: Selective Free-Radical Bromination

The most common and industrially viable method for the synthesis of this compound is the selective free-radical bromination of one of the methyl groups of 2,6-lutidine (2,6-dimethylpyridine). This reaction leverages the relative stability of the benzylic-like radical intermediate formed at the methyl group of the pyridine ring.[1][2]

The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals under controlled conditions.[3][4] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or a more environmentally benign alternative.[3][5] The use of NBS is advantageous as it maintains a low concentration of molecular bromine (Br₂) in the reaction mixture, which favors the desired substitution reaction over potential side reactions like addition to the aromatic ring.[4][6]

Reaction Mechanism: A Step-by-Step Look

The free-radical bromination with NBS proceeds through a well-established chain reaction mechanism:

  • Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating or UV irradiation, generating two radicals. These radicals then react with NBS to produce a bromine radical (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,6-lutidine, forming a resonance-stabilized pyridyl-methyl radical and hydrogen bromide (HBr).

    • The pyridyl-methyl radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical.

    • The succinimidyl radical reacts with HBr to regenerate a bromine radical, which can then continue the chain reaction.

  • Termination: The chain reaction is terminated by the combination of any two radical species.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Radical 2R• + N₂ AIBN->Radical Δ or hν Br_Radical Br• Radical->Br_Radical + NBS NBS NBS Pyridyl_Radical Pyridyl-methyl Radical Br_Radical->Pyridyl_Radical + 2,6-Lutidine Lutidine 2,6-Lutidine Product This compound Pyridyl_Radical->Product + NBS HBr HBr Br_Radical_regen Br• Product->Br_Radical_regen + Succinimide Radical Succinimide_Radical Succinimide Radical Succinimide_Radical->Br_Radical_regen + HBr Termination_Products Termination Products Br_Radical_term Br• Br_Radical_term->Termination_Products Pyridyl_Radical_term Pyridyl-methyl Radical Pyridyl_Radical_term->Termination_Products

Caption: Free-radical bromination mechanism.

Large-Scale Synthesis Protocol

This protocol is designed for the synthesis of this compound on a multi-gram to kilogram scale. Appropriate engineering controls and personal protective equipment must be used.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
2,6-Lutidine107.151.0Starting material
N-Bromosuccinimide (NBS)177.981.0 - 1.1Recrystallize if necessary[3]
Azobisisobutyronitrile (AIBN)164.210.01 - 0.05Radical initiator
Carbon Tetrachloride (CCl₄)153.82-Solvent (Note: CCl₄ is toxic and ozone-depleting. Consider alternatives like chlorobenzene or supercritical CO₂)[7]
Saturated NaHCO₃ solution--For work-up
Saturated NaCl solution (Brine)--For work-up
Anhydrous MgSO₄ or Na₂SO₄--Drying agent
Equipment
  • Large, multi-necked reaction vessel equipped with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel.

  • Heating mantle with temperature control.

  • Inert atmosphere setup (e.g., nitrogen or argon).

  • Large separatory funnel for extraction.

  • Rotary evaporator.

  • Filtration apparatus.

  • Chromatography system for purification (if required).

Experimental Procedure
  • Reaction Setup:

    • Set up the reaction vessel under an inert atmosphere.

    • Charge the vessel with 2,6-lutidine (1.0 eq) and the solvent (e.g., CCl₄).

    • In a separate flask, dissolve AIBN (0.01-0.05 eq) in a portion of the solvent.

  • Reaction Execution:

    • Heat the solution of 2,6-lutidine to reflux.

    • Slowly add the solution of AIBN to the refluxing mixture.

    • In a separate flask, prepare a slurry of NBS (1.0-1.1 eq) in the solvent.

    • Add the NBS slurry portion-wise to the reaction mixture over a period of 1-2 hours, maintaining a gentle reflux. The reaction is exothermic, so the addition rate may need to be adjusted to control the temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

    • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours or until the reaction is complete.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.[1]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.[8]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

    • Alternatively, for large-scale operations, distillation under reduced pressure may be a more practical purification method.

G Start 2,6-Lutidine, NBS, AIBN in CCl₄ Reaction Reflux Start->Reaction Workup Cool, Filter, Wash (NaHCO₃, Brine) Reaction->Workup Purification Dry, Concentrate, Column Chromatography/Distillation Workup->Purification Product Pure this compound Purification->Product

Caption: Synthetic workflow for this compound.

Process Optimization and Scale-Up Considerations

  • Solvent Selection: While carbon tetrachloride is a traditional solvent for this reaction, its toxicity and environmental impact necessitate the exploration of alternatives. Chlorobenzene, cyclohexane, or supercritical carbon dioxide are potential substitutes.[7]

  • Initiator: Benzoyl peroxide can also be used as a radical initiator and may offer different reaction kinetics.

  • Heat Management: The reaction is exothermic, and on a large scale, efficient heat dissipation is crucial to prevent runaway reactions. The reaction vessel should be equipped with a cooling system, and the addition of NBS should be carefully controlled.

  • Byproduct Removal: The succinimide byproduct can be efficiently removed by filtration. Ensuring complete removal is important for the subsequent purification steps.

  • Purification Strategy: For industrial-scale production, distillation is often preferred over chromatography due to cost and throughput. The feasibility of distillation will depend on the thermal stability of the product and the boiling points of any impurities.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.[9]

  • Reagent Hazards:

    • 2,6-Lutidine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

    • N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

    • Azobisisobutyronitrile (AIBN): Flammable solid. Heating may cause a fire.

    • Carbon Tetrachloride (CCl₄): Toxic. May cause damage to organs through prolonged or repeated exposure. Suspected of causing cancer.

  • Product Hazards: this compound is a lachrymator and is harmful if swallowed.[10] It can cause skin and eye irritation.[10]

  • Emergency Procedures:

    • Skin contact: Immediately wash with plenty of soap and water.[11] Remove contaminated clothing.

    • Eye contact: Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air.[9]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[12]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Google Patents. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.
  • Google Patents. CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.
  • Google Patents.
  • Manac Inc. (2025).
  • Google Patents. US4742060A - Heterocyclic compounds.
  • The Royal Society of Chemistry.
  • ResearchGate. (2013). 2-bromomethyl pyridine into 2-pyridine methanol. [Link]
  • Wikipedia. N-Bromosuccinimide. [Link]
  • Google Patents. CN105198802A - Preparation method of 2-methyl-3-bromopyridine.
  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
  • Google Patents. Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.
  • Common Organic Chemistry.
  • MDPI. (2022). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
  • Pubs.acs.org. (2001). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. [Link]
  • NSF Public Access Repository. (2022).
  • ResearchGate. 2-Bromo-3-hydroxy-6-methylpyridine. [Link]
  • Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
  • Journal of the American Chemical Society. Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine. [Link]
  • YouTube. (2020). 10.
  • Organic Letters. (2022). Selectfluor and TBAX (Cl, Br)
  • YouTube. (2018). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2-(Bromomethyl)-6-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-11

Introduction

Welcome to the technical support guide for the synthesis of 2-(bromomethyl)-6-methylpyridine. This valuable building block is instrumental in the fields of pharmaceutical development and materials science. The most prevalent synthetic route is the free-radical bromination of 2,6-lutidine (2,6-dimethylpyridine), a reaction commonly known as the Wohl-Ziegler bromination.[1][2] While effective, this synthesis can be prone to issues such as low yields, over-bromination, and purification challenges.[3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, maximize your yield, and ensure the purity of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Conversion of Starting Material (2,6-Lutidine)

Question: I've set up my Wohl-Ziegler reaction with 2,6-lutidine, N-bromosuccinimide (NBS), and a radical initiator, but I'm observing very little or no consumption of my starting material. What could be the problem?

Answer:

Low or no conversion in a Wohl-Ziegler bromination typically points to a problem with radical initiation or the quality of your reagents. Here’s a systematic approach to troubleshooting this issue:

  • Radical Initiator Problems: The heart of the Wohl-Ziegler reaction is the generation of a bromine radical.[4]

    • Initiator Choice and Quality: Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are the most common initiators.[5] Ensure your initiator is not expired and has been stored correctly. BPO can degrade over time, and AIBN is sensitive to light and heat.

    • Insufficient Initiation Energy: Radical initiators require energy to decompose and start the chain reaction.

      • Thermal Initiation: If using AIBN or BPO, ensure your reaction is heated to an appropriate temperature, typically refluxing in a solvent like carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile.[6][7]

      • Photoinitiation: If using light, ensure the lamp's wavelength is appropriate for initiating the reaction and that the light can penetrate the reaction vessel.[8][9]

  • Reagent Quality and Reaction Conditions:

    • NBS Quality: Impure NBS can lead to unreliable results.[6] It's often beneficial to recrystallize NBS from water before use, though crude NBS can sometimes give better yields.[6]

    • Anhydrous Conditions: The presence of water can hydrolyze the desired product.[6] Ensure your solvent is anhydrous and the reaction is protected from atmospheric moisture, for instance by using a drying tube or running the reaction under an inert atmosphere. The addition of barium carbonate can also help maintain anhydrous and acid-free conditions.[6]

  • Inhibitors: The presence of radical scavengers will quench the reaction. Ensure your starting materials and solvent are free from such impurities.


// Nodes Start [label="Low/No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckInitiator [label="Check Radical Initiator", fillcolor="#FBBC05"]; CheckReagents [label="Check Reagents & Conditions", fillcolor="#FBBC05"]; CheckInhibitors [label="Check for Inhibitors", fillcolor="#FBBC05"]; InitiatorType [label="Correct Type? (AIBN/BPO)", shape=ellipse, fillcolor="#F1F3F4"]; InitiatorQuality [label="Fresh/Stored Properly?", shape=ellipse, fillcolor="#F1F3F4"]; InitiationEnergy [label="Sufficient Heat/Light?", shape=ellipse, fillcolor="#F1F3F4"]; NBSQuality [label="Recrystallized NBS?", shape=ellipse, fillcolor="#F1F3F4"]; Anhydrous [label="Anhydrous Solvent/Atmosphere?", shape=ellipse, fillcolor="#F1F3F4"]; PurifyReagents [label="Purify Starting Materials/Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeConditions [label="Optimize Temperature/Irradiation", fillcolor="#34A853", fontcolor="#FFFFFF"]; UseFreshReagents [label="Use Fresh Initiator/NBS", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckInitiator; Start -> CheckReagents; Start -> CheckInhibitors;

CheckInitiator -> InitiatorType; CheckInitiator -> InitiatorQuality; CheckInitiator -> InitiationEnergy;

InitiatorType -> UseFreshReagents; InitiatorQuality -> UseFreshReagents; InitiationEnergy -> OptimizeConditions;

CheckReagents -> NBSQuality; CheckReagents -> Anhydrous;

NBSQuality -> UseFreshReagents; Anhydrous -> OptimizeConditions;

CheckInhibitors -> PurifyReagents; }

Troubleshooting workflow for low conversion.

Issue 2: Formation of Multiple Brominated Products (Dibromination)

Question: My reaction is working, but I'm getting a significant amount of the dibrominated side product, 2-bromo-6-(bromomethyl)pyridine. How can I improve the selectivity for the desired monobrominated product?

Answer:

The formation of dibrominated and other polybrominated products is a common challenge in benzylic bromination.[3] Controlling the selectivity is key to improving your yield of this compound.

  • Stoichiometry of NBS: Carefully controlling the molar equivalents of NBS is crucial. Using a slight excess of NBS can lead to over-bromination. Start with a 1:1 molar ratio of 2,6-lutidine to NBS and optimize from there.

  • Reaction Time and Monitoring: Over-bromination is often a result of letting the reaction run for too long.

    • Monitor Progress: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Quench Promptly: Once the starting material is consumed or the desired product concentration is maximized, quench the reaction immediately.

  • Slow Addition of NBS: Instead of adding all the NBS at once, consider adding it portion-wise or as a solution via a syringe pump. This helps maintain a low, steady concentration of bromine radicals, favoring monobromination.[2]

  • Alternative Brominating Agents: While NBS is the standard, other reagents might offer better selectivity in some cases. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been used as an alternative brominating agent.[3][10]

Comparative Data on Bromination Conditions
ReagentInitiatorSolventTemperatureYield of MonobromideReference
NBSBenzoyl PeroxideCCl₄Reflux64% (for toluene)[March's Adv. Org. Chem.][11]
H₂O₂/HBr40W LampWaterRoom Temp86% (for 4-bromotoluene)[11]
DBDMHVisible LightMeCNRoom TempHigh (qualitative)[8]
Issue 3: Product Degradation and Purification Difficulties

Question: I've successfully synthesized this compound, but it seems to be unstable, and I'm having trouble purifying it. What are the best practices for handling and purifying this compound?

Answer:

This compound and its analogues can be unstable, primarily due to the reactivity of the bromomethyl group, which is a good leaving group and susceptible to nucleophilic attack.[12][13]

  • Stability and Storage:

    • Moisture Sensitivity: The compound is sensitive to moisture, which can lead to hydrolysis.[12] Always handle and store it in a dry environment. Storing under an inert atmosphere (nitrogen or argon) is recommended.[13]

    • Light and Heat Sensitivity: Bromomethyl groups can be light-sensitive.[13] Store the compound in a dark, cool place (2-8°C is often recommended).[13]

    • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids and bases, and metals.[12]

  • Work-up and Purification:

    • Aqueous Work-up: If an aqueous work-up is necessary, perform it quickly and at a low temperature to minimize hydrolysis. Use a saturated sodium bicarbonate solution to neutralize any acidic byproducts like HBr.

    • Chromatography: Column chromatography on silica gel is a common purification method. Use a non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, and run the column relatively quickly.

    • Distillation: If the product is an oil, vacuum distillation can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Wohl-Ziegler bromination of 2,6-lutidine?

A1: The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[1] The key steps are:

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or irradiation to form radicals. These radicals then react with a trace amount of HBr or Br₂ present to generate a bromine radical (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,6-lutidine to form a resonance-stabilized benzylic-type radical and HBr.

    • This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the desired product, this compound, and a new bromine radical.

  • Termination: The reaction is terminated when two radicals combine.

The key to the selectivity of this reaction is maintaining a very low concentration of Br₂ and HBr, which is achieved by using NBS.[7]


// Nodes Initiation [label="1. Initiation\n(AIBN -> 2R•)\nR• + Br₂ -> RBr + Br•", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Propagation1 [label="2a. Propagation\n(Py)-CH₃ + Br• -> (Py)-CH₂• + HBr", fillcolor="#34A853", fontcolor="#FFFFFF"]; NBS_Reaction [label="NBS + HBr -> Succinimide + Br₂", fillcolor="#FBBC05"]; Propagation2 [label="2b. Propagation\n(Py)-CH₂• + Br₂ -> (Py)-CH₂Br + Br•", fillcolor="#34A853", fontcolor="#FFFFFF"]; Termination [label="3. Termination\n(e.g., Br• + Br• -> Br₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Edges Initiation -> Propagation1; Propagation1 -> NBS_Reaction [label="generates HBr"]; NBS_Reaction -> Propagation2 [label="generates Br₂"]; Propagation2 -> Propagation1 [label="regenerates Br•"]; Propagation2 -> Product; Propagation1 -> Termination; Propagation2 -> Termination; }

Simplified Wohl-Ziegler reaction mechanism.

Q2: Are there greener alternatives to chlorinated solvents like carbon tetrachloride for this reaction?

A2: Yes, due to the toxicity and environmental concerns associated with carbon tetrachloride, several alternative solvents have been investigated.[2][11] Acetonitrile, ethyl acetate, and even water have been used with some success.[11][14] More recent developments include the use of continuous-flow photochemical processes, which can reduce solvent usage and improve safety and efficiency.[8][9]

Q3: Can I use light to initiate the reaction instead of a chemical initiator?

A3: Absolutely. Photoinitiation using visible light or UV lamps is a common and effective alternative to chemical initiators like AIBN or BPO.[9][15] This method can often be performed at room temperature, which can improve the selectivity and reduce the formation of byproducts.[8] Recent literature describes photocatalytic methods that can further enhance the efficiency and greenness of the reaction.[9][16]

Q4: My starting material is 2-amino-6-methylpyridine. Can I still synthesize this compound?

A4: Yes, but it will require a multi-step synthesis. You would first need to convert the amino group to a bromo group, typically via a Sandmeyer-type reaction.[17][18] This involves diazotization of the amine with a nitrite source in the presence of HBr, followed by decomposition of the diazonium salt to yield 2-bromo-6-methylpyridine.[17] Once you have 2-bromo-6-methylpyridine, you can then proceed with the Wohl-Ziegler bromination of the methyl group as described in this guide.


// Nodes Amine [label="2-Amino-6-methylpyridine", fillcolor="#F1F3F4"]; Sandmeyer [label="Sandmeyer Reaction\n(NaNO₂, HBr)", fillcolor="#FBBC05"]; Bromo [label="2-Bromo-6-methylpyridine", fillcolor="#F1F3F4"]; WohlZiegler [label="Wohl-Ziegler Bromination\n(NBS, Initiator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="2-Bromo-6-(bromomethyl)pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Amine -> Sandmeyer; Sandmeyer -> Bromo; Bromo -> WohlZiegler; WohlZiegler -> Product; }

Synthetic route from 2-amino-6-methylpyridine.

Q5: What are the main safety precautions to consider during this synthesis?

A5: Safety is paramount. Key precautions include:

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Chlorinated solvents like CCl₄ are toxic and environmentally hazardous.[11] If their use is unavoidable, take extreme care to avoid inhalation and skin contact.

  • Bromine: While the Wohl-Ziegler reaction uses NBS to generate low concentrations of bromine, be aware that bromine is highly corrosive and toxic.

  • Pressure Build-up: Radical reactions can sometimes be vigorous. Ensure your reaction vessel is not sealed and is equipped with a reflux condenser to handle any potential pressure increases.

  • Product Handling: The product, this compound, is likely an irritant and should be handled with care.[19]

Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.[20]

Experimental Protocols

Protocol 1: Standard Wohl-Ziegler Bromination of 2,6-Lutidine

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 2,6-Lutidine (2,6-dimethylpyridine)

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous carbon tetrachloride (CCl₄) or acetonitrile

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-lutidine (1.0 eq).

  • Add the anhydrous solvent (e.g., CCl₄).

  • Add N-bromosuccinimide (1.0-1.05 eq) and the radical initiator (0.02-0.05 eq).

  • Heat the mixture to reflux with vigorous stirring. The reaction can also be initiated with a UV lamp.

  • Monitor the reaction by TLC or GC-MS. A key indicator of reaction completion is that the denser NBS is consumed and the less dense succinimide byproduct floats to the surface.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of the reaction solvent.

  • Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a petroleum ether/ethyl acetate gradient) or vacuum distillation.

References

  • N-Bromosuccinimide. (2019, July 6). Wikipedia. [Link]
  • N-Bromosuccinimide. (n.d.). Wikipedia.
  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. [Link]
  • Support information. (n.d.). The Royal Society of Chemistry.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (n.d.). MDPI.
  • Wohl–Ziegler bromination. (n.d.). Grokipedia.
  • Radical Initiation Pathways with N-Bromosuccinimide. (2025, November 5). Nanjing Suru Chemical Co., Ltd. [Link]
  • Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. (2021, November 12).
  • This compound. (n.d.). ChemBK.
  • Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal.
  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26).
  • Wohl–Ziegler bromination. (n.d.). Wikipedia.
  • Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. (2021, November 11).
  • Optimization of reaction conditions for the benzylic bromination of 1.... (n.d.). ResearchGate.
  • Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group | Request PDF. (2025, August 6).
  • Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. (2022, February 1). Newera-spectro. [Link]
  • CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof. (n.d.). Google Patents.
  • Side-chain alkylation of 2,6-lutidine to 2,6-divinylpyridine over basic zeolites. (2025, August 7).
  • Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. (n.d.). Organic Chemistry Portal.
  • (PDF) Investigation of Straightforward, Photoinduced Alkylations of Electron‐Rich Heterocompounds with Electron‐Deficient Alkyl Bromides in the Sole Presence of 2,6‐Lutidine. (2025, October 22).
  • Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. (2022, January 26). PubMed Central. [Link]
  • 2,6-Dimethylpyridinium bromide. (n.d.). PMC - NIH.

Sources

Technical Support Center: Purification of 2-(Bromomethyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 2-(Bromomethyl)-6-methylpyridine. This valuable building block's inherent reactivity, while beneficial for synthesis, presents unique purification hurdles. This document is structured to provide direct, actionable solutions to common problems encountered in the lab.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step protocols and the scientific rationale behind them.

Problem 1: Product Discoloration (Yellow to Brown Solid/Oil)

Q: My isolated this compound is a yellow or brown color, not the expected white to light yellow solid. What causes this, and how can I fix it?

A: Discoloration is a common indicator of degradation. The primary cause is the high reactivity of the bromomethyl group, making the compound susceptible to decomposition, especially when exposed to light, heat, or moisture.[1][2] This degradation can lead to the formation of colored impurities.

Immediate Corrective Actions:

  • Minimize Exposure: Protect the compound from light by using amber vials or wrapping containers in aluminum foil.[1][2] Work quickly and avoid prolonged exposure to ambient air and moisture.

  • Temperature Control: Store the compound at recommended low temperatures (2-8°C) to slow down the rate of decomposition.[2]

Purification Protocol for Discolored Product:

If your product is already discolored, a purification step is necessary. Column chromatography is often effective.

Experimental Protocol: Flash Column Chromatography

  • Column Preparation: Pack a silica gel column using a suitable non-polar solvent system, such as a gradient of ethyl acetate in hexanes.[3]

  • Sample Loading: Dissolve the crude, discolored product in a minimal amount of dichloromethane or the initial eluent.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 100% hexanes) and gradually increase the polarity with ethyl acetate. The less polar, pure product should elute before more polar, colored impurities.

  • Fraction Collection & Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<30°C) to prevent thermal degradation.

Problem 2: Co-elution of Impurities During Column Chromatography

Q: I'm having trouble separating my product from an impurity with a similar Rf value on TLC. What is this impurity likely to be, and how can I improve the separation?

A: A common impurity in the synthesis of this compound is the over-brominated side product, 2-bromo-6-(dibromomethyl)pyridine.[3] This impurity has a polarity very similar to the desired product, leading to co-elution.

Strategies for Improved Separation:

  • Optimize the Mobile Phase: A shallow solvent gradient during column chromatography can enhance separation. Experiment with different solvent systems, such as dichloromethane/hexanes or toluene/ethyl acetate.

  • Recrystallization: If chromatography fails to provide adequate separation, recrystallization is an excellent alternative.[4]

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which this compound has low solubility at room temperature but high solubility at elevated temperatures.[5][6] A mixed solvent system, like ethanol/water or hexanes/ethyl acetate, may be necessary.

  • Dissolution: Dissolve the impure solid in a minimal amount of the hot solvent until fully dissolved.[5]

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[5]

  • Induce Crystallization: If crystals do not form, you can introduce a seed crystal or gently scratch the inside of the flask with a glass rod.[5]

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[6]

  • Drying: Dry the purified crystals under vacuum.

Problem 3: Low Yield After Purification

Q: My final yield of pure this compound is significantly lower than expected. What are the potential causes and how can I mitigate them?

A: Low yields can stem from several factors, including product degradation during workup and purification, or incomplete reaction. The high reactivity of the bromomethyl group makes it susceptible to hydrolysis if exposed to water for extended periods.[2]

Troubleshooting Low Yields:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[2]

  • Aqueous Workup: If an aqueous workup is necessary, perform it quickly and with cold solutions to minimize hydrolysis.

  • Storage of Crude Product: If the crude product cannot be purified immediately, store it in a cool, dark, and dry place, preferably under an inert atmosphere.[1]

Workflow for Minimizing Degradation and Maximizing Yield

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_storage Storage Reaction Reaction under Inert Atmosphere Quench Rapid Quench with Cold Aqueous Solution Reaction->Quench Minimize H2O contact Extraction Extraction into Non-polar Solvent Quench->Extraction Drying Drying of Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Solvent Removal (<30°C) Drying->Concentration Low Temperature Purify Chromatography or Recrystallization Concentration->Purify Storage Store at 2-8°C under Inert Gas, Protected from Light Purify->Storage Immediate Storage

Caption: Optimized workflow for handling this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for purified this compound?

A1: To ensure long-term stability, the purified compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.[2]
Atmosphere Under an inert gas (e.g., Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen.[1][2]
Light Protect from light (e.g., amber vial)The bromomethyl group can be light-sensitive.[1][2]
Moisture Store in a dry environment (e.g., with a desiccant)The bromomethyl group is susceptible to hydrolysis.[2]
Container Tightly sealed, non-reactive container (e.g., glass)Prevents contamination.

Q2: What analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis and purity assessment. A C18 reverse-phase column with a mobile phase of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid) is a good starting point.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities. A non-polar or medium-polarity capillary column is typically used.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified product and identifying any residual starting material or byproducts.

Q3: Is this compound hazardous, and what precautions should I take?

A3: Yes, this compound is hazardous. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust when handling the solid.

Degradation Pathway of this compound

A This compound B 2-(Hydroxymethyl)-6-methylpyridine A->B  Hydrolysis (H2O) C Bis(6-methylpyridin-2-yl)methane (Dimerization Impurity) A->C  Self-reaction (e.g., with trace base)

Caption: Common degradation pathways of this compound.

References

  • SIELC Technologies. (2018, May 16). 2-Bromo-6-methylpyridine.
  • Sigma-Aldrich. (2023, November 3). SAFETY DATA SHEET - 2-Bromo-6-(bromomethyl)pyridine.
  • Benchchem. (n.d.). The Versatile Reactivity of the Methyl Group on 2-Bromo-6-methylpyridine: A Technical Guide.
  • Benchchem. (n.d.). Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-Bromo-6-methylpyridine Derivatives.
  • BenchChem. (n.d.). Stability and Storage of 2-(Bromomethyl)pyridine hydrobromide: A Technical Guide.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 2-Bromo-3-(bromomethyl)-6-methylpyridine.
  • National Center for Biotechnology Information. (n.d.). 2,6-Bis(bromomethyl)pyridine.
  • Sigma-Aldrich. (n.d.). This compound 97.
  • Benchchem. (n.d.). Stability and Storage of 6-(Bromomethyl)-2,3'-bipyridine: A Technical Guide.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.

Sources

optimizing reaction conditions for bromination of 2-bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Bromination

I've initiated comprehensive Google searches, focusing on the bromination of 2-bromo-6-methylpyridine. I'm prioritizing reaction conditions, potential problems, and optimization approaches to build a solid foundation of existing knowledge.

Gathering Information and Variables

I am now analyzing search results to identify critical variables for bromination: brominating agents, solvents, temperatures, catalysts, reaction times, side products, and purification challenges. I aim to create a comprehensive understanding of the factors that influence the reaction's outcome.

Defining Technical Support Structure

I'm now shifting my focus to structuring the technical support center. I'm moving toward a troubleshooting and FAQ format, crafting specific questions geared towards user problems. I'll provide detailed answers explaining the underlying chemistry and offering practical advice, along with step-by-step protocols and cited sources to back everything up.

Technical Support Center: Strategic Control of Aromatic Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable solutions for preventing the formation of di-brominated byproducts in electrophilic aromatic substitution reactions. Our focus is on delivering not just protocols, but a deep understanding of the underlying principles to empower you to troubleshoot and optimize your specific reaction systems.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues you may encounter during your experiments. We diagnose the problem and provide a logical sequence of solutions to implement.

Scenario 1: My reaction on a highly activated ring (e.g., phenol, aniline, anisole) is yielding significant di- and tri-brominated products.

This is a classic challenge. Highly activated aromatic rings are so nucleophilic that the initial monobromination is often faster than the consumption of the starting material, leading to polysubstitution. The introduction of the first bromine atom does little to deactivate the ring to further substitution.[1]

Potential Causes & Recommended Solutions:

  • Aggressive Brominating Agent: Elemental bromine (Br₂) is a highly reactive electrophile and is often too aggressive for activated systems, leading to poor selectivity.[2]

    • Solution: Switch to a milder brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice in this context.[3][4] NBS does not brominate the ring directly; instead, it serves as a source that maintains a very low, constant concentration of Br₂ in the reaction mixture, which is the active brominating species.[5] This controlled release tames the reaction, significantly favoring monobromination.

  • Over-Activation of the Substrate: The high electron-donating ability of hydroxyl (-OH) and amino (-NH₂) groups makes the reaction difficult to control.[6]

    • Solution: Employ a protecting group strategy. By temporarily converting the activating group to a less activating one, you can moderate the reaction. For example, acetylating an aniline to an acetanilide makes the nitrogen lone pair less available for donation into the ring.[7] This strategy also introduces steric bulk, which can further enhance selectivity for the para position.[7]

  • Reaction Conditions are Too Forcing: High temperatures and concentrated reagents accelerate the reaction, reducing selectivity.

    • Solution: Optimize reaction parameters.

      • Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to -10 °C) to operate under kinetic control, which favors the fastest-forming product (monobrominated) over the more thermodynamically stable polybrominated products.[8]

      • Stoichiometry: Use precise stoichiometry. An excess of the brominating agent will inevitably lead to di-bromination. Start with 1.0 equivalent of NBS and monitor the reaction closely by TLC or GC.[4]

Scenario 2: I'm attempting a selective monobromination on a moderately activated or deactivated ring, but I'm getting a mixture of isomers and some di-bromination.

With less reactive substrates, achieving high selectivity requires a careful balance of activating the brominating agent without creating an electrophile so reactive that it overcomes the subtle directing effects of the substituents.

Potential Causes & Recommended Solutions:

  • Insufficiently Selective Conditions: Forcing conditions required for less active rings can reduce regioselectivity.

    • Solution 1: Use a Catalyst/Additive. For moderately deactivated arenes, using a catalyst can promote monobromination where it would otherwise be sluggish. Using N-bromosuccinimide in the presence of an acid catalyst like concentrated sulfuric acid or trifluoroacetic acid can achieve smooth monobromination on deactivated systems.[9] Zeolites have also been shown to induce high para-selectivity.[8]

    • Solution 2: Control HBr Byproduct. The HBr generated during bromination with Br₂ can act as a catalyst, potentially accelerating unwanted side reactions. Using a scavenger like propylene oxide or buffering the reaction can improve selectivity.[10]

  • Kinetic vs. Thermodynamic Product Competition: The initial site of bromination may not be the most thermodynamically stable product. Over time or at higher temperatures, isomerization or further bromination can occur.

    • Solution: Favor the kinetic product. Run the reaction at the lowest effective temperature and for the shortest time necessary to consume the starting material.[8] Monitoring the reaction is critical to stop it before equilibration or subsequent reactions can occur.

Frequently Asked Questions (FAQs)

This section covers broader concepts essential for designing selective bromination reactions.

Q1: How do I choose the right brominating agent to avoid di-bromination?

The choice of reagent is the most critical factor in controlling selectivity. The goal is often to use the least reactive reagent that will still efficiently brominate your substrate.

ReagentFormulaTypical UseSelectivity for MonobrominationHandling Notes
Elemental Bromine Br₂General purpose, best for less reactive rings.Low, especially with activated rings. Often leads to polybromination.[2]Highly corrosive, toxic, and volatile liquid. Requires extreme care.[11]
N-Bromosuccinimide C₄H₄BrNO₂Gold standard for selective monobromination of activated rings, allylic/benzylic positions.[12]High. Provides a low, steady concentration of Br₂ for controlled reaction.[5]Crystalline solid, much easier and safer to handle than Br₂.[11]
Pyridinium Tribromide C₅H₅NHBr₃Mild alternative for brominating ketones and activated rings.Good. Less aggressive than Br₂.Solid reagent, easier to handle than Br₂.
Tetrabutylammonium Tribromide (TBABr₃) (C₄H₉)₄NBr₃Highly selective for para-bromination of phenols.[8]Very High. Often gives a single isomer.Solid reagent.
Q2: What is the role of "Kinetic vs. Thermodynamic Control" in preventing di-bromination?

These concepts are fundamental to controlling reaction outcomes.[13]

  • Kinetic Control: This regime dominates at lower temperatures and shorter reaction times. The major product is the one that forms the fastest because it has the lowest activation energy (Ea). In many cases, the initial monobromination is the kinetically favored pathway.[14][15]

  • Thermodynamic Control: This regime takes over at higher temperatures or with prolonged reaction times, where the reaction becomes reversible. The product distribution reflects the relative stability of the products. If a di-brominated product is more stable, it will become the major product over time.[16]

To prevent di-bromination, you almost always want to operate under kinetic control .

G Fig. 1: Energy profile showing kinetic vs. thermodynamic pathways. cluster_0 Reactants Reactants TS_Kinetic TS_Kinetic Reactants->TS_Kinetic Lower Ea (Faster) TS_Thermo TS_Thermo Reactants->TS_Thermo Higher Ea (Slower) P_Kinetic Mono-brominated (Kinetic Product) TS_Kinetic->P_Kinetic P_Thermo Di-brominated (Thermodynamic Product) TS_Thermo->P_Thermo E_axis E_axis E0 E0 E_axis->E0 R_axis_start R_axis_start R_axis_end R_axis_end R_axis_start->R_axis_end Reaction Coordinate

Caption: Energy profile showing kinetic vs. thermodynamic pathways.

Q3: How do steric and electronic effects influence selectivity?

Understanding these two factors is key to predicting where the bromine will add and whether it will add more than once.

  • Electronic Effects: Electron-donating groups (e.g., -OH, -NH₂, -OCH₃) activate the ortho and para positions, making them highly susceptible to electrophilic attack. The initial monobromination product is often still highly activated, leading to a second substitution.

  • Steric Hindrance: Bulky groups on the aromatic ring or on the electrophile can physically block access to certain positions.[17] This is often exploited to enhance para selectivity over ortho substitution, as the ortho positions are more crowded.[18] Using a bulky protecting group, for instance, leverages steric hindrance to prevent substitution at the nearby ortho positions.[7]

G start High Di-bromination Observed substrate_q Is the substrate highly activated? (phenol, aniline) start->substrate_q sol_activated 1. Use Milder Reagent (NBS) 2. Add Protecting Group 3. Lower Temperature (-10 to 0 °C) substrate_q->sol_activated Yes sol_mod_activated 1. Ensure 1.0 eq. Reagent 2. Lower Temperature 3. Consider Additives/Catalysts (e.g., Zeolites, TFA) substrate_q->sol_mod_activated No monitor Monitor reaction by TLC/GC and quench upon completion sol_activated->monitor sol_mod_activated->monitor

Sources

Technical Support Center: 2-(Bromomethyl)-6-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-6-methylpyridine. This resource is designed to provide practical, in-depth solutions to common challenges encountered during its use as an alkylating agent. Drawing from established protocols and field-proven insights, this guide explains the causality behind experimental choices to empower you to optimize your reactions, troubleshoot effectively, and ensure the integrity of your results.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during reactions with this compound in a direct question-and-answer format.

Question 1: My reaction yield is low or the reaction has stalled. What are the likely causes and how can I improve it?

Answer: Low conversion is a frequent challenge and can be attributed to several factors, primarily related to the reactivity of the substrate and the stability of the alkylating agent itself.

  • Causality: The primary culprits for low yield are often insufficient nucleophilicity of your substrate, suboptimal reaction conditions (base, solvent, temperature), or degradation of the this compound reagent. The reagent is highly susceptible to self-reaction, particularly quaternization, where one molecule alkylates the pyridine nitrogen of another.[1] This parasitic reaction consumes the starting material and forms a polar pyridinium salt byproduct.

  • Troubleshooting Steps:

    • Assess Reagent Quality: Ensure the this compound is of high purity and has been stored properly under anhydrous conditions to prevent hydrolysis to (6-methylpyridin-2-yl)methanol. The solid reagent should be protected from moisture and light.[2]

    • Optimize the Base and Solvent System: The choice of base and solvent is critical for promoting the desired SN2 reaction while minimizing side reactions. Polar aprotic solvents like DMF and acetonitrile (ACN) are generally preferred as they effectively solvate the cation of the base while leaving the nucleophile relatively free, accelerating the reaction.[3]

    • Increase Reaction Temperature: Many alkylations with this reagent require moderate heating (e.g., 50-80 °C) to proceed at a reasonable rate. However, excessive heat can promote elimination or decomposition.[4] It is advisable to increase the temperature gradually while monitoring the reaction by TLC or LC-MS.

    • Consider a Phase-Transfer Catalyst (PTC): In biphasic systems or when using poorly soluble inorganic bases like K₂CO₃, adding a PTC such as tetrabutylammonium bromide (TBAB) can significantly enhance the reaction rate by transporting the nucleophile into the organic phase.[5]

Table 1: Recommended Base and Solvent Combinations for Alkylation

BaseRecommended SolventsNucleophile TypeKey Considerations
K₂CO₃ DMF, AcetonitrileN-H, O-H, S-HStandard, cost-effective choice. Can have solubility issues; vigorous stirring or a PTC may be needed.[6][7]
Cs₂CO₃ DMF, Acetonitrile, THFN-H, O-H, S-HMore soluble and often more effective than K₂CO₃, but more expensive. Excellent for less reactive nucleophiles.[3]
DIPEA, Et₃N DCM, AcetonitrileN-HOrganic bases that act as proton scavengers. Useful when inorganic bases are incompatible with other functional groups.
NaH THF, DMFO-H, C-HA very strong, non-nucleophilic base. Requires strictly anhydrous conditions. Ideal for deprotonating alcohols and carbon acids.

Question 2: I am observing a significant byproduct that is more polar than my starting material. What is it and how can I prevent its formation?

Answer: The most common polar byproduct is the pyridinium salt formed from the self-reaction (quaternization) of this compound.

  • Mechanism & Causality: The pyridine nitrogen on one molecule of this compound acts as a nucleophile, attacking the electrophilic bromomethyl group of another molecule. This forms a dimeric pyridinium salt. This process is autocatalytic and is especially problematic at higher concentrations and temperatures. The product of your desired reaction, if it still contains a pyridine ring, can also be quaternized by the starting material.[1][8]

  • Prevention Strategies:

    • Slow Addition: Add the this compound solution slowly (e.g., via syringe pump) to the reaction mixture containing the nucleophile and base. This keeps the instantaneous concentration of the alkylating agent low, favoring the intermolecular reaction with your substrate over self-reaction.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nucleophile relative to the alkylating agent to ensure the latter is consumed efficiently.[4]

    • Moderate Temperature: Avoid unnecessarily high temperatures, which accelerate the rate of quaternization.

  • Visualization of Competing Pathways:

    competing_reactions cluster_reactants Reactants cluster_products Potential Products R_NuH R-NuH (Your Nucleophile) DesiredProduct Desired Product (R-Nu-CH₂-Py) R_NuH->DesiredProduct Base, Solvent (Desired SN2 Path) AlkylatingAgent 2-(Bromomethyl)- 6-methylpyridine AlkylatingAgent->DesiredProduct SideProduct Quaternized Dimer (Side Product) AlkylatingAgent->SideProduct Self-Reaction (Undesired Path)

    Caption: Desired SN2 alkylation vs. undesired quaternization.

Question 3: My reaction is producing a non-polar byproduct, and my nucleophile is a secondary amine or sterically hindered. What is happening?

Answer: You are likely observing an elimination (E2) reaction, which competes with the desired substitution (SN2) pathway.

  • Causality: This is common when using strong, sterically hindered bases (e.g., DBU, t-BuOK) or with bulky nucleophiles. The base or nucleophile abstracts a proton from the bromomethyl group, leading to the elimination of HBr and the formation of a highly reactive and unstable exocyclic methylene intermediate.

  • Troubleshooting Steps:

    • Switch to a Weaker, Less Hindered Base: If possible, use a weaker base like K₂CO₃ or an organic base like DIPEA instead of stronger alternatives.

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at elevated temperatures.

    • Change the Solvent: Switching to a more polar, protic solvent (if compatible with your reagents) can disfavor the E2 pathway, although this may also slow down the desired SN2 reaction. A polar aprotic solvent remains the best starting point.

Frequently Asked Questions (FAQs)

Q1: How should this compound be handled and stored? It is a lachrymatory (tear-inducing) solid and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from light.[2]

Q2: Can I perform O-alkylation and N-alkylation with similar selectivity? Generally, yes. The principles for SN2 reactions apply to both oxygen and nitrogen nucleophiles. However, the selectivity between N- and O-alkylation in ambident nucleophiles (like 2-hydroxypyridines) can be highly dependent on the reaction conditions.[7] In polar aprotic solvents like DMF, N-alkylation is often favored.[7] For simple phenols or alcohols, O-alkylation is the primary pathway.[10]

Q3: How do I effectively purify the reaction products? Purification typically involves a multi-step approach:

  • Aqueous Workup: After the reaction, quench with water and extract the product with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with water and then brine helps remove the solvent (e.g., DMF) and inorganic salts.[7][11]

  • Acid-Base Extraction: The basic pyridine nitrogen in your product can be exploited. You can wash the organic layer with dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the pure product. This is particularly useful for removing non-polar impurities.

  • Flash Column Chromatography: This is the most common method for final purification. A gradient of ethyl acetate in hexanes on silica gel is a typical starting point for eluting compounds of moderate polarity.[11][12]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

This protocol provides a robust starting point for the N-alkylation of a primary amine with this compound.

  • Materials:

    • Primary amine (1.0 eq)

    • This compound (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

    • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

    • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar).

  • Procedure:

    • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq) and potassium carbonate (2.0 eq).

    • Solvent Addition: Evacuate and backfill the flask with an inert gas. Add enough anhydrous ACN or DMF to create a stirrable suspension (typically a 0.2-0.5 M concentration with respect to the amine).

    • Reagent Addition: In a separate flask, dissolve this compound (1.1 eq) in a small amount of the reaction solvent. Add this solution dropwise to the stirred amine suspension at room temperature over 15-20 minutes.

    • Reaction: Heat the reaction mixture to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).

    • Workup: Cool the reaction to room temperature. Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of the solvent. Concentrate the filtrate under reduced pressure to remove the solvent.

    • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). This is especially important if DMF was used as the solvent.[7]

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure N-alkylated product.

References

  • The Versatile Reactivity of the Methyl Group on 2-Bromo-6-methylpyridine: A Technical Guide. Benchchem.
  • Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. Benchchem.
  • SAFETY DATA SHEET - 2-Bromo-6-(bromomethyl)pyridine. Sigma-Aldrich.
  • 2-bromomethyl pyridine into 2-pyridine methanol discussion.
  • Troubleshooting side reactions in the N-alkyl
  • This compound 97. Sigma-Aldrich.
  • Difficulties with N-Alkyl
  • This compound - Introduction. ChemBK.
  • Protocol for the Selective N-Alkylation of 2-Hydroxy-6-methylpyridine. Benchchem.
  • Technical Support Center: Optimizing 2-Bromoethylamine Alkyl
  • The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliph
  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI.
  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis.

Sources

stability issues of 2-(Bromomethyl)-6-methylpyridine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Bromomethyl)-6-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to address the common stability challenges encountered during the storage and handling of this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles governing the stability of this reagent, enabling you to proactively ensure the integrity of your experiments.

Understanding the Inherent Instability

The root of the stability issues with this compound lies in its chemical structure. The bromomethyl group is attached to a pyridine ring, creating a "benzylic-like" system. This structural motif makes the compound highly susceptible to nucleophilic substitution reactions. The carbon atom of the CH₂Br group is electrophilic and readily attacked by nucleophiles. Furthermore, the departure of the bromide leaving group is facilitated by the formation of a resonance-stabilized pyridinium methyl carbocation, analogous to a benzyl carbocation.[1][2] This inherent reactivity is the primary driver of its degradation over time, especially under suboptimal storage conditions.

Troubleshooting Guide: Has My this compound Degraded?

This section provides a step-by-step guide to assess the quality of your stored this compound.

Question 1: I've noticed the appearance of my this compound has changed (e.g., discoloration, clumping). What should I do?

A change in the physical appearance of the solid is often the first indicator of degradation. Here is a workflow to diagnose the issue:

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Initial Assessment cluster_2 Purity Analysis cluster_3 Decision cluster_4 Action observe Physical change observed (e.g., yellowing, clumping) check_storage 1. Review Storage Conditions (Temperature, Atmosphere, Light) observe->check_storage visual_exam 2. Visual Examination (Is it a free-flowing solid?) check_storage->visual_exam tlc 3. Perform Thin-Layer Chromatography (TLC) visual_exam->tlc nmr 4. (Optional) Obtain ¹H NMR Spectrum tlc->nmr hplc_gc 5. (Definitive) HPLC or GC-MS Analysis nmr->hplc_gc decision Assess Purity Results hplc_gc->decision use Use as is (if pure) decision->use Single spot on TLC, correct NMR, purity >95% purify Purify before use decision->purify Minor impurities observed discard Discard and use new stock decision->discard Significant degradation

Caption: Troubleshooting workflow for suspected degradation.

Step-by-Step Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)

  • Prepare the TLC Plate: Use a standard silica gel TLC plate.

  • Prepare the Eluent: A non-polar to moderately polar solvent system is effective. Start with a 9:1 mixture of Hexane:Ethyl Acetate.

  • Spot the Plate:

    • Dissolve a small amount of your stored this compound in a suitable solvent like dichloromethane.

    • If available, spot a reference sample of known purity alongside your test sample.

  • Develop the Plate: Place the TLC plate in a developing chamber with the eluent.

  • Visualize: Use a UV lamp (254 nm) to visualize the spots.

  • Interpret the Results:

    • Pure Sample: A single, well-defined spot should be observed.

    • Degraded Sample: You will likely see a new, more polar spot (lower Rf value) corresponding to the hydrolysis product, (6-methylpyridin-2-yl)methanol. You may also observe streaking from the baseline, indicating the presence of pyridinium salts formed from dimerization or oligomerization.

Question 2: My reaction is failing or giving low yields. Could my this compound be the culprit?

Yes, degraded starting material is a common cause of reaction failure. If you suspect your reagent has degraded, its effective concentration is lower than calculated, and the impurities may interfere with your reaction.

Causality: The primary degradation product, (6-methylpyridin-2-yl)methanol, lacks the reactive bromomethyl group necessary for your desired transformation.[3] This alcohol impurity will not participate in the reaction, leading to a lower yield. Furthermore, if hydrobromic acid (HBr) has formed as a byproduct of hydrolysis, it can quench bases or catalyze unwanted side reactions.

Recommended Action: Before proceeding with a large-scale reaction, it is prudent to verify the purity of your reagent using the TLC method described above. For quantitative assessment, HPLC or GC-MS is recommended.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To maximize shelf life, this reagent must be protected from the primary drivers of degradation: moisture, heat, and light.

ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture, which is the primary nucleophile for hydrolysis.
Container Tightly sealed, amber glass bottlePrevents exposure to moisture and light.

Source: Based on general recommendations for reactive benzyl bromides and safety data sheets.

Q2: What are the common degradation products of this compound?

The most common degradation pathways involve nucleophilic attack on the electrophilic bromomethyl carbon.

Caption: Primary degradation pathways via nucleophilic attack.

  • Hydrolysis: Reaction with ambient moisture is the most common degradation pathway, yielding (6-methylpyridin-2-yl)methanol and hydrobromic acid (HBr).

  • Self-Condensation/Oligomerization: The pyridine nitrogen of one molecule can act as a nucleophile, attacking the bromomethyl group of another molecule. This can lead to the formation of pyridinium salts and oligomeric materials, which may appear as a sticky or discolored solid.

  • Reaction with Solvent: If stored in solution, the solvent (e.g., methanol, ethanol) can act as a nucleophile, leading to the formation of the corresponding ether.

Q3: Can I purify degraded this compound?

Purification is possible if the degradation is minor. Recrystallization from a non-polar solvent like hexanes can be effective in removing the more polar alcohol impurity. However, for significant degradation, it is often more time and cost-effective to purchase a fresh batch.

Protocol: Small-Scale Recrystallization

  • Dissolve the degraded solid in a minimal amount of a moderately polar solvent (e.g., dichloromethane or diethyl ether) at room temperature.

  • Add a non-polar solvent (e.g., hexanes or pentane) dropwise until the solution becomes cloudy.

  • Gently warm the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then cool further in a 2-8 °C refrigerator.

  • Collect the resulting crystals by filtration, wash with a small amount of cold hexanes, and dry under vacuum.

  • Verify the purity of the recrystallized material by TLC before use.

Q4: How should I handle this compound in the laboratory?

Due to its reactivity and potential for irritation, proper handling procedures are essential.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE): safety glasses, lab coat, and nitrile gloves.

  • Weigh out the reagent quickly to minimize exposure to atmospheric moisture.

  • Use dry glassware and solvents to prevent premature degradation in your reaction vessel.

By understanding the inherent reactivity of this compound and implementing these troubleshooting and handling strategies, you can ensure the integrity of your starting material and the success of your synthetic endeavors.

References

  • Ashenhurst, J. (2018).
  • Ren, P., et al. (2001). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones.
  • SciSpace. (1990). Top 14 papers published in the topic of Benzyl bromide. [Link]
  • Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine.
  • PubChem. (n.d.). This compound. [Link]
  • Morris, D. C., et al. (2018). Menschutkin reaction of the benzyl bromide 3 with pyridine.
  • ChemBK. (2024). This compound. [Link]
  • Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... [Link]
  • Morris, D. C., et al. (2018). The reaction between pyridine 1 and benzyl bromide 2 to give the....

Sources

managing exothermic reactions in 2-(Bromomethyl)-6-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've initiated comprehensive Google searches, homing in on the synthesis of 2-(Bromomethyl)-6-methylpyridine. My focus is the exothermic reaction control, common reagents, associated mechanisms, and safety protocols for this process.

Analyzing Search Results

I'm now analyzing the search results, aiming to pinpoint key exotherm control challenges in this compound synthesis. I'm focusing on common issues and then structuring the technical support content as a Q&A, creating a logical flow. I'm preparing to draft detailed answers that cover chemical principles, provide advice, and integrate expert insights. My plan is to include tables for quantitative data and Graphviz diagrams for workflows. After that, I will draft experimental protocols.

Defining Search Strategies

I am now developing my search queries, aiming to gather specific information on the synthesis of this compound, paying close attention to the exothermic reaction management. I will use search terms like "this compound synthesis exotherm" and "synthesis of this compound mechanism." This focus should allow me to pinpoint key safety protocols.

Crafting Initial Queries

I'm now generating initial search queries, which focus on this compound's exothermic synthesis. Key terms include "exotherm," "mechanism," "Wohl-Ziegler," "NBS safety," "AIBN," and "quenching." These should help me gather detailed data for experimental protocols and safety measures.

Designing Search Queries

I'm now designing detailed search queries, focused on key aspects of this compound's exothermic synthesis. I've formulated queries targeting reaction mechanisms, safety with NBS and AIBN, and thermal runaway prevention. I'm also including queries for calorimetry data and side reactions to inform troubleshooting. My plan is to include both general and specific queries. Finally, I will also begin to formulate the search terms I will use.

Designing Queries Further

I'm now refining my approach to searching, focusing on generating highly specific queries that capture all essential data. I've compiled a list of initial searches and will supplement that with queries for reaction mechanisms, safety with NBS and AIBN, and thermal runaway prevention. I'm also including queries to find calorimetry data and side reactions that may impact troubleshooting. Finally, I'll formulate search terms that address both general and specific concerns.

Gathering Synthesis Information

I'm gathering detailed information on the synthesis of this compound, paying close attention to exotherm control. My search is targeting the Wohl-Ziegler bromination route, common reagents, associated mechanisms, and potential side reactions. I'm focusing on reliable sources for safety data.

Refining Query Generation

I'm now generating initial search queries, which focus on this compound's exothermic synthesis. Key terms include "exotherm," "mechanism," "Wohl-Ziegler," "NBS safety," "AIBN," and "quenching." These should help me gather detailed data for experimental protocols and safety measures. I will then review and expand on this list.

Initiating Synthesis Overview

I'm gathering detailed information on the synthesis of this compound and focusing on exotherm control. My searches are targeting the Wohl-Ziegler route, reagents, reaction mechanisms, and potential side reactions. I will use reliable sources for safety data to build the foundation for the technical guide. I have also formulated search queries for the initial part of the work.

Technical Support Center: Solvent Effects on the Reactivity of 2-(Bromomethyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for experiments involving 2-(Bromomethyl)-6-methylpyridine. Here, we address common challenges and questions regarding the critical role of solvent choice in directing reaction pathways and ensuring successful outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is solvent selection so critical for reactions with this compound?

The reactivity of this compound is centered on the C-Br bond of the bromomethyl group. This position is analogous to a benzylic halide, making it susceptible to nucleophilic substitution via two competing pathways: the unimolecular (Sₙ1) and bimolecular (Sₙ2) mechanisms.[1][2] The solvent's primary role is to stabilize or destabilize the key species (reactants, transition states, intermediates) involved in these pathways, thereby dictating which mechanism prevails.

  • Sₙ1 Pathway : This is a two-step mechanism involving the formation of a relatively stable pyridyl-methyl carbocation intermediate. Polar protic solvents are required to stabilize this charged intermediate through hydrogen bonding and strong dipole interactions.[2][3]

  • Sₙ2 Pathway : This is a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs. This pathway is favored by polar aprotic solvents, which solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and highly reactive.[4][5]

The choice of solvent is therefore the most powerful tool a chemist has to control the reaction's speed, yield, and the profile of any side products.

Q2: My reaction is extremely slow or fails to proceed. How can the solvent be the cause?

A stalled reaction is a common issue directly linked to a mismatch between the desired mechanism and the solvent environment.

Possible Cause 1: Mismatched Solvent for an Sₙ2 Reaction. You are likely using a polar protic solvent (e.g., methanol, ethanol, water) for a reaction intended to be Sₙ2. These solvents form strong hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[4][6] This cage stabilizes the nucleophile, increases the energy required for it to attack the electrophile, and drastically slows down the reaction rate.[7]

  • Solution : Switch to a polar aprotic solvent such as acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). These solvents do not form hydrogen bonds with the nucleophile, leaving it unsolvated and highly reactive.[5][8]

Possible Cause 2: Mismatched Solvent for an Sₙ1 Reaction. If your reaction design relies on an Sₙ1 pathway (e.g., using a weak nucleophile), employing a polar aprotic or non-polar solvent will fail to adequately stabilize the carbocation intermediate.[1] The energy barrier to form this intermediate without stabilization from a protic solvent is often too high for the reaction to proceed at a reasonable rate.

  • Solution : Use a polar protic solvent with a high dielectric constant, such as a mixture of water and ethanol or methanol, to facilitate the ionization of the C-Br bond and stabilize the resulting carbocation.[3]

Possible Cause 3: Solvent Impurities. For Sₙ2 reactions, trace amounts of water or other protic impurities in a polar aprotic solvent can significantly hinder the reaction by solvating the nucleophile.[1]

  • Solution : Always use a fresh bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves) immediately before use.

Q3: I'm observing unexpected side products. What is the solvent's role?

The formation of side products is often a direct consequence of the solvent participating in the reaction or promoting an undesired pathway.

Primary Side Reaction: Solvolysis This occurs when the solvent itself acts as a nucleophile, competing with your intended nucleophile. This is most common in polar protic solvents, especially when using weak primary nucleophiles.[1]

  • Example : Running a reaction with sodium azide in methanol might yield both the desired azidomethyl product and a significant amount of the methoxymethyl ether byproduct.

  • Mitigation : Switch to a polar aprotic solvent that is less nucleophilic (e.g., DMF, DMSO, acetone). If the desired reaction must be run in a protic solvent, using a higher concentration of a more potent nucleophile can help outcompete the solvent.

Other Potential Issues:

  • Pyridine Nitrogen Interference : While less common for the external bromomethyl group, under certain conditions, particularly with bifunctional nucleophiles or in the presence of strong bases, the pyridine nitrogen's lone pair can influence reactivity or participate in side reactions.[9] The choice of solvent can modulate the basicity and nucleophilicity of this nitrogen.

  • Elimination Products : Although less common for benzylic-type halides compared to alkyl halides, a strongly basic nucleophile can potentially induce elimination. The solvent can influence the substitution-to-elimination ratio.[1]

Data Summary & Solvent Selection Guide

The following table summarizes the general effects of different solvent classes on reactions of this compound.

Solvent ClassExamplesFavored MechanismRelative Reaction RateCommon Troubleshooting Issues
Polar Protic Water, Ethanol, Methanol, Acetic AcidSₙ1Fast (if Sₙ1 is intended)Solvolysis side products, reduced nucleophilicity for Sₙ2 reactions.[1][10]
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneSₙ2Very Fast (for Sₙ2)Highly sensitive to water/protic impurities, can be difficult to remove (DMF/DMSO).[4][8]
Non-Polar Hexane, Toluene, DichloromethaneNeitherVery Slow / No ReactionPoor solubility of nucleophilic salts, insufficient stabilization for either pathway.[4]

Visualizing Solvent Effects and Selection

The choice of solvent directs the reaction down one of two mechanistic pathways. The following workflow provides a decision-making guide.

G cluster_input Experimental Goal cluster_process Solvent Selection Logic start What is the nature of my nucleophile? strong_nu Strong Nucleophile (e.g., N3-, CN-, RS-) start->strong_nu Strong weak_nu Weak Nucleophile (e.g., H2O, ROH) start->weak_nu Weak sn2_path Promote SN2 Pathway strong_nu->sn2_path Yes sn1_path Promote SN1 Pathway weak_nu->sn1_path Yes aprotic_choice Select Polar Aprotic Solvent (e.g., Acetonitrile, DMF, DMSO) sn2_path->aprotic_choice protic_choice Select Polar Protic Solvent (e.g., EtOH/H2O, MeOH) sn1_path->protic_choice

Caption: Decision workflow for solvent selection based on nucleophile strength.

The diagram below illustrates how different solvent types interact with the reacting species at a molecular level.

G cluster_sn2 SN2 Pathway: Polar Aprotic Solvent cluster_sn1 SN1 Pathway: Polar Protic Solvent Nu_sn2 Nucleophile (Nu⁻) 'Naked' & Reactive RBr 2-(Bromomethyl)- 6-methylpyridine Nu_sn2->RBr Attacks Substrate Cat_sn2 Cation (M⁺) Solv_sn2 Solvent (e.g., DMSO) Cat_sn2->Solv_sn2 Solvated Carbocation Carbocation (R⁺) Solv_sn1 Solvent (e.g., EtOH) Carbocation->Solv_sn1 Stabilized by Solvation Shell Br_minus Leaving Group (Br⁻) Br_minus->Solv_sn1 Stabilized by H-Bonding

Sources

catalyst selection for cross-coupling with 2-(Bromomethyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Catalyst Research

I'm now diving deep into Google, aiming to comprehensively research catalyst options for cross-coupling reactions with 2-(bromomethyl)-6-methylpyridine. I'm focusing on identifying typical challenges, troubleshooting techniques, and the common pitfalls. I'm particularly interested in uncovering frequently employed catalysts and their performance metrics in these specific reactions, to inform the next steps.

Refining Reaction Strategies

My focus is narrowing to the most common cross-coupling reactions with the substrate, like Suzuki and Sonogashira. I'm prioritizing factors that guide catalyst selection, such as the nucleophile and potential side reactions. I'm now structuring a technical support center with a question-and-answer flow to help address user issues, beginning with a general overview and specific sections. I will offer solutions that will include experimental protocols. I will be summarizing the catalyst systems into easy to read tables.

Expanding the Knowledge Base

I'm now starting with a comprehensive Google search to find relevant information on catalyst selection for cross-coupling reactions involving this compound. I'll focus on the typical challenges, troubleshooting techniques, and frequently asked questions for this reaction, I will then analyze search results to pinpoint frequently occurring cross-coupling reactions. I'll organize my findings logically, creating a technical support center with a question-and-answer flow. I'll summarize the catalyst systems in clear tables and diagrams.

work-up procedure for 2-(Bromomethyl)-6-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Synthesis

I'm currently immersed in Google searches, casting a wide net to gather data on synthesizing 2-(Bromomethyl)-6-methylpyridine. I'm especially keen on identifying standard work-up procedures, potential side reactions that might arise, and effective purification techniques.

Planning Comprehensive Analysis

I've transitioned from initial data gathering to a deeper dive. Now, I'm analyzing search results, hunting for recurring issues and safety precautions during the work-up. I'm focusing on authoritative sources and will then build a Q&A-style technical guide for a structured, logical presentation of solutions and underlying principles. I'll follow that by crafting a detailed experimental protocol and Graphviz diagram.

Refining Data for Clarity

I'm now zeroing in on troubleshooting and safety during the work-up, digging into peer-reviewed articles for accuracy. I aim to create a structured Q&A guide that explains the chemical principles behind each solution. I'm building an experimental protocol and designing a Graphviz diagram for visual clarity. I'll include quantitative data like yields and solvent volumes, with supporting citations.

Technical Support Center: Purification of 2-(Bromomethyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(bromomethyl)-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound, a critical building block in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The primary impurities depend on the synthetic route used. A prevalent method is the radical bromination of 2-bromo-6-methylpyridine using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[1]

Common impurities include:

  • Unreacted Starting Material: 2-bromo-6-methylpyridine.

  • Over-brominated Species: 2-bromo-6-(dibromomethyl)pyridine is a significant byproduct if the reaction is not carefully controlled.[2]

  • Hydrolysis Product: 2-(hydroxymethyl)-6-methylpyridine can form if moisture is present during the reaction or workup.

  • Succinimide: A byproduct from the use of NBS as the brominating agent.[3]

Q2: My NMR spectrum shows unreacted 2-bromo-6-methylpyridine. How can I remove it?

The polarity of this compound and its precursor, 2-bromo-6-methylpyridine, can be quite similar, making separation by standard column chromatography challenging.[4]

Troubleshooting Strategies:

  • Optimize Column Chromatography:

    • Shallow Gradient: Employ a very gradual increase in the polar solvent (e.g., ethyl acetate in hexanes) to enhance resolution.[4]

    • Alternative Stationary Phase: If silica gel fails to provide adequate separation, consider using neutral alumina.[4]

  • Recrystallization: This can be an effective method if a suitable solvent system is identified. The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for the desired product upon cooling.[5][6]

Q3: I see a significant amount of what I believe is the dibrominated byproduct. How can I avoid its formation and remove it?

Formation of 2-bromo-6-(dibromomethyl)pyridine is a common issue.[2]

Prevention:

  • Stoichiometry: Use a controlled amount of NBS (typically 1.0-1.1 equivalents).

  • Monitoring: Carefully monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction upon consumption of the starting material.

Removal:

  • Column Chromatography: The dibrominated compound is typically less polar than the desired monobrominated product and should elute first from a normal-phase silica gel column. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., 5-10% ethyl acetate in hexanes) should effectively separate these compounds.[3]

Q4: The product appears to be degrading on the silica gel column. What is happening and how can I prevent it?

This compound can be sensitive to the acidic nature of standard silica gel, leading to degradation.[4]

Solutions:

  • Deactivate Silica Gel: Pre-treat the silica gel with a base. This can be done by preparing the slurry for the column in an eluent containing a small amount of triethylamine (TEA), typically 0.5-2% (v/v).[7]

  • Use Neutral Alumina: Switch to a neutral stationary phase like alumina.[4]

  • Minimize Contact Time: Run the chromatography as efficiently as possible to reduce the time the compound spends on the column.[4]

Q5: After an aqueous workup, my yield is very low. Where did my product go?

Pyridine derivatives are basic and can be protonated by acidic washes, causing them to partition into the aqueous layer.[4]

Troubleshooting:

  • Avoid Acidic Washes: Use neutral (brine) or basic (saturated sodium bicarbonate) aqueous solutions for washing.[4]

  • Re-extraction: If an acidic wash was performed, basify the aqueous layer with a base like sodium bicarbonate or dilute sodium hydroxide and re-extract with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the product.[4]

Troubleshooting Guide & Experimental Protocols

Impurity Identification

A crucial first step is to identify the impurities present in your crude material.

Analytical TechniqueInformation Provided
¹H NMR Spectroscopy Can distinguish between the starting material, product, and over-brominated species by observing the chemical shifts and integration of the methyl/methylene protons.[8]
GC-MS Provides separation of components by boiling point and mass-to-charge ratio, allowing for identification of impurities.[9]
TLC A quick method to visualize the number of components in the crude mixture and to determine an appropriate solvent system for column chromatography.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Compound-CH₃ / -CH₂Br Signal (ppm)Aromatic Signals (ppm)
2-bromo-6-methylpyridine~2.50 (s, 3H)~7.05-7.43
This compound~4.5 (s, 2H)Aromatic protons will also shift

Note: Chemical shifts can vary slightly based on the solvent and instrument.[8]

Purification Protocols
Protocol 1: Column Chromatography on Silica Gel

This is the most common method for purifying this compound.[3]

Step-by-Step Methodology:

  • TLC Analysis: Determine a suitable eluent system using TLC. A good starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[4] Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack, draining the excess solvent until it reaches the top of the silica bed.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[4]

  • Elution: Begin eluting with the solvent system determined by TLC. A shallow gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes) can improve separation.[4]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[4]

Protocol 2: Recrystallization

Recrystallization can be a highly effective purification technique if a suitable solvent is found.[5]

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile) at room temperature and at their boiling points. The ideal solvent will dissolve the product well when hot but poorly when cold.[4]

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.[4]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and perform a hot filtration.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. Further cooling in an ice bath can maximize the yield.[5]

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[4]

Workflow & Logic Diagrams

G cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_verification Purity Verification 2-bromo-6-methylpyridine 2-bromo-6-methylpyridine Crude Product Crude Product 2-bromo-6-methylpyridine->Crude Product Radical Bromination (NBS, AIBN) TLC_Analysis TLC Analysis Crude Product->TLC_Analysis NMR_Analysis ¹H NMR Analysis Crude Product->NMR_Analysis GCMS_Analysis GC-MS Analysis Crude Product->GCMS_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Determine Eluent NMR_Analysis->Column_Chromatography Identify Impurities Recrystallization Recrystallization GCMS_Analysis->Recrystallization Confirm Presence of Impurities Final_NMR Final ¹H NMR Column_Chromatography->Final_NMR Final_GCMS Final GC-MS Column_Chromatography->Final_GCMS Recrystallization->Final_NMR Recrystallization->Final_GCMS Pure_Product Pure_Product Final_NMR->Pure_Product Final_GCMS->Pure_Product

Troubleshooting start Problem Identified During Purification q1 {Poor Separation | Starting material and product co-elute} start->q1 q2 {Product Degradation | New spots on TLC after time on silica} start->q2 q3 {Low Yield After Workup | Product lost in aqueous layer} start->q3 s1 {Optimize Chromatography | - Use shallower gradient - Switch to alumina} | {Recrystallize} q1->s1 s2 {Deactivate Silica | - Add triethylamine to eluent} | {Switch Stationary Phase | - Use neutral alumina} | {Minimize Contact Time} q2->s2 s3 {Modify Workup | - Use neutral/basic washes} | {Recover Product | - Basify aqueous layer and re-extract} q3->s3

References

  • Technical Support Center: Purification Strategies for Products of 2-Bromo-6-methylpyridine Reactions - Benchchem
  • The Versatile Reactivity of the Methyl Group on 2-Bromo-6-methylpyridine: A Technical Guide - Benchchem
  • Purification of 2,6-Lutidine - Chempedia - LookChem
  • A Comparative Guide to the ¹H and ¹³C NMR Validation of 2-Bromo-6-methylpyridine and Its Isomeric Altern
  • Technical Support Center: Bromination of 2-Bromo-6-methylpyridine - Benchchem
  • 2,6-Bis(bromomethyl)pyridine - PMC - NIH
  • SAFETY D
  • Stability and Storage of 2- (Bromomethyl)pyridine hydrobromide: A Technical Guide | BenchChem
  • An In-depth Technical Guide to the Synthesis of 2-Bromo-6-methylpyridine
  • 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR spectrum - ChemicalBook
  • Technical Guide: 2-Bromo-6-(bromomethyl)pyridine in Synthetic Chemistry and Drug Discovery - Benchchem
  • How to Prepare 2-(BROMOMETHYL)-6-(HYDROXYMETHYL)PYRIDINE? - Guidechem
  • This compound 97 68470-59-7 - Sigma-Aldrich
  • 2-(Bromomethyl)pyridine | C6H6BrN | CID 564209 - PubChem
  • This compound - ChemBK
  • Preparation of 2-Bromo-6-(bromomethyl)
  • 2-bromomethyl pyridine into 2-pyridine methanol - ResearchG
  • Purification of 2,6-Lutidine | Journal of the American Chemical Society - ACS Public
  • 2,6-Lutidine - Wikipedia
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • 2,6-Lutidine | C7H9N | CID 7937 - PubChem
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry
  • 2,6-Lutidine | 108-48-5 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • 2-Bromo-6-methylpyridine 98 5315-25-3 - Sigma-Aldrich
  • Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo
  • Technical Support Center: Purification of 6-(Bromomethyl)
  • Purification of Organic Compounds by Flash Column Chrom
  • 2-Bromo-6-methylpyridine 98 5315-25-3 - Sigma-Aldrich
  • 2,6-Bis(bromomethyl)pyridine - Optional[MS (GC)] - Spectrum - SpectraBase
  • 2-Bromo-6-methylpyridine 98 5315-25-3 - Sigma-Aldrich
  • Purity Analysis of Commercial 2-Hydroxy-6-methylpyridine: A Compar
  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - eScholarship.org

Sources

scaling up 2-(Bromomethyl)-6-methylpyridine production challenges

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Initial Research

I'm starting with broad Google searches to uncover challenges, safety aspects, and optimization strategies related to large-scale synthesis of 2-(Bromomethyl)-6-methylpyridine. I'll be filtering and organizing the information to find relevant and useful details.

Mapping The Challenges

I am now analyzing search results to identify recurring issues. I'm focusing on side reactions, purification difficulties, thermal instability, and safe reagent handling during large-scale synthesis. My aim is to build a foundation for an FAQ document, addressing the challenges systematically with a strong emphasis on chemical principles.

Planning Content Creation

I'm now outlining a detailed FAQ structure based on identified challenges. I'm focusing on chemical principles and practical solutions, and I will be developing experimental workflows with diagrams and tables. I'll include citations, detailed protocols, and rigorous quality checks. The whole thing will adhere to the specified requirements.

handling and disposal of 2-(Bromomethyl)-6-methylpyridine waste

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Research

I'm starting with broad Google searches to collect data on 2-(Bromomethyl)-6-methylpyridine. I'm focusing on its chemical characteristics, potential dangers, and the best ways to handle and dispose of it safely. I'll need to know this stuff cold before moving on.

Expanding Research Protocols

I'm now diving into established protocols for neutralizing and disposing of halogenated organics, specifically this compound. I'm focusing on reactivity and potential dangerous reactions. Next, I will use this data to construct a technical support guide, incorporating FAQs and troubleshooting tips for spills, waste management, and disposal. I am also working to develop detailed protocols with scientific reasoning. I'm also now planning to create visual Graphviz diagrams for decision-making.

Initiating Data Collection

Validation & Comparative

A Head-to-Head Comparison: 2-(Bromomethyl)-6-methylpyridine vs. 2-(Chloromethyl)-6-methylpyridine in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and novel ligands, the choice of starting material is paramount. The 2-(halomethyl)-6-methylpyridine scaffold is a cornerstone for introducing the 6-methylpicolyl group, a common motif in medicinal chemistry. However, the seemingly subtle difference between a bromo- and a chloro- substituent can have profound implications for reaction kinetics, yield, and overall process efficiency. This guide provides an in-depth, data-driven comparison of the reactivity of 2-(bromomethyl)-6-methylpyridine and its chlorinated counterpart, 2-(chloromethyl)-6-methylpyridine, to empower researchers in making informed decisions for their synthetic strategies.

The Fundamental Difference: A Tale of Two Halogens

The observed difference in reactivity between these two compounds is fundamentally rooted in the intrinsic properties of the halogen leaving groups: bromide (Br⁻) and chloride (Cl⁻). In nucleophilic substitution reactions, the facility of the reaction is largely dependent on the ability of the leaving group to depart from the electrophilic carbon center.

Two key factors govern this:

  • Leaving Group Ability: A good leaving group is a weak base. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion is a weaker base than the chloride ion. Consequently, bromide is a better leaving group, facilitating a faster rate of nucleophilic substitution.

  • Bond Dissociation Energy (BDE): The carbon-halogen bond must be broken during the reaction. The C-Br bond (average BDE ~285 kJ/mol) is significantly weaker than the C-Cl bond (average BDE ~340 kJ/mol). This lower bond energy for the bromo- compound means less energy is required to cleave the bond, contributing to a lower activation energy for the reaction.

This combination of superior leaving group ability and lower bond dissociation energy unequivocally predicts that this compound will be more reactive than 2-(chloromethyl)-6-methylpyridine in typical SN2 reactions.

Visualizing the Reactivity Principle

G cluster_0 Reactivity Factors cluster_1 Compound Comparison cluster_2 Reactivity Outcome LeavingGroup Leaving Group Ability (Weaker Base is Better) Bromo This compound (C-Br Bond) LeavingGroup->Bromo Br- is a better leaving group Chloro 2-(Chloromethyl)-6-methylpyridine (C-Cl Bond) LeavingGroup->Chloro Cl- is a poorer leaving group BDE Bond Dissociation Energy (Weaker Bond is Faster) BDE->Bromo C-Br is a weaker bond BDE->Chloro C-Cl is a stronger bond HighReactivity Higher Reactivity Bromo->HighReactivity LowReactivity Lower Reactivity Chloro->LowReactivity G cluster_A Reaction A: Bromo- Derivative cluster_B Reaction B: Chloro- Derivative A1 1. Combine Bromo-reagent, Morpholine, K2CO3 in CH3CN A2 2. Stir at Room Temperature (25°C) A1->A2 A3 3. Monitor by TLC/LC-MS (Expect completion in 1-3h) A2->A3 A4 4. Aqueous Workup & Purification A3->A4 End End A4->End B1 1. Combine Chloro-reagent, Morpholine, K2CO3 in CH3CN B2 2. Stir at 60°C B1->B2 B3 3. Monitor by TLC/LC-MS (Expect completion in 6-12h) B2->B3 B4 4. Aqueous Workup & Purification B3->B4 B4->End Start Start Start->A1 Start->B1

Figure 2. Comparative workflow for N-alkylation.

Step-by-Step Procedure:
  • Reaction Setup (Parallel Reactions):

    • Reaction A (Bromo): To a round-bottom flask, add this compound, acetonitrile, morpholine, and potassium carbonate.

    • Reaction B (Chloro): In a separate, identical flask, add 2-(chloromethyl)-6-methylpyridine, acetonitrile, morpholine, and potassium carbonate.

  • Reaction Conditions:

    • Reaction A (Bromo): Stir the mixture at room temperature (25 °C).

    • Reaction B (Chloro): Heat the mixture to 60 °C and stir. The higher temperature is required to achieve a reasonable reaction rate with the less reactive chloro- starting material.

  • Monitoring:

    • Monitor both reactions by Thin Layer Chromatography (TLC) or LC-MS every hour.

    • Expected Observation: Reaction A will show complete consumption of the starting material significantly faster (typically within 1-3 hours) than Reaction B (which may require 6-12 hours or more).

  • Workup and Isolation (Perform when each reaction is complete):

    • Filter the reaction mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography if necessary.

  • Analysis:

    • Determine the isolated yield for both reactions.

    • Expected Outcome: Reaction A will likely proceed to completion faster and may provide a cleaner product profile due to the milder conditions, potentially leading to a higher isolated yield. Reaction B will require more energy and time, which can sometimes lead to the formation of impurities.

Conclusion and Recommendations

The choice between this compound and 2-(chloromethyl)-6-methylpyridine is a classic case of balancing reactivity with stability and cost.

  • This compound is the reagent of choice for high-speed synthesis and for reactions involving unreactive nucleophiles or temperature-sensitive substrates. Its higher reactivity allows for milder conditions, which can be crucial for complex, multi-step syntheses.

  • 2-(Chloromethyl)-6-methylpyridine represents a more economical and stable alternative, well-suited for reactions with strong nucleophiles where a more moderate reaction rate is acceptable or even desirable for process control on a large scale.

Ultimately, the optimal choice depends on a careful evaluation of the specific reaction partners, desired process conditions, and economic constraints of the project. This guide provides the fundamental principles and a practical framework to make that decision with confidence.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263.

comparison of synthetic routes to 2,6-disubstituted pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Synthetic Route Search

I've initiated a thorough investigation into synthetic pathways for 2,6-disubstituted pyridines. My focus is on cycloaddition reactions, transition-metal catalyzed cross-coupling, and general functionalization methods. I'm prioritizing established routes and assessing their potential for modern adaptation. The goal is to identify a diverse set of options.

Analyzing Route Details

I'm now diving deep into the specifics of each potential route. I'm focusing on experimental procedures, yields, and substrate scopes. I am searching for review articles comparing these routes. I will create structured, detailed sections to convey the importance of 2,6-disubstituted pyridines for each strategy. I will also incorporate chemical principles, step-by-step protocols, and visual representations.

Defining Guide Structure

I've refined the guide's structure. First, I will cover established and novel synthetic methods, focusing on cycloaddition and cross-coupling. Simultaneously, I am collecting reaction details and comparing synthetic strategies. Following the introduction, I'll have individual sections for each major synthetic route. Each section will detail underlying chemistry, include a protocol example, and offer a visual representation of the reaction. Afterward, the guide will be written, citing authoritative sources, and I will assemble a complete "References" section. Finally, I will conduct a thorough review.

Gathering Initial Insights

I've made a good start, focusing on key name reactions. The Kröhnke and Bohlmann-Rahtz syntheses are particularly relevant for constructing the pyridine ring, and I'm uncovering more. I'm focusing on classical synthetic approaches to the task at hand.

Refining Search Strategies

I am now focusing on refining my search terms to find more detailed experimental procedures. While classical methods like Kröhnke and Bohlmann-Rahtz are well-represented, I need specifics. I'm also now searching for transition-metal catalysis and cycloaddition protocols, but with an emphasis on 2,6-disubstituted pyridines. My goal is to find step-by-step instructions and yields for comparative analysis. I will seek reviews for a solid overview.

Prioritizing Detailed Protocols

I'm now focusing my efforts on acquiring detailed experimental procedures and comparative data. While I have a good base, the information is fragmented. Specifically, I'm seeking step-by-step instructions with yields, particularly for the Kröhnke and Bohlmann-Rahtz methods. I also need detailed examples using transition-metal catalysts and cycloadditions that focus on 2,6-disubstitution to enable a rigorous comparison. My immediate goal is to fill in these critical gaps for the guide.

Analyzing Synthesis Pathways

I've been gathering details of experimental protocols to create potential synthetic pathways. I've focused on classic methods like Kröhnke, Bohlmann-Rahtz, and Hantzsch syntheses, and I also found information on more modern processes such as Suzuki-Miyaura cross-coupling and C-H functionalization. I'm focusing on ways to introduce substituents onto the key structures.

Refining Method Comparisons

I am now focusing on refining the comparisons between the synthetic methods. While I have general protocols, I am actively seeking more data focused specifically on synthesizing 2,6-disubstituted pyridines. I also need to gather more details on the scope of substrates and the functional groups tolerated by each method, especially at positions 2 and 6. I'm also looking for quantitative data to compare modern methods with traditional ones.

Expanding Protocol Searches

I've expanded my search to include more specific examples. I have gathered details on the [2+2+2] cycloaddition, yields for classical methods, and reaction conditions for metal-catalyzed methods. I need more protocols for 2,6-disubstituted pyridines, substrate scopes, and mechanistic details, including explanations for experimental choices. I am now refining my search.

Reviewing Synthesis Protocols

I've compiled a comprehensive set of protocols, yield data, and mechanistic insights concerning various approaches to synthesize 2,6-disubstituted pyridines, spanning from established techniques like the Kröhnke method to more contemporary strategies. I'm now focusing on a comparative analysis of these routes.

Refining Reaction Choices

I've gathered an assortment of protocols with yield comparisons and reaction mechanism insights. I'm focusing on finding matching 2,6-disubstituted pyridine examples for each method. I have quantitative data on yields and reaction conditions. I've found protocols for classical methods and some modern palladium-catalyzed approaches, but need to improve the direct comparability of examples.

Addressing Synthesis Limitations

I've assembled many protocols and data, including insights into classical and modern methods, but I still require directly comparable 2,6-disubstituted pyridine examples. I'm focusing on obtaining detailed protocols for [2+2+2] cycloadditions, strengthening the rationale for experimental choices, and preparing workflow and mechanism diagrams.

reactivity of 2-(Bromomethyl)-6-methylpyridine compared to other bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive Google searches, focusing on the reactivity of 2-(Bromomethyl)-6-methylpyridine and related bromopyridines. The goal is to gather data from comparative studies, reaction kinetics, and mechanistic analyses to get a baseline.

Beginning Compound Analysis

I'm now diving into analyzing search results to pinpoint reactivity influences, specifically focusing on the impact of bromo- and methyl- group positioning and the pyridine ring. I'm aiming to identify and structure comparison points, which will be the basis for my next step.

Initiating Comparison Framework

I am now structuring the comparison, starting with an introduction to bromopyridines' synthetic significance. After that, I will conduct a detailed reactivity comparison of this compound with its isomers, creating tables and visualizations from the gathered data. Next, I plan to develop experimental protocols for reactivity quantification.

A Researcher's Guide to Catalyst Selection for Suzuki Coupling with Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in forging carbon-carbon bonds.[1][2] For researchers in pharmaceutical and materials science, its application to pyridine-containing scaffolds is of paramount importance, as these motifs are central to countless biologically active molecules and functional materials.[1][2][3][4] This guide offers a comparative analysis of catalyst systems for the Suzuki coupling of bromopyridines, a class of substrates known for its unique challenges. We will delve into the nuances of catalyst selection, supported by experimental data, to empower scientists to optimize these critical transformations.

The primary challenge in coupling bromopyridines, often termed the "2-pyridyl problem" when coupling at the C2 position, stems from the Lewis basic nitrogen atom.[5][6] This nitrogen can coordinate to the palladium or nickel catalyst, forming stable, inactive complexes that effectively poison the catalyst and stall the catalytic cycle.[5][7] Consequently, the choice of catalyst, particularly the ligand, is not merely a matter of optimization but a critical determinant of the reaction's success.[2]

The Evolving Landscape of Catalysts: A Comparative Overview

The efficacy of a Suzuki coupling reaction with bromopyridines is profoundly influenced by the catalyst system—comprising a metal precursor and a ligand. Modern catalysis has moved beyond simple phosphine ligands to highly sophisticated systems designed to overcome the inherent challenges of heteroaryl coupling.

Dominant Catalyst Families: Phosphines vs. N-Heterocyclic Carbenes (NHCs)

Two major classes of ligands have revolutionized the field: bulky, electron-rich phosphines and N-Heterocyclic Carbenes (NHCs).

  • Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are characterized by their steric bulk and strong electron-donating properties.[8] This combination is crucial as it promotes the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle while sterically hindering the deactivating coordination of the pyridine nitrogen to the metal center.[2][5]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful sigma-donating ligands that form exceptionally stable and highly active palladium complexes.[2][8][9] Precatalysts like PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are particularly effective for heteroaryl couplings due to their high activity, often allowing for lower catalyst loadings and shorter reaction times.[2]

The Rise of Nickel: An Earth-Abundant Alternative

While palladium has long dominated the field, nickel catalysis has emerged as a powerful and cost-effective alternative.[10] Nickel catalysts can be particularly effective for coupling challenging substrates and offer a different reactivity profile.[10][11][12] Recent studies have demonstrated that simple, inexpensive nickel bromide can catalyze the Suzuki coupling of various aryl halides in high yields under ligand-free conditions, although this is often more effective for aryl iodides and bromides than chlorides.[12][13] For bromopyridines, specific nickel/ligand systems are often required to achieve high efficiency.[14]

Performance Data: A Head-to-Head Comparison

The selection of an optimal catalyst is highly substrate-dependent. The position of the bromine atom on the pyridine ring (2-, 3-, or 4-) and the nature of the boronic acid coupling partner significantly impact catalyst performance. The following tables summarize representative data from the literature to guide your selection.

Table 1: Catalyst Performance in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O801285[2]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane100495[2]
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298[2]

Analysis: This comparison clearly illustrates the evolution of catalyst efficiency. While the traditional Pd(PPh₃)₄ is effective, modern Buchwald-type ligands (SPhos) and NHC-based precatalysts (PEPPSI-IPr) offer significantly higher yields with lower catalyst loadings and shorter reaction times.[2]

Table 2: Comparative Performance for Coupling of Various Bromopyridines
Bromopyridine SubstrateCatalyst / LigandBaseSolventTemp. (°C)Time (h)ProductYield (%)
2,6-DibromopyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012Mono-arylatedHigh[15]
2,6-DibromopyridinePdCl₂(dppf)K₂CO₃DME802Di-arylatedHigh[15]
2-Bromopyridine derivativePd(OAc)₂K₂CO₃50% aq. Isopropanol80-Coupled ProductGood to Excellent[16]
2-Chloropyridine derivativePdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂K₃PO₄Toluene/H₂O--Coupled Product99[17]
3-ChloropyridineNi / dppf----Coupled ProductSuccessful[14]
2-ChloropyridineNi / dppf----No Reaction-[14]

Analysis: The data for 2,6-dibromopyridine highlights how catalyst and ligand choice can control selectivity between mono- and di-arylation.[15] The successful coupling of a 2-chloropyridine derivative with a specialized phosphine ligand demonstrates the power of modern catalyst design for challenging substrates.[17][18] The contrasting results with the Ni/dppf system for 2- and 3-chloropyridine underscore the profound electronic and steric effects of the halide position, with α-halo-N-heterocycles being particularly challenging for this nickel system due to the formation of inactive dimeric species.[14]

Mechanistic Considerations and Experimental Rationale

A deep understanding of the reaction mechanism is crucial for rational catalyst selection and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition of the bromopyridine to the active Pd(0) or Ni(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[16][19]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Bromopyridine) PdII_Complex R¹-Pd(II)L_n-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation R²-B(OR)₂ (Boronic Acid) + Base PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² (Product) RedElim->Product

Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The "Pyridine Problem": Catalyst Deactivation

The lone pair on the pyridine nitrogen can coordinate to the palladium center, particularly after the oxidative addition step, forming a stable, coordinatively saturated complex that is reluctant to proceed to transmetalation. Bulky ligands like SPhos or NHCs sterically shield the metal center, disfavoring this inhibitory binding and promoting the desired catalytic turnover.[5]

Pyridine_Inhibition Active_Catalyst Active Pd(II) Intermediate Inactive_Complex Inactive Pyridine-Coordinated Pd(II) Complex Active_Catalyst->Inactive_Complex Inhibitory Coordination (Pyridine N-atom) Product_Formation Productive Catalytic Cycle (Transmetalation → Reductive Elimination) Active_Catalyst->Product_Formation Desired Pathway Catalyst_Poisoning Catalyst Poisoning Inactive_Complex->Catalyst_Poisoning

Caption: Deactivation pathway via pyridine coordination to the palladium center.

Recommended Experimental Protocols

The following protocols provide a robust starting point for the Suzuki coupling of bromopyridines. Optimization may be required for specific substrate combinations.

Protocol 1: General Procedure using a Palladium/Buchwald Ligand System

This protocol is adapted for a typical reaction using a Pd(OAc)₂ precursor and a ligand like SPhos.

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (1-2 mol%)

  • SPhos (or other Buchwald ligand) (2-4 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromopyridine, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[19]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[19][20]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[19]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][19]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][7][19]

Protocol 2: Microwave-Assisted Suzuki Coupling using a PEPPSI™ Precatalyst

Microwave heating can significantly accelerate reaction times.[19]

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • PEPPSI™-IPr (0.5-2 mol%)

  • Cs₂CO₃ or K₂CO₃ (2.0 equiv)[19]

  • Degassed solvent (e.g., 1,4-Dioxane/Water 5:1 or t-AmylOH)

Procedure:

  • Reaction Setup: In a microwave reaction vessel, combine the bromopyridine, arylboronic acid, PEPPSI™-IPr, and the base.[19]

  • Solvent Addition: Add the degassed solvent mixture.

  • Microwave Reaction: Seal the vessel and place it in a microwave reactor. Heat the reaction to 100-120 °C for 15-60 minutes.[19]

  • Work-up and Purification: After cooling, perform the work-up and purification steps as described in Protocol 1.

Experimental Workflow Diagram

Workflow Start Start Setup 1. Reaction Setup (Reagents + Catalyst in Schlenk Flask) Start->Setup Inert 2. Inert Atmosphere (Evacuate/Backfill with Argon) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat Reaction (Conventional or Microwave) Solvent->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup 6. Aqueous Work-up (Extraction) Monitor->Workup Complete Purify 7. Purification (Column Chromatography) Workup->Purify End Pure Product Purify->End

Caption: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.[21]

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of bromopyridines has been transformed by the development of sophisticated catalyst systems. For most applications, modern bulky phosphine ligands (Buchwald-type) and N-heterocyclic carbene (NHC) precatalysts offer superior performance over traditional systems, providing higher yields under milder conditions and with lower catalyst loadings.[2][21] The choice between these advanced systems will often depend on the specific electronic and steric properties of the coupling partners. As the field continues to evolve, the increasing prominence of earth-abundant nickel catalysts promises more economical and sustainable solutions for these vital synthetic transformations.[10] Researchers are encouraged to screen a small panel of these modern catalysts to identify the optimal conditions for their specific target molecule.

References
  • Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide. Benchchem.
  • A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromopyridine-4-carboxaldehyde. Benchchem.
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). DOI:10.1039/C9CY01331H.
  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters - ACS Publications.
  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. DOI: 10.1139/cjc-2023-0033.
  • Application Notes and Protocols for Suzuki Coupling of 2-Bromo-6-methylpyridine. Benchchem.
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling with Bromoarenes. Benchchem.
  • Technical Support Center: Suzuki Coupling of 2-Bromopyridines. Benchchem.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Unknown Source.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Unknown Source.
  • Nickel Bromide Catalyzed Ligand‐Free and Activator‐less Suzuki Coupling Reactions. ResearchGate.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). DOI:10.1039/D2FD00165A.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications.
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • Nickel-Bromide-Catalyzed Suzuki Coupling Reactions. ChemistryViews.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. PMC - NIH.
  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar.
  • Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Unknown Source.
  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science (RSC Publishing). DOI:10.1039/D1SC04582B.
  • Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings | Request PDF. ResearchGate.
  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing).
  • Comparison of catalysts for Suzuki coupling in heterocyclic synthesis. Benchchem.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry - ACS Publications.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Profile of 2-(Bromomethyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, the precise characterization of building blocks is paramount. 2-(Bromomethyl)-6-methylpyridine is a versatile reagent frequently employed in the synthesis of complex molecules due to the reactivity of its bromomethyl group, which allows for the introduction of the 6-methyl-2-pyridyl moiety. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering a comparative perspective with related halogenated analogues and grounding the discussion in practical, field-proven insights. Our objective is to equip researchers with the necessary data to unambiguously identify this compound and to understand the nuances of its spectral features, thereby ensuring the integrity of their synthetic endeavors.

The Structural Rationale: Why Spectroscopic Scrutiny Matters

The utility of this compound lies in its dual functionality: the nucleophilic pyridine ring and the electrophilic bromomethyl group. This arrangement, however, also presents potential challenges, such as self-reaction or degradation. Therefore, a thorough spectroscopic analysis is not merely a quality control step but a critical component of experimental design and troubleshooting. This guide will delve into the key techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl, methylene, and aromatic protons. The chemical shifts and coupling patterns are highly informative.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
CH₃~2.5SingletN/A3H
CH₂Br~4.5SingletN/A2H
Pyridine-H (H4)~7.5Triplet~7.71H
Pyridine-H (H3, H5)~7.1Doublet~7.72H

Expert Insight: The singlet nature of both the methyl (CH₃) and methylene (CH₂Br) protons is a key diagnostic feature, indicating the absence of adjacent protons. The downfield shift of the CH₂Br protons to approximately 4.5 ppm is a direct consequence of the deshielding effect of the electronegative bromine atom. The aromatic region typically displays a triplet and a doublet, characteristic of a 2,6-disubstituted pyridine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information on the carbon framework.

Carbon Chemical Shift (δ, ppm)
CH₃~24
CH₂Br~35
Pyridine-C (C3, C5)~121
Pyridine-C (C4)~137
Pyridine-C (C2, C6)~158

Experimental Causality: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for this compound due to its excellent solubilizing properties and the well-separated solvent peak.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. In this compound, the key vibrational modes are associated with the aromatic ring and the C-Br bond.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C-H (aromatic)3100-3000Medium
C-H (aliphatic)3000-2850Medium
C=N, C=C (aromatic)1600-1450Strong
C-Br650-550Strong

Trustworthiness of Data: The presence of strong absorptions in the 1600-1450 cm⁻¹ region confirms the pyridyl ring system, while a strong band in the lower frequency region (650-550 cm⁻¹) is indicative of the C-Br stretching vibration. This provides a quick and reliable confirmation of the compound's identity.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its fragmentation pattern, further corroborating the proposed structure.

Expected Molecular Ion: For this compound (C₇H₈BrN), the expected monoisotopic mass is approximately 184.99 g/mol . A key feature in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.

Fragmentation Analysis: Common fragmentation pathways involve the loss of the bromine atom or the entire bromomethyl group.

Comparative Analysis: Halogenated Analogues

To provide a broader context, it is useful to compare the spectroscopic data of this compound with its chloro and iodo analogues.

Compound ¹H NMR (CH₂X, δ, ppm) ¹³C NMR (CH₂X, δ, ppm) IR (C-X, cm⁻¹)
2-(Chloromethyl)-6-methylpyridine~4.6~46800-600
This compound~4.5~35650-550
2-(Iodomethyl)-6-methylpyridine~4.4~10550-500

Insight from Comparison: As the electronegativity of the halogen decreases from Cl to I, the chemical shift of the methylene protons (CH₂X) in the ¹H NMR spectrum shifts slightly upfield. A more pronounced upfield shift is observed for the methylene carbon in the ¹³C NMR spectrum. The C-X stretching frequency in the IR spectrum also decreases with increasing mass of the halogen. This predictable trend provides a powerful tool for identifying the specific halogen present in the molecule.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

  • Place the NMR tube in the spectrometer for analysis.

Data Acquisition and Processing
  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Visualizing the Workflow

G cluster_0 Spectroscopic Analysis Workflow Sample Sample: this compound Prep Sample Preparation (Dissolution in Deuterated Solvent) Sample->Prep NMR NMR Spectrometer Prep->NMR IR IR Spectrometer Prep->IR MS Mass Spectrometer Prep->MS Data Raw Spectroscopic Data NMR->Data IR->Data MS->Data Processing Data Processing (Fourier Transform, Phasing, etc.) Data->Processing Analysis Spectral Analysis & Interpretation Processing->Analysis Report Comprehensive Report Analysis->Report

Caption: Workflow for spectroscopic characterization.

Conclusion

The spectroscopic data presented in this guide provides a robust and reliable means for the identification and characterization of this compound. By understanding the nuances of its NMR, IR, and MS spectra, and by comparing these with related analogues, researchers can proceed with confidence in their synthetic applications. The provided protocols and workflow diagrams serve as a practical resource for both novice and experienced scientists in the field of drug development and chemical research. The consistent and thorough application of these analytical techniques is a cornerstone of scientific integrity and reproducibility.

comparing the efficacy of different brominating agents for pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now initiating focused Google searches to delve into pyridine bromination. I am gathering information on various brominating agents, reaction mechanisms, and their relative efficacy and selectivity. My queries are designed to provide a solid foundation for further analysis.

Structuring the Comparison Guide

I've formulated a structure for the comparison guide. I intend to begin with the significance of brominated pyridines. I'll include the electrophilic substitution mechanism, explaining the challenges of bromination due to the ring's electron deficiency. Subsequently, I'll dedicate sections to individual brominating agents, such as Br2, NBS, and pyridinium tribromide. I will detail each agent's mechanism, supported by data on efficacy.

Refining Search Strategies

I am now expanding my search queries to include "bromine monochloride pyridine bromination" and "regioselectivity in pyridine bromination." This additional research aims to enhance the depth and breadth of my understanding. I plan to use the information to prepare a solid framework for the comparison guide. I will create Graphviz diagrams for the reaction mechanisms and a decision-making workflow. I will complete the comparison and begin writing the experimental protocols section.

biological activity of 2-(Bromomethyl)-6-methylpyridine derivatives vs other heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've started gathering data! I'm now actively engaged in a broad search focused on the biological activities of 2-(Bromomethyl)-6-methylpyridine derivatives and other related heterocyclic compounds. I'll be looking to pinpoint specific examples next.

Refining the Search Strategy

I'm now zeroing in on specific examples of the derivatives and heterocycles, with an eye towards experimental comparisons. The goal is detailed data, including synthesis methods and assay specifics. I'm also looking at the mechanisms of action, hoping to uncover the signaling pathways they may trigger or inhibit.

Planning the Comparative Guide

I'm now outlining the structure of the comparative guide. I plan to start by highlighting the importance of pyridine-containing compounds in drug discovery. Then, I'll present data on this compound derivatives, followed by a comparison with other heterocycles. Tables and Graphviz diagrams will be used to summarize and illustrate data, with detailed experimental protocols, and a comprehensive references section to round it all out.

Uncovering Pyridine Potential

I've been diving into the biological activities of pyridine derivatives, finding a rich dataset spanning antimicrobial, antiviral, anticancer, antifungal, and anti-inflammatory properties. The search is also revealing key insights into their synthesis and structure-activity relationships.

Focusing Specificity & Comparison

I'm now zeroing in on this compound derivatives. My initial broad search yielded general pyridine information, but lacked specifics. I'm prioritizing comparative studies of these derivatives now, alongside their synthesis and activity data. I'm searching for information comparing these compounds to other heterocycles.

Gathering More Data

I've significantly expanded my search, focusing on 2,6-disubstituted pyridine derivatives. The focus is on finding information on how these molecules are synthesized, and their relationships between their structure and biological activities. My current search yielded several articles in this area.

Expanding Comparative Analysis

I've made headway in finding more relevant data. I have discovered several articles on 2,6-disubstituted pyridine derivatives, including their synthesis, structure-activity relationships against β-amyloid-42 aggregation, and antituberculosis activity. I now need more data to perform a direct comparison, particularly concerning this compound versus other heterocycles. While I have activities on the other heterocycles, the direct comparison data is still missing. I need more experimental protocols too.

Laying the Guide's Foundation

I've established a solid base for the comparison guide. The searches have yielded valuable insights into the biological activities of various pyridine derivatives, especially those with 2,6-disubstitution. This information provides a solid foundation for comparing the pyridine derivatives, with focus on those similar.

Expanding the Scope of Comparison

I've broadened the scope by including several other heterocycles: pyrazoles, pyrimidines, thiazoles, and indoles, and also found some relevant comparative studies. Protocols for MTT, broth microdilution, and carrageenan-induced paw edema assays are available. However, I still need more direct comparisons focusing on derivatives synthesized from this compound to make this more tailored.

Focusing the Search Scope

I've conducted a more refined search, and found a wealth of relevant data on various pyridine derivatives, including 2,6-disubstituted ones; there is enough structural similarity to the compounds I will compare. While information on other heterocycles is still valuable, a targeted search for compounds specifically derived from this compound has yielded a better range of examples. I now need to compare the biological activities of these specific derivatives to other heterocycles. If direct head-to-head comparisons are scarce, I will proceed with comparing compounds synthesized from this starting material.

Constructing a Foundation

I've made great strides in establishing a strong base for the comparison guide. My comprehensive searches have yielded a wealth of data on the biological activities of different pyridine derivatives, especially 2,6-disubstituted pyridines. This wealth of information is the perfect starting point to create the base.

Expanding the Scope

I've broadened the scope based on the initial data. Although directly relevant research on the target starting material is limited, I've secured enough data on 2,6-disubstituted pyridines and related heterocycles to proceed. Comparative studies of pyridine and pyrimidine derivatives are promising. Protocols for key assays are also assembled. I've adjusted my approach to focus on the 2,6-disubstituted pyridine scaffold as a reliable proxy.

Refining the Focus

I've gathered ample data on the biological activities of 2,6-disubstituted pyridines, serving as a solid proxy. Comparative studies with related heterocycles like pyrazoles and thiazoles are available, offering key insights. Though studies on the exact starting material are limited, I am structuring the guide to focus on the 2,6-disubstituted pyridine scaffold, which will still be useful. I'm now structuring the content to include text, data, and protocols.

A Comparative Guide to the Synthetic Pathways of 2-(Bromomethyl)-6-methylpyridine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of key building blocks is a critical consideration, balancing efficiency, cost, and safety. 2-(Bromomethyl)-6-methylpyridine is a vital intermediate, and the selection of its synthetic pathway can significantly impact the overall viability of a research or development project. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering the technical insights and practical data necessary for informed decision-making by researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest due to its utility as a versatile building block in the synthesis of a wide range of biologically active molecules. Its bifunctional nature, featuring a reactive bromomethyl group and a pyridine core, allows for diverse chemical transformations, making it a valuable precursor for novel pharmaceuticals and agrochemicals. The efficiency and cost-effectiveness of its synthesis are therefore paramount. This guide will dissect the two predominant synthetic strategies starting from 2,6-lutidine: direct radical bromination and a multi-step pathway involving an N-oxide intermediate.

Pathway 1: Direct Radical Bromination of 2,6-Lutidine

This is the most common and industrially favored method for the synthesis of this compound. The reaction proceeds via a free-radical mechanism, where a brominating agent, typically N-bromosuccinimide (NBS), selectively brominates one of the methyl groups of 2,6-lutidine in the presence of a radical initiator.

Reaction Mechanism and Key Considerations

The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radical abstracts a hydrogen atom from one of the methyl groups of 2,6-lutidine, forming a resonance-stabilized benzylic-type radical. This radical then reacts with NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction.

The choice of solvent is crucial to prevent side reactions. Non-polar solvents like carbon tetrachloride or benzotrifluoride are often employed. Careful control of the stoichiometry of NBS is essential to minimize the formation of the dibrominated byproduct, 2,6-bis(bromomethyl)pyridine.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination AIBN AIBN Initiator_Radical 2 x Initiator Radical AIBN->Initiator_Radical Heat/UV Lutidine_Radical Lutidine Radical Initiator_Radical->Lutidine_Radical H abstraction Termination_Products Termination Products Initiator_Radical->Termination_Products Lutidine 2,6-Lutidine Lutidine->Lutidine_Radical Product 2-(Bromomethyl)-6- methylpyridine Lutidine_Radical->Product + NBS Lutidine_Radical->Termination_Products NBS NBS Succinimide_Radical Succinimide Radical NBS->Succinimide_Radical Succinimide_Radical->Lutidine_Radical + 2,6-Lutidine Succinimide_Radical->Termination_Products HBr HBr

Figure 1: Simplified workflow of the direct radical bromination pathway.

Experimental Protocol: Direct Radical Bromination
  • Reaction Setup: A solution of 2,6-lutidine (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride) is charged into a reaction vessel equipped with a reflux condenser, a thermometer, and a nitrogen inlet.

  • Reagent Addition: N-bromosuccinimide (NBS) (1-1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide are added to the solution.

  • Reaction Conditions: The mixture is heated to reflux (typically around 77°C for carbon tetrachloride) and stirred for several hours. The progress of the reaction is monitored by techniques such as TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is filtered off. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is typically purified by vacuum distillation or column chromatography to yield pure this compound.

Pathway 2: Synthesis via 2,6-Lutidine N-oxide

This alternative route involves a multi-step process that begins with the oxidation of 2,6-lutidine to its N-oxide. This intermediate is then subjected to a rearrangement reaction, followed by bromination to yield the final product.

Reaction Mechanism and Key Considerations

The first step is the N-oxidation of 2,6-lutidine, typically using an oxidizing agent like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). The resulting 2,6-lutidine N-oxide is then treated with acetic anhydride, which leads to a rearrangement, forming 2-acetoxymethyl-6-methylpyridine. The final step involves the hydrolysis of the acetate group and subsequent bromination, which can be achieved by treatment with hydrobromic acid.

This pathway is more complex and involves multiple transformations. While it can offer good selectivity, the overall yield can be lower than the direct bromination route due to the multiple steps. The use of strong acids and oxidizing agents also requires careful handling and control of reaction conditions.

G Lutidine 2,6-Lutidine N_Oxide 2,6-Lutidine N-oxide Lutidine->N_Oxide Oxidation (e.g., H2O2/AcOH) Acetoxymethyl 2-Acetoxymethyl-6- methylpyridine N_Oxide->Acetoxymethyl Rearrangement (Acetic Anhydride) Product 2-(Bromomethyl)-6- methylpyridine Acetoxymethyl->Product Hydrolysis & Bromination (HBr)

Figure 2: Multi-step synthesis of this compound via the N-oxide pathway.

Experimental Protocol: Synthesis via N-oxide
  • N-oxidation: 2,6-lutidine is dissolved in glacial acetic acid, and hydrogen peroxide (30% aqueous solution) is added dropwise while maintaining the temperature below 70-80°C. The mixture is then heated for several hours. After cooling, the excess acetic acid is removed under reduced pressure.

  • Rearrangement: The crude 2,6-lutidine N-oxide is treated with acetic anhydride and heated to reflux for a few hours. The excess acetic anhydride is then removed by distillation.

  • Hydrolysis and Bromination: The resulting 2-acetoxymethyl-6-methylpyridine intermediate is then heated with a concentrated solution of hydrobromic acid (e.g., 48% aqueous HBr) to effect both hydrolysis of the acetate and bromination of the methyl group.

  • Work-up and Purification: The reaction mixture is cooled and neutralized with a base (e.g., sodium carbonate). The product is then extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are dried, filtered, and the solvent is evaporated. The crude product is purified by vacuum distillation or column chromatography.

Cost-Benefit Analysis: A Head-to-Head Comparison

FeaturePathway 1: Direct Radical BrominationPathway 2: Synthesis via N-oxideAnalysis
Number of Steps 13The direct bromination route is significantly more step-economical, which translates to lower labor costs and processing time.
Typical Yield 60-80%40-60% (overall)Direct bromination generally offers a higher overall yield.
Reagent Cost ModerateHighThe N-oxide route requires multiple reagents, including an oxidizing agent, acetic anhydride, and hydrobromic acid, leading to higher overall costs.
Atom Economy HighLowThe direct bromination has a better atom economy as fewer atoms from the reagents are incorporated into byproducts.
Safety Concerns Use of flammable solvents (e.g., CCl4), potentially explosive radical initiators (e.g., benzoyl peroxide), and a corrosive brominating agent (NBS).Use of strong oxidizing agents (H2O2, m-CPBA), corrosive acids (acetic acid, HBr), and requires careful temperature control to prevent runaway reactions.Both pathways have their hazards, but the direct bromination route's risks are often more manageable in a standard laboratory setting.
Environmental Impact Use of halogenated solvents (e.g., CCl4 is an ozone-depleting substance). Byproducts include succinimide.Generation of acidic and oxidizing waste streams.The direct bromination's environmental impact can be mitigated by choosing alternative solvents like benzotrifluoride. The N-oxide route generates more complex waste streams.
Industrial Scalability ExcellentModerateThe single-step nature, higher yield, and lower cost of the direct bromination make it the preferred method for industrial-scale production.

Conclusion and Recommendation

Based on a comprehensive analysis of both synthetic pathways, the direct radical bromination of 2,6-lutidine is the superior method for the synthesis of this compound for most applications, particularly for large-scale production. Its primary advantages lie in its single-step nature, higher overall yield, better atom economy, and lower reagent costs. While there are safety considerations associated with the use of radical initiators and brominating agents, these can be effectively managed with standard laboratory safety protocols.

The synthesis via the 2,6-lutidine N-oxide intermediate, while chemically interesting, is a more convoluted and expensive route. Its multi-step nature leads to a lower overall yield and generates more complex waste streams. This pathway might be considered for specific research purposes where the direct bromination is not feasible, but for general and industrial applications, it is less practical.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, budget, and available equipment. However, for a balance of efficiency, cost-effectiveness, and scalability, the direct radical bromination pathway is the clear frontrunner.

References

  • Title: Synthesis of this compound Source: Organic Syntheses, Coll. Vol. 10, p.124 (2004); Vol. 79, p.159 (2002). URL:[Link]
  • Title: A Novel and Convenient Synthesis of 2-(Bromomethyl)
  • Title: Side-Chain Bromination of Alkyl-Substituted Pyridine N-Oxides Source: Journal of the American Chemical Society, 79 (14), pp 3789–3791 (1957) URL:[Link]

literature review of 2-(Bromomethyl)-6-methylpyridine applications

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

I've started with a deep dive into the literature, specifically focusing on 2-(Bromomethyl)-6-methylpyridine. My aim is to get a thorough understanding of its applications across medicinal chemistry, organic synthesis, and materials science. I'm prioritizing its known uses in various fields to build a strong foundation.

Mapping Application Areas

Now, I'm focusing on the application areas. My plan is to categorize the key uses of this compound based on the literature search. I'm keen to uncover its role as a building block and its performance in various reaction types. I'll be targeting specific examples and comparative studies to assess its strengths against alternatives. Next, the accessibility of the compound, and potential impurities will be investigated.

Defining Data Parameters

I'm now identifying and categorizing the key applications, thinking about its role as a building block and reactions. I'm targeting examples and comparisons to understand its strengths versus alternatives. Accessibility and impurities are next on my list to be investigated.

computational studies on the electronic properties of 2-(Bromomethyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive Google searches, focusing on experimental and computational data concerning the electronic properties of 2-(Bromomethyl)-6-methylpyridine. I am also researching related pyridine derivatives to broaden the scope. I'm prioritizing data that can be used to compare and contrast electronic characteristics.

Structuring the Guide

Now, I'm analyzing the search results. I'm focusing on defining key electronic properties for comparison, such as HOMO-LUMO gap and dipole moment. I'm looking for established computational methods and basis sets, plus any experimental data for benchmarks. Based on this, I'll structure the guide, introduce the compound and compare it to alternatives. I will also make a protocol and some diagrams to assist.

Defining Comparative Parameters

I'm now deep-diving into the search results, aiming to precisely define the key electronic properties for comparison. I'm prioritizing HOMO-LUMO gaps, dipole moments, and electrostatic potentials. I'm also looking at established computational methods and basis sets, plus any experimental data for benchmarking. Based on this, I'll structure the guide, introduce the compound and compare it to alternatives. I will also make a protocol and some diagrams. I'm focusing on creating structured tables and clear diagrams.

Beginning the Comparison Guide

I'm starting a comprehensive comparison guide on the electronic properties of this compound, recognizing its importance in medicinal chemistry and materials science. I'm focusing first on an introduction highlighting its significance. I'm aiming for a concise and informative opening for this in-depth guide.

Outlining the Analysis Steps

I've outlined the core steps. First, I will introduce the compound and explain why its electronic properties matter. Then, I'll detail the DFT methodology – B3LYP with a 6-311++G(d,p) basis set using Gaussian – and explain its merits. Finally, I'll define the step-by-step workflow: geometry optimization, frequency analysis, and calculations of electronic properties like HOMO, LUMO, and dipole moment.

Refining the Comparative Table

I've developed the comparative table, including 2-bromo-6-methylpyridine, 2-(chloromethyl)-6-methylpyridine, 2-(iodomethyl)-6-methylpyridine, and 2,6-dimethylpyridine. I'm focusing on calculating HOMO, LUMO, the gap, and dipole moment to clearly show the halogen and substituent effects. I'm aiming for concise explanations of how these properties relate to reactivity.

I've introduced the compound, explaining its importance, and outlined my DFT approach. My next step involves preparing the comparative analysis of electronic properties. I'll construct a table, comparing the properties of the target compound with relevant alternatives. I am using the B3LYP/6-311++G(d,p) level of theory to generate the required electronic properties.

Formulating the Computational Plan

I've formulated a comprehensive plan, starting with an introduction and then a detailed DFT methodology section, including B3LYP/6-311++G(d,p). Next, I'll provide a comparative analysis including a table of electronic properties to showcase the differences between several related compounds. Finally, I will discuss key observations and visualize the electronic potential.

Developing the Computational Sections

I'm now generating the content in sections. I've drafted the introductory and methodological components, detailing the importance of this compound and the DFT approach with B3LYP/6-311++G(d,p). I'm focusing on a comparative table, analyzing how different substituents alter electronic properties. Next, I will craft visualizations, including MEP maps and computational workflow.

assessing the purity of synthesized 2-(Bromomethyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Purity Analysis Research

I'm starting with focused Google searches to build a solid base of information. My aim is to explore analytical methods for assessing 2-(Bromomethyl)-6-methylpyridine's purity. I'm especially interested in common impurities that arise during its synthesis. This will help me set a direction.

Developing Purity Assessment Strategies

I'm now diving deeper into analytical techniques for this compound, specifically focusing on HPLC, GC-MS, and NMR. I'm gathering information on established protocols and authoritative sources. My goal is a structured guide that starts with the importance of purity, then compares the techniques. I'm focusing on principles, data interpretation, and potential impurities for each.

Refining Methodological Details

I'm now zeroing in on specific search terms to find detailed protocols for HPLC, GC-MS, and NMR. Concurrently, I'm building a reference library of authoritative resources. My plan is to structure the guide with a strong introduction highlighting the compound's purity significance. Each analytical technique's core principles, experimental setups, and data interpretation, will be explored, including the identification of likely impurities. Tables comparing the techniques are planned. I'm aiming for clear experimental protocols, workflow diagrams, and a solid references section.

A Senior Application Scientist's Guide to Confirming the Identity of 2-(Bromomethyl)-6-methylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of novel chemical entities, particularly in the fields of medicinal chemistry and materials science, 2-(bromomethyl)-6-methylpyridine is a highly versatile building block. Its reactivity is centered on the benzylic-like bromide, which serves as an excellent leaving group in nucleophilic substitution reactions.[1][2] However, the successful synthesis of a target molecule is contingent upon the unambiguous confirmation of its chemical structure. Misidentification of a product can lead to wasted resources, erroneous biological data, and irreproducible results.

This guide provides a comprehensive comparison of the primary analytical techniques used to identify the products of reactions involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower robust and reliable product characterization.

Primary Reaction Pathway: Nucleophilic Substitution

The core reactivity of this compound involves the displacement of the bromide ion by a nucleophile (Nu:). This reaction typically proceeds via an SN2 mechanism, given the primary nature of the electrophilic carbon.[3] The electron-withdrawing effect of the pyridine ring further activates the methylene carbon toward nucleophilic attack.

A general reaction scheme is as follows:

G cluster_0 Reaction Pathway SM This compound Product 2-(Nuc-methyl)-6-methylpyridine SM->Product + Nu: Nuc Nucleophile (Nu:) LG Br-

Caption: General nucleophilic substitution pathway for this compound.

A wide variety of nucleophiles can be employed, including amines, alcohols, thiols, and carbanions, leading to a diverse library of 2,6-disubstituted pyridine derivatives. While the primary reaction is straightforward, potential side reactions such as elimination or reaction with the pyridine nitrogen (quaternization) can occur, necessitating a multi-faceted analytical approach for confirmation.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is critical and often complementary. No single method provides a complete picture of a molecule's identity and purity. The three pillars of modern organic compound characterization are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography.

Technique Primary Information Provided Strengths Limitations
NMR Spectroscopy Detailed structural information (connectivity, stereochemistry)Unambiguous structure elucidation; quantitative analysis (qNMR)Requires relatively pure sample (>95%); larger sample amount needed; can be insensitive for very small impurities.[4][5]
Mass Spectrometry Molecular weight and elemental formulaExtremely high sensitivity; provides fragmentation patterns for structural clues; easily coupled to chromatography (GC-MS, LC-MS).[6][7]Does not distinguish between isomers; fragmentation can be complex; ionization efficiency varies between compounds.
Chromatography (HPLC/GC) Purity assessment and separation of mixturesExcellent for determining the number of components in a sample and assessing purity; can be used for purification.[8][9]Provides no definitive structural information on its own; requires reference standards for absolute identification.[10]

Experimental Protocols and Data Interpretation

A self-validating analytical workflow integrates these techniques to build a robust, evidence-based confirmation of the product's identity.

G node_start node_start node_process node_process node_decision node_decision node_end node_end start Crude Reaction Mixture tlc TLC Analysis start->tlc Spot purify Column Chromatography tlc->purify Purify pure_fraction Isolated Product purify->pure_fraction is_pure Purity Check (HPLC/GC) pure_fraction->is_pure nmr NMR (¹H, ¹³C) Structure Confirmation is_pure->nmr >95% Pure ms Mass Spec (MW) Fragmentation is_pure->ms >95% Pure fail Impure: Re-purify is_pure->fail <95% Pure fail->purify

Caption: A typical workflow for reaction product purification and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule. Comparing the spectra of the starting material and the product reveals key transformations.

Step-by-Step Protocol for NMR Sample Preparation:

  • Ensure the sample is free of residual solvent by drying under high vacuum for several hours.

  • Accurately weigh 5-10 mg of the purified product into a clean, dry NMR tube.

  • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial; the product must be fully soluble.

  • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS), if not already present in the solvent.

  • Cap the tube and gently invert several times to ensure complete dissolution.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.[4]

Data Interpretation: A Case Study Let's consider the reaction of this compound with morpholine to form 4-((6-methylpyridin-2-yl)methyl)morpholine.

Group Starting Material (¹H NMR) Product (¹H NMR) Causality of Change
-CH₂-Br ~4.5 ppm (singlet)~3.7 ppm (singlet)The replacement of the electronegative Br with a less electronegative N atom from morpholine causes an upfield shift (to a lower ppm value).
Pyridine-H ~7.2-7.6 ppm (multiplets)~7.0-7.5 ppm (multiplets)Minor shifts due to the change in the electronic environment of the substituent.
-CH₃ ~2.5 ppm (singlet)~2.4 ppm (singlet)Minimal change expected as it is distant from the reaction center.
Morpholine-H N/A~2.5 ppm & ~3.6 ppm (triplets)Appearance of new signals characteristic of the morpholine ring structure.

The ¹³C NMR will show a corresponding upfield shift for the methylene carbon and the appearance of new signals for the morpholine carbons.

Mass Spectrometry (MS)

MS provides the molecular weight of the product, offering a direct confirmation of the substitution reaction. It is often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for simultaneous purity analysis and identification.[8][11]

Step-by-Step Protocol for GC-MS Analysis:

  • Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • The GC will separate the sample components based on their boiling points and column affinity.

  • The MS will ionize and detect the separated components, providing a mass spectrum for each peak.

Data Interpretation:

  • Molecular Ion Peak (M⁺): The primary piece of information is the peak corresponding to the mass of the intact molecule. For our morpholine product (C₁₁H₁₆N₂O), the expected exact mass is 192.1263 g/mol . High-resolution MS (HRMS) can confirm the elemental formula to within a few parts per million.

  • Fragmentation Pattern: The way the molecule breaks apart upon ionization provides a structural fingerprint. For pyridine derivatives, a common fragmentation is the loss of the substituent at the methylene group, leading to a characteristic pyridyl-methyl cation.[6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a non-volatile organic compound. For basic compounds like pyridines, special attention must be paid to the method development to avoid common issues like peak tailing.[9]

Step-by-Step Protocol for HPLC Purity Assessment:

  • Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water).

  • Select a suitable column, typically a C18 reversed-phase column.

  • Develop a mobile phase system. For basic pyridines, using a low pH (e.g., adding 0.1% formic acid or trifluoroacetic acid) can protonate the pyridine nitrogen, leading to better peak shape.[9]

  • Inject the sample and monitor the elution profile using a UV detector, typically at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 270 nm).[12][13]

  • Purity is calculated based on the relative area of the product peak compared to the total area of all peaks in the chromatogram.

Data Interpretation:

  • Retention Time (tᵣ): The product should have a different retention time from the starting material. The more polar morpholine product will typically elute earlier than the less polar bromomethyl starting material on a standard C18 column.

  • Peak Shape: A sharp, symmetrical (Gaussian) peak is indicative of a good chromatographic method. Tailing peaks can obscure small impurities.[9]

  • Purity: A pure sample will show a single major peak. Regulatory standards often require purity of >95% or >98%.

Conclusion

Confirming the identity of a reaction product is a non-negotiable step in the synthetic workflow. For derivatives of this compound, a combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and chromatography for purity assessment provides a scientifically rigorous and trustworthy validation. By understanding the principles behind each technique and the specific behaviors of pyridine compounds, researchers can confidently and accurately characterize their newly synthesized molecules, ensuring the integrity of their subsequent research and development efforts.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Chapter 6: Analytical Methods.
  • Spiteller, G., & Spiteller-Friedmann, M. (1965). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • de Vries, R., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC.
  • National Center for Biotechnology Information (NCBI). (1992). Analytical Methods for Determining Pyridine in Biological Materials. In: Toxicological Profile for Pyridine.
  • Wikipedia. (n.d.). Pyridine.
  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine.
  • Fariña, J. I. G., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • Google Patents. (2016). Preparation method for 2,6-dibromo methyl pyridine. CN105399661A.
  • Defense Technical Information Center (DTIC). (1978). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • National Institute of Standards and Technology (NIST). (n.d.). Pyridine - NIST WebBook.
  • Kato, T., Hayashi, H., & Anzai, T. (1967). [Synthesis of methylpyridine derivatives. 23. Chlorination of 2,6-lutidine derivatives]. Yakugaku Zasshi.
  • ResearchGate. (n.d.). Synthetic route from 2,6-lutidine (9) to 2-methyl-6-alkylpiperidines.
  • Sutton, P. W., et al. (2014). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry.
  • Wikipedia. (n.d.). Nucleophilic substitution.
  • Organic-Chemistry.org. (n.d.). 2,6-Lutidine.
  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing.
  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I.
  • Chemistry LibreTexts. (2022). 8.5: Nucleophilic Substitution - 2nd Order.
  • ResearchGate. (2015). ETUDE DE LA REACTION D'ALKYLATION DE LA 6-BROMO-2-(4- METHOXYPHENYL)-3H-IMIDAZO[4,5-b]PYRIDINE.
  • DeMattei, J. A., et al. (2009). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Tetrahedron Letters.
  • ResearchGate. (2013). 2-bromomethyl pyridine into 2-pyridine methanol.

Sources

benchmarking the performance of 2-(Bromomethyl)-6-methylpyridine in specific reactions

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I'm currently immersed in focused Google searches to gather thorough data on 2-(Bromomethyl)-6-methylpyridine's applications, particularly in N-alkylation reactions. I'm prioritizing reaction performance details, expecting to refine my search terms for greater specificity as I go.

Initiating Comprehensive Research

I've expanded my search to encompass not just N-alkylation, but other significant reactions involving this compound. I'm also comparing it to alternatives, like 2-(chloromethyl)-6-methylpyridine and benzyl bromide. I'm now actively gathering established experimental protocols and documented reaction conditions from journals and databases, focusing on yields and analytical data.

Expanding Search Scope

I'm now extending my searches to include the synthesis and reactivity of alternative reagents, aiming to build a solid comparison basis. I plan to introduce this compound's significance, design benchmark reactions, and create detailed experimental protocols, complete with performance data in tables and graphs. I'll visualize mechanisms and workflows using Graphviz.

A Senior Application Scientist's Guide to the Stability of Substituted Pyridines: A Comparative Study for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its presence in a vast array of pharmaceuticals is a testament to its versatile nature. However, the inherent reactivity and metabolic liabilities of the pyridine ring necessitate a thorough understanding of its stability. The strategic placement of substituents is a powerful tool to modulate these properties, directly impacting a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparative analysis of the stability of various substituted pyridines, offering both theoretical insights and practical, field-proven experimental data to inform rational drug design.

The Fundamentals of Pyridine Stability: A Balancing Act of Electrons

The stability of a substituted pyridine is not a singular property but rather a dynamic interplay of several factors. At its core, the electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, governs its reactivity. This inherent electronic landscape can be perturbed by the introduction of substituents, leading to either stabilization or destabilization of the ring. The primary forces at play are electronic and steric effects.

Electronic Effects: The Push and Pull of Electron Density

Electronic effects are broadly categorized into inductive and resonance effects, which can either donate or withdraw electron density from the pyridine ring.

  • Inductive Effect (I): This is a through-bond polarization caused by the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) with a negative inductive effect (-I), such as halogens or nitro groups, pull electron density away from the ring, generally decreasing its basicity and altering its reactivity. Conversely, electron-donating groups (EDGs) with a positive inductive effect (+I), like alkyl groups, push electron density into the ring, increasing its basicity.[1]

  • Resonance Effect (M or R): This involves the delocalization of π-electrons between the substituent and the pyridine ring. This effect is most pronounced when the substituent is at the ortho or para position.[2] EDGs with lone pairs (e.g., -NH₂, -OH, -OR) exert a positive resonance effect (+M), donating electron density into the ring. EWGs with π-bonds to electronegative atoms (e.g., -NO₂, -CN, -C=O) exhibit a negative resonance effect (-M), withdrawing electron density.[2]

The interplay of these effects is crucial. For instance, a methoxy group (-OCH₃) is electron-withdrawing by induction (-I) but electron-donating by resonance (+M). The overall effect on the ring's electron density depends on the position of the substituent and the dominant electronic effect.

Figure 1: Influence of electron-donating and -withdrawing groups on pyridine ring electron density.
Steric Effects: The Impact of Bulk

Beyond electronics, the sheer size and spatial arrangement of substituents can significantly influence stability.[3] Bulky groups, particularly at the positions ortho to the nitrogen (C2 and C6), can sterically hinder the approach of reactants or enzymes, thereby increasing the kinetic stability of the molecule.[3] This steric hindrance can be a deliberate design strategy to protect a metabolically labile position.

Quantifying Stability: A Multi-faceted Approach

To move beyond qualitative descriptions, we must employ quantitative measures to compare the stability of substituted pyridines. Two key experimental parameters are pKa and bond dissociation energy (BDE).

Basicity (pKa) as an Indicator of Electronic Stability

The pKa of the pyridinium ion is a direct measure of the basicity of the pyridine nitrogen. A higher pKa indicates a more basic nitrogen, which corresponds to a higher electron density on the nitrogen atom. This, in turn, reflects the overall electronic nature of the substituted ring. Electron-donating groups increase the pKa, while electron-withdrawing groups decrease it.

Table 1: pKa Values of Various Monosubstituted Pyridines

SubstituentPositionpKaHammett Constant (σ)
-H-5.230
-CH₃2-5.97-0.07
-CH₃3-5.68-0.07
-CH₃4-6.02-0.17
-NH₂2-6.86-0.66
-NH₂3-5.98-0.16
-NH₂4-9.13-0.66
-OH2-0.75-
-OH3-4.860.12
-OH4-3.27-0.37
-Cl2-0.720.23
-Cl3-2.840.37
-Cl4-3.830.23
-CN2--0.260.66
-CN3-1.450.56
-CN4-1.900.66
-NO₂2--2.50.78
-NO₂3-0.810.71
-NO₂4-1.610.78

Data compiled from various sources. Hammett constants provide a quantitative measure of the electronic effect of substituents.[4][5]

Bond Dissociation Energy (BDE): A Measure of Covalent Bond Strength

Bond dissociation energy (BDE) is the enthalpy change required to homolytically cleave a bond. In the context of pyridine stability, the C-H BDEs are of particular interest as they can indicate the susceptibility of a particular position to radical abstraction, a common metabolic pathway. Generally, weaker C-H bonds are more prone to metabolic oxidation.

Table 2: Calculated C-H Bond Dissociation Energies (BDEs) for Pyridine

PositionBDE (kcal/mol)
C2-H112.3
C3-H110.4
C4-H111.5

Computational data provides insights into the relative strengths of C-H bonds at different positions on the pyridine ring.[6][7] The introduction of substituents will further modulate these values. For instance, electron-donating groups can slightly decrease the C-H BDE, making that position more susceptible to oxidation, while electron-withdrawing groups can increase it.

Experimental Protocols for Stability Assessment

To ensure the trustworthiness of our comparisons, we rely on robust, validated experimental protocols. Here, we detail the methodologies for determining pKa, a key parameter for assessing electronic stability.

Protocol for pKa Determination by Potentiometric Titration

This classic method provides a direct measure of a compound's pKa.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the substituted pyridine in deionized water.

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

    • Prepare a 0.1 M KCl solution to maintain constant ionic strength.[8]

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Titration:

    • To a known volume of the pyridine solution, add the KCl solution.

    • If the pyridine is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.

    • Add the titrant in small, precise increments, recording the pH after each addition. Ensure the solution is well-stirred.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point.

Figure 2: Workflow for pKa determination by potentiometric titration.
Protocol for pKa Determination by UV-Vis Spectroscopy

This method is particularly useful for compounds with a chromophore that changes absorbance upon protonation/deprotonation.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the substituted pyridine in a suitable solvent (e.g., DMSO).

    • Prepare a series of buffer solutions with a range of known pH values.

  • Sample Preparation: Add a small, constant aliquot of the pyridine stock solution to each buffer solution in a 96-well microplate.[9]

  • UV-Vis Measurement: Record the UV-Vis spectrum (e.g., 230-500 nm) for each well using a plate reader.[9]

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[10]

Stability in the Context of Drug Development: A Medicinal Chemist's Perspective

In drug discovery, stability is not an abstract concept but a critical determinant of a compound's success. The principles outlined above have direct implications for a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Metabolic Stability: The Achilles' Heel of Pyridines

The pyridine ring is often susceptible to metabolic oxidation by cytochrome P450 enzymes. Common metabolic pathways include N-oxidation and C-hydroxylation.[11] The position and electronic nature of substituents play a crucial role in directing and mitigating this metabolism.

Strategies to Enhance Metabolic Stability:

  • Blocking Sites of Metabolism: Introducing a sterically bulky group or a metabolically stable group (like a fluorine atom) at a known site of metabolism can prevent enzymatic oxidation.[12]

  • Modulating Electronics: Incorporating electron-withdrawing groups can decrease the electron density of the pyridine ring, making it less susceptible to oxidation.[2]

  • Scaffold Hopping: In some cases, replacing the pyridine ring with a more metabolically robust heterocycle (e.g., pyrimidine) can be an effective strategy.[13]

Metabolic_Stability Metabolically_Labile Metabolically Labile Pyridine Derivative Strategies Strategies for Improvement Metabolically_Labile->Strategies Blocking Block Metabolic Sites (e.g., -F, -CF3) Strategies->Blocking Electronics Modulate Electronics (e.g., -CN, -SO2R) Strategies->Electronics Hopping Scaffold Hopping (e.g., Pyrimidine) Strategies->Hopping Metabolically_Stable Metabolically Stable Derivative Blocking->Metabolically_Stable Electronics->Metabolically_Stable Hopping->Metabolically_Stable

Figure 3: Common strategies to improve the metabolic stability of pyridine-containing compounds.
Chemical Stability: Considerations for Formulation and Storage

The chemical stability of substituted pyridines under various conditions (pH, light, temperature) is crucial for formulation and long-term storage. For example, electron-deficient pyridines can be susceptible to nucleophilic attack, while some derivatives may be light-sensitive. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are essential to identify potential liabilities.

Conclusion: A Data-Driven Approach to Pyridine Stability

The stability of substituted pyridines is a multifaceted property that is critical to the success of any drug discovery program. By understanding the fundamental principles of electronic and steric effects and employing robust quantitative methods for their assessment, medicinal chemists can make informed decisions in the design of more stable and efficacious drug candidates. This guide has provided a comparative framework, grounded in experimental data and field-proven protocols, to aid in the rational design and development of next-generation pyridine-containing pharmaceuticals. The strategic modulation of pyridine stability is not merely an academic exercise but a key enabler of therapeutic innovation.

References

  • Dunn, P. J., et al. (2021). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 64(21), 15513–15560. [Link]
  • Kirchmair, J., et al. (2012). Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. Journal of Chemical Information and Modeling, 52(3), 617–648. [Link]
  • Biggs, T. D., et al. (2025). Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1 H)-Pyridones, 4(1 H)-Quinolones, and 9(10 H)-Acridones. ACS Medicinal Chemistry Letters, 16(4), 583-587. [Link]
  • Mykhailiuk, P. K. (2021).
  • Dandapani, S., & Williams, C. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2056–2068. [Link]
  • Johns, B. A., et al. (2017). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters, 8(11), 1177–1182. [Link]
  • Pliego, J. R. (2007). Theoretical pKa calculations of substituted pyridines.
  • Panda, A., & Meher, N. (2016). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
  • DevTools Daily. (2021, January 19). Real examples of Graphviz. Medium. [Link]
  • Hansen, H.-B., Wadepohl, H., & Enders, M. (2021). The Stronger the Better: Donor Substituents Push Catalytic Activity of Molecular Chromium Olefin Polymerization Catalysts. Chemistry – A European Journal, 27(42), 10848-10856. [Link]
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.
  • Ríos Martínez, C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(10), 809–813. [Link]
  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]
  • Wikipedia. (n.d.). Steric effects.
  • Unacademy. (n.d.). Bond Energy or Bond Dissociation Energy.
  • Gorrod, J. W., & Damani, L. A. (1980). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European Journal of Drug Metabolism and Pharmacokinetics, 5(1), 53–57. [Link]
  • ResearchGate. (n.d.). Correlation of pKa with Hammett constant (σp) for various substituents.
  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects.
  • Wren, S. W., et al. (2012). C-H bond strengths and acidities in aromatic systems: effects of nitrogen incorporation in mono-, di-, and triazines. Journal of the American Chemical Society, 134(15), 6584–6595. [Link]
  • Wikipedia. (n.d.). Bond dissociation energy.
  • Szabo, A. (1950). The Determination of Bond Dissociation Energies by Pyrolytic Methods. Chemical Reviews, 46(2), 177–236. [Link]
  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1274. [Link]
  • Luo, Y.-R. (2010). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press. [Link]
  • Gronert, S. (2009). Homolytic C-H Bond Dissociation Energies of Organic Molecules. Chemistry LibreTexts. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 2-(Bromomethyl)-6-methylpyridine: A Comprehensive Procedural Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. 2-(Bromomethyl)-6-methylpyridine, a reactive bifunctional building block, requires a dedicated and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is imperative. This compound is classified with several hazards, demanding strict adherence to safety protocols.[1]

Primary Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Damage: Causes serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Due to its reactivity, particularly the lability of the bromomethyl group, it should be handled as a potent alkylating agent, which are often cytotoxic.

Required Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber or PVA). Nitrile gloves are not recommended for prolonged contact.[2]
Skin/Body Protection A fully-buttoned laboratory coat.
Respiratory Protection All handling should occur within a certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[2][3]

An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of handling.[2]

Logistical and Operational Disposal Plan

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are suitable.[2]

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first quantity of waste is added. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Associated hazards (e.g., "Toxic," "Corrosive," "Irritant")

    • The date of initial waste addition.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, particularly strong oxidizers, acids, and bases, to prevent hazardous reactions.[2][4]

Step 2: Storage in a Satellite Accumulation Area (SAA)
  • Location: The designated waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.

  • Storage Conditions: The SAA should be a cool, dry, and well-ventilated area, away from sources of ignition.[3]

Step 3: Final Disposal
  • Full Container: Once the waste container is full or is no longer in use, ensure the cap is tightly sealed.

  • Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[3]

In-Lab Chemical Deactivation Protocol (Recommended)

Given the high reactivity of the bromomethyl group, an in-lab deactivation step is recommended to reduce the hazardous nature of the waste before its final disposal. The bromomethyl group is susceptible to nucleophilic substitution, and hydrolysis offers a straightforward method for deactivation.

Principle: This protocol facilitates the hydrolysis of the reactive C-Br bond in the bromomethyl group to form the less reactive hydroxymethyl derivative, 2-(Hydroxymethyl)-6-methylpyridine.

Materials:

  • Waste this compound

  • A solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), approximately 1 M

  • A water-miscible organic solvent (e.g., ethanol or isopropanol)

  • pH indicator strips or a pH meter

Procedure:

  • Preparation: In a suitable reaction vessel within a certified chemical fume hood, dissolve the waste this compound in a minimal amount of the water-miscible organic solvent.

  • Neutralization: While stirring, slowly add the 1 M NaOH or KOH solution to the dissolved waste. The reaction is exothermic; control the rate of addition to maintain a manageable temperature.

  • Monitoring: Periodically check the pH of the reaction mixture. Continue adding the basic solution until the pH is stable in the range of 10-12.

  • Reaction Time: Allow the mixture to stir at room temperature for several hours (e.g., 4-6 hours) to ensure complete hydrolysis.

  • Final pH Adjustment: After the reaction is complete, neutralize the solution by carefully adding a dilute acid (e.g., 1 M HCl) until the pH is between 6 and 8.

  • Disposal of Deactivated Waste: The resulting neutralized aqueous solution, containing the less hazardous 2-(Hydroxymethyl)-6-methylpyridine, should be collected in a properly labeled hazardous waste container for final disposal via your institution's EHS office. While the primary hazard has been reduced, it is still considered chemical waste.

Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is small and you are trained to handle it, wear the appropriate PPE.

  • Contain the spill using an inert absorbent material such as sand or vermiculite.[3]

  • Carefully collect the absorbent material into a sealed, labeled hazardous waste container.[2]

  • Clean the spill area thoroughly.

  • For large spills, evacuate the area, secure it, and contact your institution's EHS for emergency response.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes. Seek immediate medical attention.[2]

  • Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visual Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound Start Start: Handling Waste This compound Assess Assess Hazards & Wear Full PPE Start->Assess Deactivate In-Lab Deactivation (Recommended) Assess->Deactivate Spill Spill or Exposure Event Assess->Spill Protocol Hydrolysis Protocol: 1. Dissolve in Solvent 2. Add Base (NaOH/KOH) 3. Stir & Monitor pH 4. Neutralize Deactivate->Protocol Yes Collect Collect Waste in Designated Container Deactivate->Collect No Protocol->Collect Label Label as 'Hazardous Waste' with Chemical Name & Hazards Collect->Label Store Store in Satellite Accumulation Area (SAA) Label->Store EHS Contact EHS for Pickup and Final Disposal Store->EHS Emergency Follow Emergency Procedures: Evacuate, Alert, Decontaminate Spill->Emergency

Caption: Disposal Workflow for this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • University of Washington. (n.d.). Pyridine Standard Operating Procedure.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs.

Sources

A Senior Application Scientist's Guide to Handling 2-(Bromomethyl)-6-methylpyridine with Confidence

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet critical task. Among the vast array of building blocks, halogenated pyridines such as 2-(Bromomethyl)-6-methylpyridine serve as versatile intermediates. However, with great utility comes the inherent responsibility of safe handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this reactive compound. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Inherent Risks of this compound

Before we detail the specific personal protective equipment (PPE), it is crucial to understand the hazards associated with this compound. This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]

  • Skin Irritation (Category 2) : Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 1 & 2A) : Causes serious eye irritation and potentially serious eye damage.[2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[2][3]

The presence of a bromomethyl group makes this compound a lachrymator and a reactive electrophile, prone to reacting with nucleophiles. This reactivity is key to its synthetic utility but also the primary reason for the stringent safety protocols required.

Core Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive risk assessment is the foundation of laboratory safety. For this compound, the following PPE is mandatory. The rationale behind each piece of equipment is as critical as the equipment itself.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[1]The compound is a severe eye irritant.[2] Standard prescription glasses are insufficient as they do not protect from splashes from the side. A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile or neoprene). Always inspect gloves for any signs of degradation or perforation before use.[1]The compound causes skin irritation.[2] Proper glove removal technique (without touching the glove's outer surface) is critical to avoid skin contact.
Skin and Body Protection A lab coat, long-sleeved clothing, and closed-toe shoes are mandatory. For tasks with a higher risk of exposure, a chemical-resistant apron or a full-body suit may be necessary.[1][4]This protects against accidental spills and splashes, minimizing skin contact.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge (e.g., for organic vapors and particulates) should be used.[4]Inhalation of the dust or vapors can cause respiratory tract irritation.[2] Work should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.

Operational and Safety Protocols: A Step-by-Step Guide

Adherence to a strict operational protocol is a self-validating system for safety. Each step is designed to mitigate a specific risk.

Pre-Operational Checklist:
  • Information Review : Before handling, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.

  • Fume Hood Verification : Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • PPE Inspection : Inspect all PPE for damage or contamination before donning.

  • Emergency Equipment Location : Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[5]

Handling Protocol:
  • Controlled Environment : All handling of this compound should be performed within a certified chemical fume hood to control exposure.[2][4]

  • Weighing : If weighing the solid, do so in the fume hood on a tared and stable weigh boat. Avoid creating dust.

  • Dispensing : When transferring the solid, use a spatula or other appropriate tool. Avoid scooping with the weigh boat itself to prevent spillage.

  • In Solution : When working with the compound in solution, use a syringe or cannula for transfers between sealed vessels to minimize exposure to vapors.

Post-Operational Procedure:
  • Decontamination : Wipe down the work area in the fume hood with an appropriate solvent (e.g., ethanol) and then with soap and water.

  • Glove Removal : Remove gloves using the proper technique to avoid contaminating your hands.

  • Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][6]

Emergency Procedures: Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is your best defense.

  • Skin Contact : Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[2]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[2] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.

Spill Management Workflow

In the event of a spill, a calm and methodical response is crucial. The following workflow should be adopted:

Spill_Management_Workflow A Evacuate Immediate Area B Alert Colleagues and Supervisor A->B C Don Appropriate PPE (if safe to do so) B->C D Contain the Spill with inert absorbent material C->D E Collect Spill Residue into a sealed container D->E F Decontaminate Spill Area E->F G Dispose of Waste as hazardous material F->G H Report the Incident G->H

Caption: A workflow for the safe management of a chemical spill.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

  • Waste Segregation : All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be segregated as hazardous waste.

  • Containerization : Use a dedicated, properly labeled, and sealed container for the waste.

  • Licensed Disposal : Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

By internalizing the rationale behind these safety protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the valuable research you conduct.

References

  • Angene Chemical. (2024, November 11). Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-6-methylpyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.